molecular formula C10H13N5O5 B116432 8-Amino-Inosine CAS No. 13389-16-7

8-Amino-Inosine

Cat. No.: B116432
CAS No.: 13389-16-7
M. Wt: 283.24 g/mol
InChI Key: OBCXRIVPFSZZSN-UHFFFAOYSA-N
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Description

8-Amino-Inosine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H2,11,14)(H,12,13,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCXRIVPFSZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296437
Record name 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one
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Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13389-16-7
Record name NSC109320
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Amino-Inosine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to 8-Amino-Inosine, a crucial purine nucleoside derivative for research in chemical biology and drug development. The document emphasizes field-proven methodologies, explains the underlying chemical principles, and offers detailed, step-by-step protocols for laboratory execution. The primary focus is on the robust and widely adopted strategy involving the amination of an 8-bromo-inosine intermediate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking both theoretical understanding and practical guidance for the synthesis of this important molecule.

Introduction: The Scientific Significance of this compound

Inosine, a naturally occurring purine nucleoside, is a central intermediate in the metabolism of purines.[1] Its derivatives are of significant interest to the scientific community for their roles in modulating RNA structure and function, and as building blocks for novel therapeutic agents. Inosine is structurally similar to guanosine but lacks the C2-amino group, which alters its base-pairing properties.[2][3] When adenosine in RNA is deaminated, it forms inosine, a process known as A-to-I editing, which can recode genetic information and impact protein function.[1][3][4]

The functionalization of the C8 position of the purine ring introduces novel chemical and biological properties. This compound, the subject of this guide, is a key analogue used in the development of enzyme inhibitors, particularly for targets like CD38, where 8-substituted nucleoside monophosphates have shown promising inhibitory activity.[5] The synthesis of this molecule, however, is not trivial. Direct amination of the inosine C8 position is challenging due to the electron-rich nature of the purine ring system. Therefore, synthetic strategies almost universally proceed through a more reactive intermediate, most commonly 8-bromoinosine.

This guide will detail the most reliable synthetic route, from the preparation of the key 8-bromo intermediate to its subsequent conversion into the final 8-amino product.

Core Synthetic Strategy: The 8-Bromo-Inosine Pathway

The most established and scalable route to this compound relies on a two-stage process. First, the C8 position of inosine is activated by introducing a good leaving group, typically bromine. Second, this leaving group is displaced by an amino-group precursor, which is then converted to the final primary amine. This pathway offers high yields and a reliable methodology for producing high-purity material.

Diagram of the Primary Synthetic Pathway

Synthesis_Pathway Inosine Inosine Bromo 8-Bromo-Inosine Inosine->Bromo Bromination Azido 8-Azido-Inosine Bromo->Azido Azide Displacement (SNAr) Amino This compound Azido->Amino Reduction

Caption: Overall workflow for the synthesis of this compound from Inosine.

Stage 1: Synthesis of the 8-Bromo-Inosine Intermediate

The initial and critical step is the electrophilic bromination of inosine at the C8 position. This position is the most susceptible to electrophilic attack on the hypoxanthine ring. While 8-Bromoinosine is commercially available, understanding its synthesis is crucial for custom applications or large-scale needs.[6][7]

The reaction typically involves treating inosine with elemental bromine in a buffered aqueous solution or a suitable solvent system. The buffer is essential to neutralize the hydrobromic acid (HBr) byproduct, which could otherwise lead to the acid-catalyzed cleavage of the sensitive N-glycosidic bond.

Stage 2: Amination via Nucleophilic Aromatic Substitution (SNAr)

With the 8-bromo intermediate in hand, the amino group can be introduced. A direct displacement with ammonia is possible but can require harsh conditions. A more controlled and widely used approach involves a two-step sequence: displacement with an azide ion followed by reduction.[5]

  • Azide Displacement: 8-Bromo-Inosine is treated with sodium azide (NaN₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). The bromide at the C8 position is an effective leaving group, allowing for a nucleophilic aromatic substitution (SNAr) reaction to proceed, yielding 8-Azido-Inosine. DMF is an ideal solvent as it effectively solvates the sodium cation while leaving the azide nucleophile highly reactive.[5]

  • Reduction to Amine: The resulting 8-azido group is then cleanly reduced to the primary amine. The most common method is catalytic hydrogenation.[5] The 8-Azido-Inosine is dissolved in a solvent like ethanol and stirred under an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is typically high-yielding and produces nitrogen gas as the only byproduct, simplifying purification.

Diagram of the Amination Mechanism

Amination_Mechanism cluster_0 Step 1: Azide Displacement cluster_1 Step 2: Reduction Bromo 8-Bromo-Inosine Azido 8-Azido-Inosine Bromo->Azido + NaN₃ in DMF, 70°C Azide_Ion N₃⁻ Azido_Start 8-Azido-Inosine Amino This compound Azido_Start->Amino in EtOH H2_PdC H₂, Pd/C

Caption: The two-step conversion of 8-Bromo-Inosine to this compound.

Alternative Synthetic Approaches

While the bromo-intermediate pathway is dominant, modern organic chemistry offers alternative strategies for C8 functionalization that are relevant for advanced applications.

  • Direct C-H Functionalization: Methods involving the direct metalation of the C8 position followed by amination represent a more atom-economical approach. For instance, selective magnesiation at C8 using hindered bases like TMPMgCl·LiCl, followed by transmetalation to a copper species and subsequent oxidative amination, can form the C8-amino bond directly.[8]

  • Via 8-Formyl Intermediates: Another strategy involves the lithiation of a protected inosine derivative at the C8 position, followed by quenching with an electrophile like DMF to install an 8-formyl (aldehyde) group.[9][10] This aldehyde can then be converted to the amine via reductive amination, reacting it with an amine source (like hydroxylamine followed by reduction, or directly with ammonia and a reducing agent).[11]

These methods are powerful but often require stringent anhydrous conditions and specialized reagents, making the bromo-intermediate route more accessible for general laboratory synthesis.

Detailed Experimental Protocol: Azide-Mediated Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound from commercially available 8-Bromoinosine.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Supplier Notes
8-BromoinosineC₁₀H₁₁BrN₄O₅347.12e.g., Sigma-Aldrich[6]
Sodium Azide (NaN₃)NaN₃65.01Highly Toxic! Handle with extreme caution.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous grade recommended.
Palladium on Carbon (10% Pd)Pd/C-Degussa type is standard.
Ethanol (EtOH)C₂H₅OH46.07200 proof, anhydrous.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Reagent grade for chromatography.
Methanol (MeOH)CH₃OH32.04Reagent grade for chromatography.
Step-by-Step Procedure

Part A: Synthesis of 8-Azido-Inosine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-Bromoinosine (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add sodium azide (NaN₃, approx. 3.0 eq) to the solution. Caution: Sodium azide is acutely toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle only in a chemical fume hood.

  • Heating: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% MeOH in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding an equal volume of water. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual DMF and unreacted starting materials.

  • Drying: Dry the resulting white to off-white solid under high vacuum to obtain crude 8-Azido-Inosine. This material is often pure enough for the next step without further purification.

Part B: Reduction to this compound

  • Reaction Setup: To a round-bottom flask or hydrogenation vessel, add the crude 8-Azido-Inosine from the previous step. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight relative to the azido-inosine).

  • Solvent Addition: Add ethanol to dissolve/suspend the starting material (approx. 20 mL per gram).

  • Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the suspension vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC. The product, this compound, is more polar than the starting azide. The reaction is usually complete in 12-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep it wet with solvent during and after filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or by recrystallization (e.g., from water or an ethanol/water mixture) to yield pure this compound as a white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: To compare with literature values as a measure of purity.

Summary and Outlook

The synthesis of this compound is a well-established process that is critical for advancing research into purinergic signaling and for the development of novel therapeutics. The pathway via an 8-bromo-inosine intermediate followed by an azide displacement and reduction remains the most reliable and accessible method for most laboratories.[5] As summarized in the table below, this multi-step synthesis provides a robust route to the target molecule.

Table: Summary of Key Reaction Parameters
StepStarting MaterialKey ReagentsSolventTemp.Typical Yield
1. Azidation 8-BromoinosineSodium Azide (NaN₃)DMF70-80 °C> 90%
2. Reduction 8-Azido-InosineH₂, 10% Pd/CEthanolR.T.> 85%

For researchers requiring diverse C8-substitutions, exploring modern C-H activation or formylation-reductive amination pathways may offer greater flexibility and novelty.[8][11] However, for the specific and efficient production of this compound, the protocols detailed in this guide provide a clear and validated path to success.

References

  • Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship. (n.d.). National Institutes of Health. [Link]

  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. (2024). MDPI. [Link]

  • Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes | Request PDF. (n.d.). ResearchGate. [Link]

  • Inosine, 8-bromo- | C10H11BrN4O5 | CID 135468173. (n.d.). PubChem, National Institutes of Health. [Link]

  • Long, R. A., Robins, R. K., & Townsend, L. B. (1971). Purine nucleosides. XV. Synthesis of 8-amino- and 8-substituted aminopurine nucleosides. The Journal of Organic Chemistry, 36(1), 158-161. [Link]

  • Diversely C8-functionalized adenine nucleosides via their underexplored carboxaldehydes. (2017). Chemical Communications (RSC Publishing). [Link]

  • Diversely C8-functionalized adenine nucleosides via their underexplored carboxaldehydes. (n.d.). RSC Publishing. [Link]

  • Context-dependent decoding of inosines as guanosine, adenosine, or... (n.d.). ResearchGate. [Link]

  • Guanine to Inosine Substitution Leads to Large Increases in the Population of a Transient G·C Hoogsteen Base Pair. (n.d.). National Institutes of Health. [Link]

  • The Power of Inosine: How RNA Editing Shapes the Transcriptome. (n.d.). AlidaBio. [Link]

  • Inosine in Biology and Disease. (2021). MDPI. [Link]

Sources

8-Amino-Inosine mechanism of action in purine metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 8-Amino-Inosine in Purine Metabolism

Abstract

This compound is a synthetic purine nucleoside analog that has garnered significant interest within the scientific community for its potent effects on purine metabolism and its resultant physiological activities, including diuretic, natriuretic, and immunomodulatory properties. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects, primarily through its interaction with Purine Nucleoside Phosphorylase (PNPase). We will dissect its dual role as both a competitive substrate and a prodrug for a potent PNPase inhibitor, the downstream metabolic consequences of this interaction, and potential secondary mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular pharmacology, complete with detailed experimental protocols and pathway visualizations.

Introduction: The Centrality of Purine Metabolism

Purine metabolism comprises two main pathways: the de novo synthesis pathway, which builds purine rings from simpler precursors, and the salvage pathway, which recycles pre-formed purine bases and nucleosides. These pathways are critical for the synthesis of DNA and RNA, cellular energy transfer (ATP, GTP), and signal transduction.[1] Key enzymes within these pathways represent critical nodes for therapeutic intervention in a variety of diseases, including cancer, autoimmune disorders, and viral infections.

Two such enzymes of paramount importance are Purine Nucleoside Phosphorylase (PNPase) and Inosine Monophosphate Dehydrogenase (IMPDH) .

  • PNPase is a key enzyme in the salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides (like inosine and guanosine) to their respective purine bases (hypoxanthine and guanine) and ribose-1-phosphate.[2] Its inhibition is particularly consequential for lymphocyte function.

  • IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[3][4] This makes it a critical regulator of the intracellular guanine nucleotide pool required for cellular proliferation.[3]

This compound, a structural analog of the endogenous nucleoside inosine, serves as a powerful pharmacological probe and potential therapeutic agent by directly intervening in this intricate metabolic network.

Core Mechanism of Action: The Dual-Action Engagement with Purine Nucleoside Phosphorylase (PNPase)

The primary and most well-documented mechanism of action for this compound is its complex interaction with PNPase. It does not act as a simple inhibitor but rather as a competitive substrate that is enzymatically converted into a potent competitive inhibitor of the same enzyme.[5][6]

This compound as a Competitive Substrate

This compound is recognized by the active site of PNPase and undergoes phosphorolysis in a manner analogous to the natural substrate, inosine. This reaction cleaves the glycosidic bond, releasing the purine base, 8-Aminohypoxanthine , and ribose-1-phosphate.[5] The fact that the natural substrate, inosine, can competitively inhibit this metabolic conversion confirms that this compound is indeed a competitive substrate for PNPase.[5]

8-Aminohypoxanthine: The Inhibitory Metabolite

The product of the enzymatic reaction, 8-Aminohypoxanthine, is a potent competitive inhibitor of PNPase.[5][6] It binds to the enzyme's active site but is not effectively processed, thereby blocking the binding and turnover of natural substrates like inosine and guanosine. Therefore, this compound functions as a prodrug, where its administration leads to the in-situ generation of the active inhibitory molecule.[5]

PNPase_Mechanism cluster_0 PNPase Active Site PNPase PNPase (Enzyme) Hypoxanthine Hypoxanthine (Product) PNPase->Hypoxanthine Releases AminoHypoxanthine 8-Aminohypoxanthine (Metabolite/Inhibitor) PNPase->AminoHypoxanthine Releases Inosine Inosine (Natural Substrate) Inosine->PNPase Binds AminoInosine This compound (Competitive Substrate) AminoInosine->PNPase Binds (Competes with Inosine) AminoHypoxanthine->PNPase Binds & Inhibits (Competes with Inosine)

Figure 1: Dual mechanism of this compound at the PNPase active site.
Enzyme Inhibition Kinetics

The inhibitory potency of this compound and its related analogs has been quantified using recombinant human PNPase (rhPNPase). These studies confirm a competitive mode of inhibition.[5][7]

CompoundRoleTargetKi (Inhibition Constant)Reference
This compound Competitive Substrate/InhibitorrhPNPase35 - 48 µmol/L[5],[7]
8-Aminohypoxanthine Competitive InhibitorrhPNPasePotency similar to this compound[5]
8-Aminoguanine Competitive InhibitorrhPNPase2.8 µmol/L[5],[7]

Table 1: Comparative Inhibition Constants for 8-Aminopurines against rhPNPase. The lower Ki value for 8-Aminoguanine indicates a significantly higher binding affinity and inhibitory potency compared to this compound.

Downstream Metabolic and Cellular Consequences

The inhibition of PNPase by the this compound-derived metabolite, 8-Aminohypoxanthine, triggers a significant shift in the purine metabolome, leading to a cascade of downstream cellular effects.

Rebalancing the Purine Metabolome

PNPase inhibition effectively creates a metabolic blockade in the purine salvage pathway. This leads to:

  • Accumulation of PNPase Substrates: Intracellular and interstitial levels of inosine and guanosine increase significantly.[1][8]

  • Depletion of PNPase Products: The production of hypoxanthine and guanine is reduced, which in turn decreases the flux towards uric acid, the final product of purine degradation in humans.[1][8]

This "rebalancing" from pro-oxidant purines like hypoxanthine towards tissue-protective purines like inosine is a central tenet of the therapeutic action of 8-aminopurines.[1][8]

Purine_Salvage_Pathway cluster_Inhibitor Adenosine Adenosine ADA ADA Adenosine->ADA Inosine Inosine (Accumulates) PNPase PNPase Inosine->PNPase Guanosine Guanosine (Accumulates) Guanosine->PNPase Hypoxanthine Hypoxanthine (Depleted) XO Xanthine Oxidase Hypoxanthine->XO Guanine Guanine (Depleted) GDA GDA Guanine->GDA Xanthine Xanthine Xanthine->XO UricAcid Uric Acid ADA->Inosine PNPase->Hypoxanthine PNPase->Guanine GDA->Xanthine XO->Xanthine XO->UricAcid Inhibitor 8-Aminohypoxanthine (from this compound) Inhibitor->PNPase

Figure 2: Impact of this compound on the Purine Salvage Pathway.
Immunomodulatory Effects and T-Cell Function

The consequences of PNPase inhibition are particularly profound in lymphocytes.

  • Selective T-Cell Toxicity: Genetic deficiency in PNPase leads to a severe T-cell immunodeficiency. Pharmacological inhibition mimics this effect. The accumulation of deoxyguanosine (a PNPase substrate) leads to its phosphorylation and the buildup of deoxyguanosine triphosphate (dGTP), which is toxic to T-lymphoblasts.[9] 8-aminoguanosine (a related compound) in combination with deoxyguanosine demonstrates this selective T-cell toxicity.[9]

  • Inosine as a Bioactive Molecule: The accumulated inosine is not an inert bystander. It has its own immunomodulatory effects, which can include the activation of adenosine A2A receptors, contributing to anti-inflammatory responses.[10][11] Furthermore, under conditions of metabolic stress (e.g., glucose restriction in a tumor microenvironment), T-cells can utilize inosine as an alternative carbon source to fuel their proliferation and effector functions.[12][13] Supplementing CAR-T cell cultures with inosine has been shown to enhance their anti-tumor potency.[14][15]

Potential Secondary Mechanism: Interaction with IMP Dehydrogenase (IMPDH)

While PNPase is the primary target, the structural similarity of this compound to endogenous purines suggests other potential interactions within the broader metabolic network. A plausible secondary mechanism involves the inhibition of IMP Dehydrogenase (IMPDH).

This hypothesis is predicated on a two-step intracellular process:

  • Phosphorylation: this compound may be phosphorylated by cellular kinases to form its monophosphate nucleotide analog, This compound Monophosphate (8-Amino-IMP) .

  • IMPDH Inhibition: It is established that various 8-substituted purine nucleotides, including derivatives of IMP, act as competitive inhibitors of IMPDH.[16] Therefore, 8-Amino-IMP, if formed, could competitively inhibit IMPDH, blocking the de novo synthesis of guanine nucleotides.

This would represent a second, distinct mechanism for disrupting guanine nucleotide pools, complementing the effects of PNPase inhibition on the salvage pathway.

IMPDH_Mechanism AminoInosine This compound Kinase Cellular Kinase(s) AminoInosine->Kinase Step 1: Phosphorylation AminoIMP 8-Amino-IMP (Hypothesized) IMPDH IMPDH AminoIMP->IMPDH Step 2: Competitive Inhibition Kinase->AminoIMP XMP XMP IMPDH->XMP de novo GTP Synthesis IMP IMP IMP->IMPDH de novo GTP Synthesis

Figure 3: Hypothesized secondary mechanism via IMPDH inhibition.

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of compounds like this compound requires robust biochemical and cellular assays.

Protocol: In Vitro PNPase Inhibition Assay

This protocol determines the kinetic parameters of PNPase inhibition.

Objective: To measure the Ki of this compound and 8-Aminohypoxanthine for recombinant human PNPase (rhPNPase).

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM KH₂PO₄, pH 7.4.

    • Enzyme: Recombinant human PNPase (e.g., 5 ng per reaction).

    • Substrate: Inosine stock solution (e.g., 20 mM), to be used at various final concentrations (e.g., 100-2000 µmol/L).

    • Inhibitor: this compound or 8-Aminohypoxanthine stock solution (e.g., 10 mM), to be used at various final concentrations.

  • Reaction Setup:

    • In a 96-well plate, combine assay buffer, a fixed concentration of rhPNPase, and varying concentrations of the inhibitor. Pre-incubate for 5 minutes at 30°C.

    • Initiate the reaction by adding varying concentrations of the substrate (inosine). Total reaction volume: 50 µL.

  • Incubation: Incubate the reaction mixture for 10 minutes at 30°C. The time should be within the linear range of product formation.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 0.1 M HCl).

  • Analysis:

    • Analyze the formation of the product, hypoxanthine, using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm).

    • Quantify hypoxanthine by comparing peak areas to a standard curve.

  • Data Analysis:

    • Plot reaction velocity (µmol product/min) against substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Km and Vmax, and calculate the Ki value.[7]

Protocol_PNPase A 1. Prepare Reagents (Buffer, rhPNPase, Inosine, Inhibitor) B 2. Set up Reaction (Enzyme + Inhibitor) A->B C 3. Pre-incubate (5 min, 30°C) B->C D 4. Initiate with Substrate (Inosine) C->D E 5. Incubate (10 min, 30°C) D->E F 6. Quench Reaction (HCl) E->F G 7. Analyze Hypoxanthine by HPLC F->G H 8. Calculate Ki using Michaelis-Menten Kinetics G->H

Figure 4: Workflow for the in vitro PNPase inhibition assay.
Protocol: Cellular Purine Metabolite Profiling

This protocol measures the downstream metabolic impact of this compound in a cellular context.

Objective: To quantify changes in intracellular purine nucleosides and bases in a T-lymphoblast cell line (e.g., Jurkat) following treatment with this compound.

Methodology:

  • Cell Culture: Culture Jurkat T-cells to a density of approximately 1x10⁶ cells/mL.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 4, 12, or 24 hours).

  • Cell Harvesting:

    • Rapidly harvest cells by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).

    • Lyse the cells by vigorous vortexing and sonication.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Analysis (LC-MS/MS):

    • Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Use a method optimized for the separation and detection of polar metabolites like inosine, guanosine, hypoxanthine, and guanine.

    • Quantify metabolites based on stable isotope-labeled internal standards and standard curves.

  • Data Normalization and Analysis:

    • Normalize metabolite levels to the total protein concentration or cell number of the original sample.

    • Perform statistical analysis to identify significant changes in metabolite pools between treated and untreated groups.

Conclusion and Future Directions

The mechanism of action of this compound in purine metabolism is centered on its role as a prodrug for the competitive inhibition of Purine Nucleoside Phosphorylase.[5][6] This action leads to a profound rebalancing of the purine metabolome, increasing the levels of immunomodulatory nucleosides like inosine while depleting downstream bases.[8] These metabolic shifts are the foundation for its observed diuretic and immunomodulatory activities.

Future research should focus on:

  • Validating the Secondary Mechanism: Directly investigating the intracellular phosphorylation of this compound and its potential inhibitory effect on IMPDH is a critical next step.

  • Therapeutic Applications: The potent and selective effects on T-cell metabolism and function suggest that this compound and related compounds could be valuable in the development of novel therapies for autoimmune diseases and as adjuncts to cancer immunotherapy, such as CAR-T cell therapy.[14][15]

  • In Vivo Pharmacokinetics/Pharmacodynamics: A deeper understanding of how this compound is metabolized and how it affects purine pools in different tissues in vivo will be crucial for translating its promising preclinical profile into clinical applications.

By continuing to unravel the intricate pharmacology of this compound, the scientific community can better harness its potential for therapeutic benefit.

References

  • Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics, 382(1), 1-10. [Link]

  • Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PubMed. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ResearchGate. (2022). Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on... The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Kazmers, I. S., et al. (1981). Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts. Science, 214(4525), 1137-9. [Link]

  • Bzowska, A., et al. (1988). Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues. Journal of Biological Chemistry, 263(19), 9212-7. [Link]

  • Bennett, L. L., et al. (1975). Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. Cancer Research, 35(10), 2906-14. [Link]

  • Wang, R., et al. (2020). Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction. Nature Metabolism, 2(7), 635-647. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Inosine? [Link]

  • Jackson, E. K. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Function. [Link]

  • Skibo, E. B., & Meyer, R. B. (1981). Inhibition of inosinic acid dehydrogenase by 8-substituted purine nucleotides. Journal of Medicinal Chemistry, 24(10), 1155-61. [Link]

  • ResearchGate. (2023). The inhibitory effect of inosine on synaptic transmission and... European Journal of Pharmacology. [Link]

  • Lee, C., et al. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers in Immunology, 13, 1011039. [Link]

  • Mabley, J. G., et al. (2003). Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury. Annals of Surgery, 237(3), 414-422. [Link]

  • Patsnap Synapse. (2024). What is Inosine used for? [Link]

  • de Almeida, J. P., et al. (2013). The antidepressant-like effect of inosine in the FST is associated with both adenosine A1 and A2A receptors. Purinergic Signalling, 9(3), 349-356. [Link]

  • ResearchGate. (2020). Inosine can support human T effector cell proliferation and function in the absence of glucose. Nature Metabolism. [Link]

  • Nature. (2020). Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction. Nature Metabolism. [Link]

  • Wikipedia. (n.d.). Inosine-5′-monophosphate dehydrogenase. [Link]

  • Haskó, G., Sitkovsky, M. V., & Szabó, C. (2004). Immunomodulatory and neuroprotective effects of inosine. Trends in Pharmacological Sciences, 25(3), 152-7. [Link]

  • Wang, R., et al. (2020). Inosine can support proliferation and function of mouse T eff cells... ResearchGate. [Link]

  • Chen, L., et al. (2022). Inosine monophosphate dehydrogenase type1 sustains tumor growth in hepatocellular carcinoma. Cancer Communications, 42(4), 346-361. [Link]

  • Gornik, B., et al. (2019). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 24(17), 3201. [Link]

  • Stanford University. (2024). Supplementation with inosine improves CAR-T cell metabolism and anti-tumor effects. Stanford University Technology Licensing. [Link]

  • Stone, T. W., et al. (2020). The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias. Cellular Signalling, 72, 109633. [Link]

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An In-depth Technical Guide to 8-Amino-Inosine: Discovery, History, and Scientific Core

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Amino-Inosine, a synthetic purine nucleoside analog. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its discovery, synthesis, mechanism of action, and potential therapeutic applications.

Part 1: Introduction to this compound

Overview and Chemical Identity

This compound is a synthetic derivative of the naturally occurring purine nucleoside, inosine.[1] Its defining feature is an amino group (-NH2) at the 8th position of the purine ring, a modification that confers distinct biological properties compared to its parent molecule.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name 8-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,9-dihydro-3H-purin-6-one
CAS Number 13389-16-7
Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
Appearance Off-White Solid
Solubility Slightly soluble in DMSO and Water
Storage Refrigerator, under inert atmosphere
Significance in Purine Nucleoside Analogs Research

The field of medicinal chemistry has long recognized the therapeutic potential of purine nucleoside analogs. By mimicking endogenous nucleosides, these compounds can modulate critical cellular pathways, including nucleic acid synthesis, enzymatic activity, and cell signaling. This compound has garnered significant interest due to its diverse pharmacological profile, which includes the inhibition of purine nucleoside phosphorylase (PNPase), potential immunomodulatory activities, and anti-leukemic effects.[2][3] This unique combination of properties makes it a valuable molecular probe for research and a promising scaffold for drug discovery.

Part 2: Discovery and Historical Development

Pioneering Synthesis of 8-Substituted Purine Nucleosides

The scientific journey of this compound is intertwined with the broader exploration of 8-substituted purine nucleosides. A landmark 1967 publication by Long, Robins, and Townsend detailed the synthesis of a series of 8-amino- and 8-substituted aminopurine nucleosides, providing the foundational chemistry for accessing compounds like this compound.[1] This seminal work catalyzed further investigation into the structure-activity relationships of modifications at the 8-position of the purine scaffold.

Key Milestones in this compound Research

Since its initial synthesis, the understanding of this compound's biological effects has evolved through several key research phases:

  • Early Enzymatic Studies: Initial research focused on the interaction of 8-substituted purines with enzymes of the purine metabolic pathway. The discovery that the related analog, 8-aminoguanine, was a potent inhibitor of purine nucleoside phosphorylase (PNPase) prompted the investigation of other 8-amino substituted purines, including this compound.

  • Elucidation of Diuretic Properties: More recent investigations have established the diuretic and natriuretic effects of this compound, directly linking its PNPase inhibitory activity to changes in renal function.[2]

  • Anti-leukemic Potential: The promising cytotoxic activity of 8-aminoadenosine in multiple myeloma cell lines spurred research into the anti-cancer potential of other 8-amino substituted nucleosides, including this compound.[3]

  • Immunomodulatory Investigations: Building on the known immunomodulatory roles of inosine and other purine nucleosides, current research is actively exploring the specific effects of this compound on the immune system.

Part 3: Synthesis and Chemical Characterization

Chemical Synthesis of this compound

The chemical synthesis of this compound is typically accomplished via a multi-step sequence, often commencing with the more readily available precursor, 8-bromoinosine.[4]

8-Bromoinosine serves as a crucial intermediate. It can be prepared from inosine through direct bromination of the purine ring.

The bromine atom at the 8-position of 8-bromoinosine is susceptible to nucleophilic displacement by an azide ion. This transformation is typically achieved by treating 8-bromoinosine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.[4]

The final step involves the reduction of the azido group in 8-azidoinosine to the corresponding primary amine. This is commonly accomplished through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[4]

Synthesis_of_8_Amino_Inosine Inosine Inosine Bromoinosine 8-Bromoinosine Inosine->Bromoinosine Bromination Azidoinosine 8-Azidoinosine Bromoinosine->Azidoinosine NaN3, DMF AminoInosine This compound Azidoinosine->AminoInosine H2, Pd/C

Caption: Synthetic pathway of this compound.

Physicochemical Properties

As detailed in Table 1, this compound is an off-white solid with limited solubility in water and common organic solvents. For long-term storage, it is recommended to keep the compound in a refrigerator under an inert atmosphere.

Spectroscopic Data Analysis

The structural integrity of synthesized this compound is confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to verify the presence of the ribose and purine moieties and to confirm the successful installation of the amino group at the C8 position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight, thereby confirming the elemental composition of the molecule.

Part 4: Mechanism of Action and Biological Activities

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

One of the most well-documented biological activities of this compound is its inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[2]

This compound functions as a competitive inhibitor of PNPase. It also serves as a substrate for the enzyme, being metabolized to 8-aminohypoxanthine, which itself is a competitive inhibitor of PNPase.[2] This inhibition leads to an accumulation of the enzyme's substrates, namely inosine and guanosine, and a corresponding decrease in its products, hypoxanthine and guanine.

PNPase_Inhibition cluster_0 PNPase Catalysis cluster_1 Inhibition by this compound Inosine Inosine PNPase PNPase Inosine->PNPase Guanosine Guanosine Guanosine->PNPase Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Guanine Guanine PNPase->Guanine AminoInosine This compound Aminohypoxanthine 8-Aminohypoxanthine AminoInosine->Aminohypoxanthine Metabolism by PNPase PNPase_inhibited PNPase (Inhibited) AminoInosine->PNPase_inhibited Competitive Inhibition Aminohypoxanthine->PNPase_inhibited Competitive Inhibition

Caption: Mechanism of PNPase inhibition by this compound.

The inhibition of PNPase by this compound has been demonstrated to induce both diuresis (increased urine production) and natriuresis (increased sodium excretion).[2] This physiological response is attributed to the accumulation of inosine, which can activate adenosine receptors in the kidneys, leading to an increase in renal blood flow and subsequently enhanced excretion of water and sodium.[5]

Interaction with Adenosine Receptors

Given its structural resemblance to adenosine and inosine, this compound is a candidate for interaction with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.

Inosine has been identified as a selective agonist for the A3 adenosine receptor and a functional agonist for the A2A receptor.[6][7] The introduction of the 8-amino group in this compound is expected to modulate its binding affinity and functional activity at these receptors. A comprehensive characterization of the interaction of this compound with each adenosine receptor subtype requires further investigation using competitive binding assays and functional assays, such as those measuring cyclic AMP (cAMP) levels.[8]

Immunomodulatory Effects

Inosine is known to possess immunomodulatory properties, suggesting that this compound may also influence immune responses.[9]

Studies have shown that inosine can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1, and IL-12, without affecting the production of the anti-inflammatory cytokine IL-10.[9] The specific impact of this compound on the cytokine expression profiles of various immune cell types, such as macrophages and T-cells, remains an important area for future research.

Inosine has been demonstrated to support the proliferation and function of T-cells, especially in glucose-deficient environments.[3] Determining whether this compound shares these characteristics or exerts distinct effects on T-cell biology is essential for understanding its immunomodulatory potential.

The NF-κB signaling pathway plays a pivotal role in regulating inflammation and immunity.[10] Certain purine analogs have been shown to modulate this pathway. Furthermore, some 8-substituted guanosine analogs are known to activate Toll-like receptor 7 (TLR7). The potential for this compound to influence NF-κB activation or to act as a ligand for TLRs warrants further investigation.

Anti-leukemic Activity

The promising anti-cancer activity of 8-amino-adenosine in multiple myeloma has prompted the investigation of this compound for similar therapeutic potential.[3]

The proposed anti-leukemic mechanism of 8-amino-adenosine involves its uptake by cancer cells and subsequent phosphorylation to 8-amino-adenosine triphosphate (8-amino-ATP). It is hypothesized that this compound may undergo a similar metabolic activation to its triphosphate derivative within malignant cells.

8-Amino-ATP has been shown to inhibit transcription by acting as a competitive inhibitor of ATP during mRNA synthesis, leading to premature chain termination.[9] This disruption of transcription ultimately triggers apoptosis in cancer cells. The potential for this compound to induce a similar cascade of events is a central focus of its investigation as an anti-leukemic agent.

Part 5: Applications in Research and Drug Development

As a Pharmacological Tool to Study Purine Metabolism

With its specific inhibitory action on PNPase, this compound serves as a valuable pharmacological tool for elucidating the roles of purine nucleosides in a variety of physiological and pathological contexts.

Potential Therapeutic Applications

The diuretic and natriuretic properties of this compound suggest its potential utility in the management of conditions associated with fluid overload, such as congestive heart failure and hypertension.[5]

The demonstrated anti-leukemic activity of related 8-amino-purine nucleosides positions this compound as a compelling candidate for further evaluation as a therapeutic agent for hematological cancers.[3]

The potential immunomodulatory effects of this compound could be harnessed for the treatment of inflammatory and autoimmune diseases, pending a detailed understanding of its specific actions on immune cells.

Part 6: Experimental Protocols

Synthesis of this compound from 8-Bromoinosine

Materials:

  • 8-Bromoinosine

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Azidation: In a suitable reaction vessel, dissolve 8-bromoinosine in DMF. Add sodium azide and heat the mixture (e.g., to 70°C). Monitor the reaction's progress using thin-layer chromatography (TLC). Upon completion, allow the reaction to cool and perform an appropriate work-up to isolate the crude 8-azidoinosine. Purify the product using column chromatography.[4]

  • Reduction: Dissolve the purified 8-azidoinosine in methanol. Add a catalytic quantity of 10% Pd/C. Expose the mixture to a hydrogen atmosphere (e.g., via a balloon or a dedicated hydrogenation apparatus). Monitor the reaction by TLC. Once the reaction is complete, remove the catalyst by filtration and concentrate the filtrate to obtain crude this compound. Purify the final product by recrystallization or column chromatography.[4]

  • Characterization: Confirm the identity and purity of the synthesized this compound through NMR and mass spectrometry analysis.

In Vitro PNPase Inhibition Assay

Materials:

  • Recombinant human PNPase

  • Inosine (substrate)

  • Phosphate buffer

  • This compound (inhibitor)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, inosine, and PNPase in a suitable buffer.

  • Add a range of concentrations of this compound to the reaction mixture.

  • Initiate the reaction and monitor the conversion of inosine to hypoxanthine by measuring the increase in absorbance at a specific wavelength (e.g., 293 nm) over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value for this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell-Based cAMP Assay for Adenosine Receptor Activation

Materials:

  • A cell line engineered to express the adenosine receptor subtype of interest (e.g., CHO-A1, HEK-A2A).

  • This compound

  • Forskolin (a direct adenylyl cyclase activator, used as a positive control)

  • A commercial cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Plate the cells in a multi-well format and allow them to attach overnight.

  • Treat the cells with a dilution series of this compound for a predetermined time. Include appropriate controls, such as a known agonist for the receptor and a vehicle control.

  • Lyse the cells and quantify the intracellular cAMP levels using a commercial assay kit, following the manufacturer's protocol.

  • To assess potential antagonism, pre-incubate the cells with this compound prior to stimulation with a known agonist.

  • Analyze the resulting data to determine whether this compound functions as an agonist or antagonist at the specific adenosine receptor subtype being tested.[8]

Part 7: Conclusion and Future Perspectives

This compound stands as a compelling example of a synthetic purine nucleoside analog with a diverse and promising range of biological activities. Its well-defined role as a PNPase inhibitor has provided a clear mechanism for its observed diuretic and natriuretic effects. The potential for this molecule to act as an anti-leukemic agent and an immunomodulator presents exciting opportunities for future research and therapeutic innovation.

Key areas for future exploration include a thorough characterization of its interactions with all four adenosine receptor subtypes and a comprehensive evaluation of its immunomodulatory profile in relevant in vitro and in vivo models. These future studies will be instrumental in fully realizing the therapeutic potential of this intriguing molecule.

Part 8: References

Sources

biological functions of 8-Amino-Inosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Functions of 8-Amino-Inosine

Executive Summary

This compound is a purine nucleoside analog that has emerged as a significant pharmacological agent due to its distinct biological activities. This guide provides a comprehensive technical overview of its core mechanism of action, downstream physiological effects, and potential therapeutic applications. The primary function of this compound is its role as an inhibitor of purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. This inhibition leads to a significant shift in the purine metabolome, primarily the accumulation of endogenous inosine.

The elevated levels of inosine subsequently act as a functional agonist at various adenosine receptors, mediating a range of effects, most notably potent diuretic, natriuretic, and immunomodulatory activities. This document will detail these mechanisms, provide field-proven experimental protocols for their evaluation, and explore future directions for research and drug development.

The Central Role of the Purine Salvage Pathway

To comprehend the function of this compound, one must first understand its target: the purine salvage pathway. This metabolic pathway recycles purine bases (like hypoxanthine and guanine) that result from the degradation of nucleic acids, converting them back into nucleosides and nucleotides. A pivotal enzyme in this process is Purine Nucleoside Phosphorylase (PNPase). PNPase catalyzes the reversible phosphorolysis of inosine and guanosine to their respective bases, hypoxanthine and guanine, and ribose-1-phosphate.

This compound intervenes at this critical juncture. By inhibiting PNPase, it effectively blocks the degradation of inosine, leading to its accumulation in the cellular and interstitial environment.[1][2]

Purine_Salvage_Pathway cluster_pathway Purine Metabolism cluster_inhibitor Pharmacological Intervention cluster_consequence Metabolic Consequences Inosine Inosine PNPase PNPase Inosine->PNPase Guanosine Guanosine Guanosine->PNPase Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Guanine Guanine PNPase->Guanine R1P Ribose-1-Phosphate PNPase->R1P Inhibitor This compound Inhibitor->PNPase Inhibits Increase ↑ Inosine Levels ↑ Guanosine Levels Decrease ↓ Hypoxanthine Levels ↓ Guanine Levels

Figure 1: Mechanism of this compound Action on the Purine Salvage Pathway.

Primary Mechanism: Competitive Inhibition of PNPase

This compound functions as a competitive substrate for PNPase.[3] Its structure is sufficiently similar to the natural substrate, inosine, allowing it to bind to the active site of the enzyme. This competitive inhibition prevents the breakdown of endogenous inosine and guanosine.[3] Furthermore, this compound is metabolized by PNPase to 8-aminohypoxanthine, which is also a competitive inhibitor of the enzyme.[3]

The direct consequence of this action is a measurable shift in the urinary purine profile: the ratios of hypoxanthine-to-inosine and guanine-to-guanosine are significantly reduced, a key biomarker confirming in vivo PNPase inhibition.[3]

CompoundPrimary ActionEffect on Purine RatiosReference
This compound Competitive PNPase Substrate/Inhibitor↓ Hypoxanthine/Inosine Ratio[3]
8-Aminohypoxanthine Competitive PNPase Inhibitor↓ Hypoxanthine/Inosine Ratio[3]
8-Aminoguanine Competitive PNPase Inhibitor↓ Guanine/Guanosine Ratio[1][3]

Downstream Pharmacological Effects

The accumulation of endogenous inosine is the primary driver of the diverse biological activities of this compound. Inosine, once considered biologically inert, is now recognized as a potent signaling molecule that functions as an agonist for adenosine receptors.[4][5][6]

Renal Function: Diuresis and Natriuresis

One of the most pronounced effects of this compound is the induction of diuresis (increased urine production), natriuresis (increased sodium excretion), and mild glucosuria (increased glucose excretion).[2][3][7]

Causality of Experimental Choice: To determine the mechanism, researchers hypothesized that the elevated inosine levels were activating adenosine receptors in the kidney. By using adenosine receptor knockout rats, they demonstrated that the diuretic and natriuretic effects of related PNPase inhibitors were absent in A2B receptor knockout rats, but persisted in A1 and A2A knockouts.[1] This pinpoints the A2B receptor as the critical mediator. The activation of A2B receptors in the kidney increases renal medullary blood flow, which in turn enhances the kidney's ability to excrete sodium and water.[1][2]

Renal_Pathway AAI This compound PNPase PNPase Inhibition AAI->PNPase Inosine ↑ Renal Interstitial Inosine PNPase->Inosine A2B Adenosine A2B Receptor (Renal Vasculature) Inosine->A2B Agonist AC Adenylyl Cyclase Activation A2B->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Flow ↑ Renal Medullary Blood Flow PKA->Flow Effect Diuresis Natriuresis Glucosuria Flow->Effect

Figure 2: Signaling pathway of this compound-induced renal effects.
Immunomodulatory Functions

Inosine exerts potent immunomodulatory and anti-inflammatory effects, which can be harnessed by treatment with this compound.[6][8] Inosine is a functional agonist for multiple adenosine receptors, including A1, A2A, and A3, each of which is expressed on various immune cells and can mediate distinct downstream effects.[5][6][9]

  • A2A Receptor Activation: This is often associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α and the enhancement of anti-inflammatory cytokines.[5][10] Inosine-mediated A2A activation can also be crucial for enhancing the efficacy of cancer immunotherapies by supporting CD8+ T-cell function.[11]

  • A3 Receptor Activation: Inosine is a selective agonist of the A3 receptor, and its activation can stimulate mast cell degranulation.[4]

  • Cytokine Modulation: Studies on inosine pranobex, an immunomodulatory drug containing inosine, show it can enhance the secretion of Th1 cytokines like TNF-α and IFN-γ while suppressing the Th2 cytokine IL-10 in stimulated lymphocytes.[8]

This dual pro-inflammatory and anti-inflammatory potential suggests that the net effect of this compound is context-dependent, making it a versatile tool for modulating immune responses.

Neuroprotective Potential

Inosine itself has demonstrated significant neuroprotective and axogenic (promoting axon growth) properties in preclinical models of stroke, spinal cord injury, and multiple sclerosis.[12][13][14] The therapeutic potential stems from its ability to reduce inflammation, act as an antioxidant (via its metabolite, uric acid), and stimulate axonal regrowth.[12][15][16] By providing a sustained elevation of endogenous inosine, this compound represents a promising strategy to leverage these neuroprotective benefits.

Methodologies for Preclinical Evaluation

Evaluating the requires a multi-tiered approach, from initial synthesis to in vivo functional assays.

Synthesis of 8-Amino-Purine Nucleosides

The synthesis of 8-amino-purine nucleosides typically involves a multi-step process starting from a commercially available precursor like 8-bromoinosine.

Protocol: Representative Synthesis of this compound Analogues

  • N1-Ribosylation: Start with a protected 8-bromoinosine (e.g., 2′,3′,5′-tri-O-acetyl-8-bromoinosine). React it with a protected ribofuranose in the presence of a base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) and a Lewis acid catalyst such as Trimethylsilyl trifluoromethanesulfonate to attach a second ribose moiety at the N1 position.[17]

  • Azide Substitution: The 8-bromo group is then displaced by an azide group using sodium azide. This reaction proceeds via nucleophilic aromatic substitution.[17]

  • Reduction to Amine: The 8-azido group is reduced to the 8-amino group. A common method is catalytic hydrogenation using palladium on charcoal (Pd/C) under a hydrogen atmosphere.[17]

  • Deprotection: Finally, the acetyl protecting groups on the ribose sugars are removed, typically using saturated methanolic ammonia, to yield the final this compound product.[17]

  • Purification: Throughout the synthesis, purification at each step is critical. This is typically achieved using column chromatography (e.g., silica gel) and final product purity is confirmed by HPLC, Mass Spectrometry, and NMR.

In Vitro Evaluation: Receptor Binding Assays

To quantify the interaction between the accumulating inosine and its target adenosine receptors, competitive radioligand binding assays are the gold standard.

Protocol: Adenosine Receptor Competitive Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from cell lines engineered to overexpress a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3).

  • Assay Setup: In a multiwell filter plate, combine the cell membrane preparation, a known concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2AR), and varying concentrations of the competitor ligand (inosine).[5][18]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate the bound radioligand from the free (unbound) radioligand by vacuum filtration. The filter plate captures the membranes with the bound ligand.[18]

  • Quantification: Add scintillation cocktail to the wells and quantify the radioactivity using a microplate scintillation counter.[18]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). This value is used to calculate the binding affinity (Ki).

workflow_binding_assay A 1. Prepare reagents: - Cell membranes (with receptor) - Radioligand (*L) - Competitor (Inosine) B 2. Add reagents to filter plate A->B C 3. Incubate to reach equilibrium (Membrane-Receptor-*L + Inosine) B->C D 4. Vacuum Filtration (Separate bound from free *L) C->D E 5. Add Scintillation Cocktail D->E F 6. Quantify Radioactivity E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Sources

The Structure-Activity Relationship of 8-Amino-Inosine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Amino-Inosine, a fascinating purine nucleoside analog, has emerged as a molecule of significant interest in contemporary drug discovery. Its diverse biological activities, stemming from interactions with key enzymes and receptors, present a compelling scaffold for the development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound. We will delve into its synthesis, explore its interactions with critical targets such as CD38 and Purine Nucleoside Phosphorylase (PNPase), and elucidate its immunomodulatory potential through engagement with Toll-Like Receptors and adenosine receptors. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of this compound and unlock its therapeutic promise.

Introduction: The Therapeutic Potential of a Modified Purine

In the intricate world of purine metabolism and signaling, subtle structural modifications can unlock profound biological consequences. This compound, distinguished from its parent nucleoside inosine by the introduction of an amino group at the 8-position of the purine ring, exemplifies this principle. This seemingly minor alteration dramatically reshapes the molecule's electronic and steric properties, granting it access to a unique spectrum of biological targets.

Initial investigations have revealed this compound's capacity to modulate key players in cellular signaling and metabolism, including the ectoenzyme CD38, a critical regulator of intracellular calcium, and Purine Nucleoside Phosphorylase (PNPase), an enzyme central to the purine salvage pathway.[1] Furthermore, emerging evidence points towards its role as an immunomodulator, a characteristic of immense interest in immuno-oncology and the treatment of inflammatory diseases.

This guide will systematically dissect the SAR of this compound, providing a framework for understanding how modifications to its core structure influence its biological activity. By understanding these relationships, we can rationally design next-generation analogs with enhanced potency, selectivity, and therapeutic efficacy.

The Chemical Landscape: Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs is a critical first step in exploring their therapeutic potential. A common and effective strategy involves the modification of a readily available starting material, 8-bromoinosine.

General Synthetic Approach

A versatile synthetic route to 8-substituted inosine analogs, including this compound, is outlined below. This multi-step process allows for the introduction of diverse functionalities at the 8-position, facilitating a thorough exploration of the SAR.[2]

Synthetic_Workflow_8_Amino_Inosine start 8-Bromoinosine step1 Protection of Ribose Hydroxyls (e.g., Acetylation) start->step1 step2 Nucleophilic Substitution at C8 (e.g., NaN3, DMF, 70°C) step1->step2 Protected 8-Bromoinosine step3 Reduction of Azide to Amine (e.g., H2, Pd/C, EtOH) step2->step3 Protected 8-Azidoinosine step4 Deprotection of Ribose Hydroxyls (e.g., Methanolic Ammonia) step3->step4 Protected This compound end This compound step4->end

A generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 8-Amino-N1-Inosine-5'-monophosphate (a key analog)

The following protocol details the synthesis of a crucial analog, 8-NH2-N1-IMP, highlighting the practical steps involved in generating these molecules for biological evaluation.[2]

Step 1: N1-Ribosylation of Protected 8-Bromoinosine

  • To a solution of 2′,3′,5′-tri-O-acetyl-8-bromoinosine (1.0 eq) in dichloromethane (DCM), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq) and cool the solution to -78 °C.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (4.0 eq) dropwise and continue stirring for 45 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

  • Purify the crude product by column chromatography to yield N1-(2″,3″,5″-Tri-O-acetyl-β-D-ribofuranosyl)−2′,3′,5′-tri-O-acetyl−8-bromoinosine.[2]

Step 2: Azide Substitution

  • Dissolve the protected 8-bromoinosine derivative (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN3) (excess) and heat the mixture to 70 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).

  • Isolate and purify the 8-azido derivative.[2]

Step 3: Reduction to the Amine

  • Dissolve the 8-azido derivative in ethanol (EtOH).

  • Add Palladium on carbon (Pd/C) (catalytic amount).

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 8-amino derivative.[2]

Step 4: Global Deprotection

  • Treat the protected 8-aminoinosine derivative with a solution of saturated methanolic ammonia.

  • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to yield the final this compound analog.[2]

Core Target Interactions and Structure-Activity Relationships

The therapeutic potential of this compound is intrinsically linked to its ability to interact with specific biological targets. Here, we explore the SAR of this compound in the context of two key enzymes: CD38 and PNPase.

Inhibition of the Ectoenzyme CD38

CD38 is a multifunctional enzyme that plays a crucial role in calcium signaling through its synthesis and hydrolysis of cyclic ADP-ribose (cADPR).[3] Dysregulation of CD38 activity is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. This compound derivatives have emerged as potent inhibitors of CD38's hydrolase activity.[2]

A systematic study of 8-substituted-N1-inosine 5'-monophosphate (N1-IMP) analogs has provided valuable insights into the SAR for CD38 inhibition.[2]

Key SAR Findings for CD38 Inhibition:

  • The 5'-Phosphate Group is Essential: The presence of the 5'-phosphate group on the ribose moiety is critical for potent inhibitory activity. Analogs lacking this group exhibit significantly reduced or no activity.[1][2] Replacement of the phosphate with a sulfonamide bioisostere was not successful in retaining activity.[1]

  • The 8-Amino Group Confers Potency: Among various substituents at the 8-position (e.g., -H, -Br, -N3), the amino group (-NH2) consistently yields the most potent inhibitors. 8-NH2-N1-IMP is a notable example, with an IC50 of 7.6 μM.[1][2]

  • Modifications at the N9-Position are Tolerated: Replacement of the "southern" ribose with an N9-butyl linker is well-tolerated and can even lead to improved inhibitory activity in related cyclic analogs.[2]

Compound8-SubstituentN9-Substituent5'-ModificationIC50 (µM) for CD38 Hydrolysis InhibitionReference
8-NH2-N1-IMP -NH2RibosePhosphate7.6[2]
8-Br-N1-IMP -BrRibosePhosphate>1000[2]
N1-IMP -HRibosePhosphate14[2]
8-N3-N1-IMP -N3RibosePhosphate460[2]
8-NH2-N1-Inosine -NH2RiboseHydroxylLow mM activity[2]
8-NH2-N9-hydroxybutyl-N1-Inosine -NH2HydroxybutylHydroxylLow mM activity[2]

Experimental Protocol: CD38 Hydrolase Activity Inhibition Assay

This fluorometric assay is designed to measure the glycohydrolase activity of CD38 and can be adapted for high-throughput screening of inhibitors.[3]

  • Prepare a master mix containing 4x CD38 hydrolase buffer and water.

  • Add the master mix to the wells of a 384-well black plate.

  • Add the test compound (e.g., this compound analog) or a control inhibitor (e.g., apigenin) to the appropriate wells.

  • Add the CD38 enzyme to all wells except the "Blank".

  • Incubate the plate for 30 minutes at room temperature with slow shaking.

  • Add the fluorescent substrate N6-etheno-NAD (ε-NAD).

  • Measure the fluorescence at an excitation of 300 nm and an emission of 410 nm. A decrease in fluorescence intensity compared to the no-inhibitor control indicates inhibition of CD38 hydrolase activity.[3]

Inhibition of Purine Nucleoside Phosphorylase (PNPase)

PNPase is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. Inhibition of PNPase can lead to the accumulation of its substrates, such as inosine and guanosine, which have immunomodulatory and neuroprotective effects.[4][5] this compound has been identified as a competitive inhibitor of PNPase.[4]

Key SAR Insights for PNPase Inhibition:

  • Competitive Inhibition: this compound acts as a competitive substrate for PNPase.[4]

  • Metabolism to a More Potent Inhibitor: this compound is metabolized by PNPase to 8-aminohypoxanthine, which is also a competitive inhibitor of the enzyme. This dual mechanism of action contributes to its overall inhibitory effect.[4]

  • Structural Similarity to Substrates: The structural resemblance of this compound to the natural PNPase substrate inosine is the basis for its inhibitory activity.

Experimental Protocol: PNPase Inhibition Assay

This assay measures the conversion of inosine to hypoxanthine by PNPase and can be used to determine the inhibitory potential of compounds like this compound.[6]

  • Prepare a reaction mixture containing recombinant human PNPase (rhPNPase), a buffer (e.g., 50 mmol/L KH2PO4, pH 7.4), and bovine serum albumin.

  • Add the test inhibitor (this compound or its analogs) at various concentrations.

  • Initiate the reaction by adding the substrate, inosine.

  • Incubate the reaction for a defined period at 30°C.

  • Stop the reaction and analyze the formation of hypoxanthine by high-performance liquid chromatography (HPLC) with UV detection.[6]

  • Calculate the Ki value for competitive inhibition by fitting the data to the appropriate kinetic models.

Immunomodulatory and Anticancer Activities: Expanding the Therapeutic Horizon

Beyond its effects on specific metabolic enzymes, this compound and its close structural relatives exhibit promising immunomodulatory and anticancer properties. These activities are often mediated through interactions with cell surface receptors and intracellular signaling pathways.

Engagement of Toll-Like Receptors (TLRs)

TLRs are a class of pattern recognition receptors that play a critical role in the innate immune system. Activation of TLRs, particularly TLR7 and TLR8 which recognize single-stranded RNA, can trigger potent anti-viral and anti-tumor immune responses.[7][8] Inosine itself has been shown to modulate RNA sensing by TLR7 and TLR8. Given its structural similarity, this compound is a compelling candidate for investigation as a TLR agonist.

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF_pathway IRF7 Pathway IRAKs->IRF_pathway NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Ligand This compound (as TLR7/8 Agonist) Ligand->TLR7_8 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB_pathway->Cytokines MAPK_pathway->Cytokines Type1_IFN Type I Interferons (IFN-α/β) IRF_pathway->Type1_IFN

Proposed TLR7/8 signaling pathway activated by this compound.

Experimental Protocol: TLR7/8 Activation in Human PBMCs

This assay measures the induction of cytokine production in human peripheral blood mononuclear cells (PBMCs) as a readout for TLR7/8 activation.[9][10]

  • Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Plate the PBMCs in a 96-well plate.

  • Stimulate the cells with various concentrations of the test compound (this compound analog) or a known TLR7/8 agonist (e.g., R848) as a positive control.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (e.g., IFN-α) using enzyme-linked immunosorbent assay (ELISA).[9][10]

Interaction with Adenosine Receptors

Inosine is known to exert some of its biological effects through adenosine receptors, particularly the A2A and A3 subtypes.[11][12] Activation of the A2A receptor, for instance, can lead to immunosuppressive effects. This compound, as a structural analog of inosine, may also interact with these receptors, potentially contributing to its overall pharmacological profile.

Adenosine_Receptor_Signaling Ligand This compound (as Adenosine Receptor Ligand) A2A_R Adenosine A2A Receptor Ligand->A2A_R G_protein Gs A2A_R->G_protein ERK ERK1/2 A2A_R->ERK AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects (e.g., Immunomodulation) PKA->Downstream ERK->Downstream

Potential signaling through the Adenosine A2A receptor by this compound.
Anticancer Activity and Modulation of Intracellular Signaling

The closely related analog, 8-amino-adenosine, has demonstrated significant anticancer activity, particularly in hematological malignancies.[13] Its mechanism of action involves intracellular phosphorylation to its triphosphate form, which then interferes with RNA synthesis and depletes intracellular ATP levels.[14] Furthermore, 8-amino-adenosine has been shown to inhibit key survival and proliferation signaling pathways, including the Akt/mTOR and Erk pathways.[13] Given the structural similarities, it is highly probable that this compound shares some of these anticancer mechanisms.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Akt Akt This compound->Akt Erk Erk This compound->Erk mTOR mTOR Akt->mTOR Protein Synthesis & Cell Proliferation Protein Synthesis & Cell Proliferation mTOR->Protein Synthesis & Cell Proliferation Erk->Protein Synthesis & Cell Proliferation Apoptosis Apoptosis Protein Synthesis & Cell Proliferation->Apoptosis

Proposed inhibition of pro-survival signaling pathways by this compound.

Future Directions and Conclusion

The exploration of the structure-activity relationship of this compound is an ongoing and exciting field of research. While significant progress has been made in understanding its interactions with targets like CD38 and PNPase, several avenues warrant further investigation:

  • Systematic SAR studies against a broader range of targets, including TLRs and adenosine receptors, are needed to fully delineate its pharmacological profile.

  • X-ray crystallography studies of this compound and its analogs in complex with their target proteins would provide invaluable structural insights for rational drug design.

  • In vivo studies are essential to translate the promising in vitro findings into tangible therapeutic benefits.

References

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  • Gandhi, V., Ayres, M. L., Halgren, R. G., Kofonow, A., Keating, M. J., & Plunkett, W. (2010). 8-Aminoadenosine inhibits Akt/mTOR and Erk signaling in mantle cell lymphoma. Blood, 116(25), 5654–5663. [Link]

  • University of Bath's research portal. (2021). Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-Inosine 5'-Monophosphate, Analogues and Early Structure-Activity Relationship. Retrieved from [Link]

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  • Jackson, E. K., Verrier, J. D., Mi, Z., & Gillespie, D. G. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of pharmacology and experimental therapeutics, 382(1), 101–110. [Link]

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Sources

The Metabolic Journey of 8-Amino-Inosine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-Inosine is a purine nucleoside analog that has garnered interest for its potential pharmacological activities. As with any therapeutic candidate, a comprehensive understanding of its metabolic fate is paramount for predicting its efficacy, safety, and pharmacokinetic profile. This guide provides a detailed exploration of the in vivo transformation of this compound, synthesizing current knowledge into a practical framework for researchers in drug development. We will delve into the core metabolic pathways, the enzymes responsible for its conversion, and the analytical methodologies required to study these processes.

Core Metabolic Pathways of this compound

The in vivo journey of this compound is primarily dictated by the enzymes of the purine salvage and degradation pathways. The key transformations involve enzymatic conversions that alter its structure and, consequently, its biological activity.

Primary Metabolic Conversion: A Two-Step Process

Recent studies have elucidated a primary metabolic pathway for this compound, which involves its conversion to downstream metabolites that possess their own pharmacological profiles.

  • Conversion to 8-Aminohypoxanthine: this compound serves as a competitive substrate for Purine Nucleoside Phosphorylase (PNPase) .[1] This enzyme cleaves the glycosidic bond, releasing the ribose-1-phosphate moiety and forming 8-Aminohypoxanthine .[1] This metabolite is not merely an intermediate; it is a potent competitive inhibitor of PNPase itself.[1] The inhibition of PNPase by 8-Aminohypoxanthine is a crucial aspect of the pharmacological effect, as it can lead to the accumulation of other PNPase substrates like inosine and guanosine, which have tissue-protective effects.[2]

  • Oxidation to 8-Aminoxanthine: Following its formation, 8-Aminohypoxanthine is further metabolized by Xanthine Oxidase . This enzyme catalyzes the oxidation of 8-Aminohypoxanthine to 8-Aminoxanthine .[1]

The in vivo administration of this compound leads to an increased urinary excretion of 8-Aminohypoxanthine, confirming that this conversion is a significant part of its metabolic fate.[1]

Diagram of the Core Metabolic Pathway

Metabolic_Pathway_of_8_Amino_Inosine This compound This compound 8-Aminohypoxanthine 8-Aminohypoxanthine This compound->8-Aminohypoxanthine Purine Nucleoside Phosphorylase (PNPase) 8-Aminoxanthine 8-Aminoxanthine 8-Aminohypoxanthine->8-Aminoxanthine Xanthine Oxidase

Caption: Core metabolic pathway of this compound in vivo.

Pharmacokinetic Profile (ADME)

While detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically for this compound are not extensively published, we can infer some properties based on its structure as a nucleoside analog and the available data.

  • Absorption: As a nucleoside analog, it is likely absorbed from the intestinal tract. The oral administration of similar compounds has been studied, suggesting potential for oral bioavailability.[3]

  • Distribution: Following absorption, it would be distributed throughout the body via systemic circulation.

  • Metabolism: As detailed above, the primary metabolism occurs via PNPase and Xanthine Oxidase.[1] Unlike many xenobiotics, nucleoside analogs are not typically major substrates for the Cytochrome P450 (CYP450) enzyme system.[3]

  • Excretion: The metabolites, 8-Aminohypoxanthine and 8-Aminoxanthine, along with any unchanged this compound, are likely excreted renally. Studies have shown that administration of this compound leads to the excretion of its metabolites in urine.[1]

Experimental Methodologies for Studying Metabolism

A robust understanding of the metabolic fate of this compound requires a combination of in vivo and in vitro models, coupled with advanced analytical techniques.

In Vivo Models

Animal models, such as rats, are crucial for understanding the complete ADME profile in a physiological system.

Protocol: In Vivo Metabolism Study in Rats

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week with free access to food and water.

  • Cannulation (Optional but Recommended): For detailed pharmacokinetic studies, cannulate the jugular vein for blood sampling and the ureter for timed urine collection.[1]

  • Compound Administration: Administer this compound via the desired route (e.g., intravenous, oral gavage). A typical dose might be in the range of 30-40 µmol/kg.[1]

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

    • Urine: Collect urine over specified intervals (e.g., 0-4h, 4-8h, 8-24h). Measure the volume and store aliquots at -80°C.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge. Collect the supernatant for analysis.

    • Urine: Dilute samples with an appropriate buffer and add an internal standard.

  • Analysis: Analyze the samples using UPLC-MS/MS.

In Vitro Models

In vitro systems are invaluable for elucidating specific metabolic pathways and enzyme kinetics without the complexity of a whole organism.

  • Recombinant Enzymes: Using purified recombinant PNPase and Xanthine Oxidase allows for the direct study of their kinetics with this compound and its metabolites.[1] This is essential for determining parameters like the inhibition constant (Ki).[1]

  • Liver Microsomes: While nucleoside analogs are not typically metabolized by CYP450s, liver microsomes can be used to confirm the lack of oxidative metabolism.[3]

  • Hepatocytes: Primary hepatocytes provide a more complete picture of hepatic metabolism, including both Phase I and Phase II enzymatic activities.

Diagram of an Experimental Workflow for In Vivo Metabolism

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Administer Compound Administration (e.g., IV, PO) Collect_Blood Blood Sampling (Time Points) Administer->Collect_Blood Collect_Urine Urine Collection (Intervals) Administer->Collect_Urine Prep_Plasma Plasma Protein Precipitation Collect_Blood->Prep_Plasma Prep_Urine Urine Dilution Collect_Urine->Prep_Urine LCMS UPLC-MS/MS Analysis Prep_Plasma->LCMS Prep_Urine->LCMS Data Data Interpretation (Metabolite ID & Quant) LCMS->Data

Caption: Workflow for an in vivo metabolism study.

Analytical Techniques

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for identifying and quantifying this compound and its metabolites in biological matrices.[1]

Key Considerations for UPLC-MS/MS Method Development:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar compounds like nucleosides and their metabolites.[4]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each expected metabolite.

    • Example: For this compound, the precursor ion would be its protonated molecular weight [M+H]+. Product ions would be generated by fragmentation (e.g., loss of the ribose moiety).

  • Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification to account for matrix effects and extraction variability. If not available, a structurally similar compound can be used.

Factors Influencing Metabolism

The metabolism of this compound can be influenced by several factors that are critical to consider during drug development:

  • Species Differences: The activity of enzymes like PNPase and Xanthine Oxidase can vary between species, potentially leading to different pharmacokinetic profiles in preclinical models versus humans.

  • Genetic Polymorphisms: Genetic variations in the genes encoding for PNPase and Xanthine Oxidase could lead to inter-individual differences in metabolism and response.

  • Drug-Drug Interactions: Co-administration of other drugs that are substrates or inhibitors of PNPase or Xanthine Oxidase could alter the metabolic fate of this compound. For example, the simultaneous administration of this compound with other nucleoside analogs could lead to significant pharmacokinetic alterations.[3]

Conclusion and Future Directions

The metabolic fate of this compound is intrinsically linked to the purine metabolic pathway, with Purine Nucleoside Phosphorylase and Xanthine Oxidase playing central roles in its conversion to 8-Aminohypoxanthine and 8-Aminoxanthine.[1] These metabolites are not merely inactive byproducts but contribute to the overall pharmacological profile.[1] A thorough investigation using a combination of in vivo and in vitro models, underpinned by sensitive UPLC-MS/MS analytics, is essential for the continued development of this compound or any of its derivatives.

Future research should focus on obtaining a more complete pharmacokinetic profile in multiple species, including humans, and exploring the potential for drug-drug interactions and the impact of genetic polymorphisms on its metabolism. These efforts will be crucial for translating the potential of this compound into a safe and effective therapeutic agent.

References

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  • Gucký, T., et al. (2020). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules. Available at: [Link]

  • da Silva, A. S., et al. (2021). Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells. Brazilian Journal of Medical and Biological Research. Available at: [Link]

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The Therapeutic Potential of 8-Substituted Purine Nucleosides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-substituted purine nucleoside scaffold represents a remarkably versatile platform in modern medicinal chemistry, giving rise to derivatives with distinct and potent therapeutic activities. This technical guide provides an in-depth exploration of this chemical space, focusing primarily on two divergent and highly significant mechanisms of action: immunomodulation through Toll-like Receptor 7 and 8 (TLR7/8) agonism and cardiorenal regulation via Purine Nucleoside Phosphorylase (PNPase) inhibition. We dissect the underlying molecular mechanisms, explore the structure-activity relationships (SAR) that govern potency and selectivity, and detail the preclinical and clinical applications in oncology, infectious diseases, and cardiovascular medicine. Furthermore, this guide furnishes detailed experimental protocols for the synthesis, characterization, and biological evaluation of these compounds, offering a practical framework for researchers and drug development professionals.

Introduction: The Privileged Scaffold of 8-Substituted Purines

Purine nucleosides are fundamental to cellular biology, serving as building blocks for nucleic acids and as key signaling molecules. Chemical modification of the purine core has long been a fruitful strategy in drug discovery. Substitution at the 8-position of the purine ring, particularly in inosine and guanosine analogs, has yielded compounds with exquisitely specific biological activities. This guide will navigate the therapeutic landscape of two major classes of these derivatives: the 8-oxo/amino-adenine analogs acting as potent immune activators and the 8-amino-inosine/guanosine analogs that function by modulating purine metabolism for organ protection.

Immunomodulation via Toll-like Receptor 7/8 Agonism

A prominent class of 8-substituted purine derivatives, particularly 8-oxoadenines, function as synthetic agonists for Toll-like Receptors 7 and 8 (TLR7/8).[1][2] These receptors are critical components of the innate immune system, specialized in detecting single-stranded RNA (ssRNA) from viruses.[3] Their activation on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages initiates a powerful downstream signaling cascade, making synthetic TLR7/8 agonists highly promising as vaccine adjuvants, antiviral agents, and cancer immunotherapeutics.[1][4]

Mechanism of Action: TLR7/8 Signaling Cascade

TLR7 and TLR8 are located within the endosomal compartments of immune cells.[5] Upon binding to a ligand, such as an 8-oxoadenine derivative, these receptors undergo a conformational change and recruit the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of key transcription factors, primarily NF-κB and IRF7.[6]

  • NF-κB Activation: Leads to the transcription and secretion of pro-inflammatory cytokines such as TNF-α and IL-12.[5][7] IL-12 is particularly crucial for driving a Th1-biased adaptive immune response, which is essential for clearing viral infections and for anti-tumor immunity.

  • IRF7 Activation: Primarily downstream of TLR7, this pathway drives the robust production of Type I interferons (IFN-α/β), which establish a potent antiviral state and promote the maturation and activation of dendritic cells.[6][8]

The differential expression of these receptors—TLR7 being high in plasmacytoid DCs (pDCs) and TLR8 predominantly in myeloid cells like monocytes and conventional DCs—allows for tailored immune responses based on agonist selectivity.[3][5][9]

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR78 TLR7 / TLR8 MyD88 MyD88 TLR78->MyD88 Recruitment Ligand 8-Oxoadenine Derivative Ligand->TLR78 Binding & Dimerization TRAF6 TRAF6 MyD88->TRAF6 IRF7 IRF7 MyD88->IRF7 Activation (TLR7-dominant) IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Transcription

Caption: TLR7/8 signaling pathway initiated by an 8-oxoadenine agonist.

Structure-Activity Relationship (SAR) and Selectivity

Extensive research has elucidated the key structural features of 8-oxoadenine derivatives that determine their potency and selectivity for TLR7 versus TLR8.[1][6]

  • The 8-Oxo Group: The oxygen at the 8-position is critical for activity.

  • The N9-Substituent: This position is the primary site for modification to modulate activity and selectivity. The nature of the substituent, including the length of alkyl linkers and the type of heterocyclic rings, profoundly impacts receptor engagement.[1][5] For instance, studies have shown that varying the length of an alkyl linker can switch a compound from being TLR7-selective to a dual TLR7/8 agonist or even TLR8-selective.[5][6]

  • The N7-Position: While less explored for 8-oxoadenines, modifications at the N7 position in related guanosine analogs (e.g., loxoribine) are known to confer TLR7 agonism.[10]

Table 1: Representative 8-Oxoadenine Derivatives and their TLR Activity

Compound IDN9-SubstituenthTLR7 EC₅₀ (µM)hTLR8 EC₅₀ (µM)Key ObservationReference
SM360320 (Benchmark)Potent>100TLR7 Selective Agonist[5]
R848 (Benchmark)PotentPotentDual TLR7/8 Agonist[5]
2b AminobutylPotent59Dual activity, potent TLR7[5]
6a Piperidinyl-propyl>100PotentTLR8 Selective Agonist[5][6]
1c Piperidinyl-butylPotent>100Potent TLR7 Agonist[5]

Note: "Potent" indicates EC₅₀ values are comparable to or better than benchmarks in the cited studies. Exact values vary between assays.

The causality behind these SAR observations lies in the specific amino acid residues within the ligand-binding pockets of TLR7 and TLR8. Subtle differences in the pockets mean that the size, shape, and hydrogen-bonding capacity of the N9-substituent dictate the stability and conformational outcome of the ligand-receptor interaction, thereby determining the signaling strength and receptor preference.

Therapeutic Applications
  • Vaccine Adjuvants: By stimulating APCs, TLR7/8 agonists can significantly enhance and shape the adaptive immune response to co-administered antigens, leading to stronger antibody production and more robust T-cell responses.[11]

  • Oncology: Direct intratumoral injection or systemic administration can remodel the tumor microenvironment. Activation of TLR7/8 on immune cells can overcome tumor-induced immunosuppression, promote the killing of cancer cells, and synergize with other treatments like checkpoint inhibitors.

  • Infectious Diseases: As potent inducers of IFN-α, TLR7 agonists have direct antiviral activity. Imiquimod, a related imidazoquinoline TLR7 agonist, is FDA-approved for treating viral infections like human papillomavirus (HPV).[4]

Experimental Protocol: In Vitro TLR Activity Assay

This protocol describes a common method for evaluating the TLR7/8 activity of new derivatives using commercially available reporter cell lines.

Objective: To determine the EC₅₀ of a test compound on human TLR7 and TLR8.

Materials:

  • HEK-293 cells stably transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (HEK-Blue™ hTLR7).

  • HEK-293 cells stably transfected with human TLR8 and an NF-κB-inducible SEAP reporter gene (HEK-Blue™ hTLR8).

  • Test compounds (e.g., novel 8-oxoadenine derivatives) dissolved in DMSO.

  • Positive controls: R848 (TLR7/8 agonist), Imiquimod (TLR7 agonist).[5]

  • Cell culture medium (DMEM, 10% FBS, Pen-Strep).

  • SEAP detection reagent (e.g., QUANTI-Blue™).

  • 96-well cell culture plates.

  • Spectrophotometer (620-650 nm).

Procedure:

  • Cell Plating: Seed the HEK-Blue™ hTLR7 and hTLR8 cells in separate 96-well plates at a density of ~5 x 10⁴ cells/well and incubate for 24 hours. The choice of HEK-293 cells is strategic as they lack endogenous TLRs, providing a clean system to measure the activity of the specific transfected TLR.[5]

  • Compound Preparation: Prepare a serial dilution of the test compounds and controls in cell culture medium. A typical starting concentration is 100 µM.

  • Cell Stimulation: Remove the old medium from the cells and add 200 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (negative control).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Carefully collect 20 µL of the cell supernatant from each well.

    • Add the supernatant to a new 96-well plate containing 180 µL of the SEAP detection reagent per well.

    • Incubate at 37°C for 1-3 hours. The reagent changes color in proportion to the amount of SEAP produced.

  • Data Analysis:

    • Measure the absorbance at 620-650 nm.

    • Subtract the absorbance of the negative control from all other readings.

    • Plot the absorbance versus the log of the compound concentration and fit a dose-response curve to calculate the EC₅₀ value.

Assay_Workflow A 1. Seed HEK-Blue™ hTLR7 & hTLR8 cells in 96-well plates B 2. Prepare serial dilutions of test compounds and controls A->B C 3. Add compounds to cells and incubate 18-24h B->C D 4. Transfer supernatant to new plate with SEAP detection reagent C->D E 5. Incubate 1-3h at 37°C D->E F 6. Read absorbance (620-650 nm) E->F G 7. Plot dose-response curve & calculate EC₅₀ F->G

Caption: Workflow for TLR agonist activity screening using reporter cells.

Cardiorenal and Metabolic Regulation via PNPase Inhibition

In a distinct therapeutic paradigm, 8-aminoinosine and its close relative, 8-aminoguanosine, exert their effects not through immune receptors, but by inhibiting the enzyme Purine Nucleoside Phosphorylase (PNPase).[12][13][14] This enzyme is a key player in the purine salvage pathway, catalyzing the reversible phosphorolysis of inosine and guanosine into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate.[15]

Mechanism of Action: Rebalancing the Purine Metabolome

By competitively inhibiting PNPase, 8-aminoinosine and its active metabolites prevent the breakdown of inosine and guanosine.[12][14] This leads to a "rebalancing" of the local purine metabolome:

  • Increased Levels of Inosine and Guanosine: These nucleosides are considered tissue-protective.

  • Decreased Levels of Hypoxanthine and Guanine: These bases can be further metabolized by xanthine oxidase to produce uric acid and reactive oxygen species (ROS), which are considered tissue-damaging.[13][14]

The elevated levels of inosine are particularly consequential in the kidney. Inosine can activate adenosine A₂B receptors, leading to increased renal medullary blood flow, which in turn enhances the kidney's ability to excrete sodium and water.[13][14] This cascade is the primary mechanism behind the diuretic and natriuretic effects of these compounds.[14][16]

PNPase_Inhibition Inosine Inosine (Tissue Protective) PNPase PNPase Inosine->PNPase Substrate A2B_Receptor Adenosine A₂B Receptor Inosine->A2B_Receptor Activation Hypoxanthine Hypoxanthine (Tissue Damaging) PNPase->Hypoxanthine Product Renal_Effects ↑ Renal Blood Flow Diuresis & Natriuresis A2B_Receptor->Renal_Effects Inhibitor This compound Inhibitor->PNPase Inhibition

Caption: Mechanism of this compound as a PNPase inhibitor.

Therapeutic Applications

The unique mechanism of PNPase inhibition by 8-aminopurines has shown promise in a variety of preclinical models for diseases where metabolic dysregulation and organ damage are key features:

  • Hypertension and Chronic Kidney Disease: By promoting sodium and water excretion, these compounds can lower blood pressure. Their ability to reduce ROS production may also protect kidney tissue from damage.[13][14]

  • Metabolic Syndrome: Studies in animal models have shown that chronic treatment can attenuate features of the metabolic syndrome.[14]

  • Sickle Cell Disease: 8-aminoguanosine has been shown to retard anemia and organ damage in mouse models of sickle cell disease, likely through the protective effects of increased guanosine and reduced oxidative stress.[14]

  • Age-Associated Dysfunction: Chronic treatment has been found to reverse age-related lower urinary tract dysfunction.[14][16]

Notably, while 8-aminoguanine induces antikaliuresis (potassium retention), 8-aminoinosine and its metabolite 8-aminohypoxanthine induce diuresis and natriuresis without this effect, offering a more nuanced pharmacological profile for specific applications.[12]

Experimental Protocol: Measuring PNPase Inhibition In Vivo

A key self-validating method to confirm PNPase inhibition in vivo is to measure the ratio of its substrates to its products in urine.

Objective: To confirm target engagement of an 8-aminopurine derivative by assessing its effect on urinary purine levels in a rodent model.

Materials:

  • Test animals (e.g., Sprague-Dawley rats).

  • Metabolic cages for urine collection.

  • The test compound (e.g., 8-aminoinosine) formulated for administration (e.g., in saline for injection).

  • Ultraperformance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) system.

  • Standards for inosine, hypoxanthine, guanosine, and guanine.

Procedure:

  • Acclimatization and Baseline Collection: Place rats in metabolic cages and allow them to acclimatize for 24-48 hours. Collect urine over a 24-hour period to establish baseline levels of purines.

  • Compound Administration: Administer the test compound (e.g., 8-aminoinosine at 30-40 µmol/kg) via the desired route (e.g., intraperitoneal injection).[12]

  • Post-Dose Urine Collection: Collect urine for a defined period (e.g., 4-24 hours) after administration.

  • Sample Preparation:

    • Measure the volume of the collected urine.

    • Centrifuge the urine to remove particulates.

    • Dilute the supernatant appropriately for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Develop and validate a UPLC-MS/MS method for the simultaneous quantification of inosine, hypoxanthine, guanosine, and guanine.

    • Analyze the baseline and post-dose urine samples.

  • Data Analysis:

    • Calculate the concentration of each purine in the urine samples.

    • Determine the inosine-to-hypoxanthine ratio and the guanosine-to-guanine ratio for both baseline and post-dose periods.

    • A significant increase in these ratios post-administration provides strong evidence of in vivo PNPase inhibition.[12][14] The causality is direct: if the enzyme is blocked, the concentration of its substrates (inosine, guanosine) will rise relative to its products (hypoxanthine, guanine) in biofluids.

Other Emerging Mechanisms

While TLR agonism and PNPase inhibition are the most extensively studied pathways, the this compound scaffold appears in other therapeutic contexts, highlighting its versatility. For instance, 8-NH₂-N1-inosine 5′-monophosphate (8-NH₂-N1-IMP) has been identified as a potent inhibitor of CD38 , an ectoenzyme involved in calcium signaling.[17][18] This opens up potential applications in diseases where CD38 activity is dysregulated.

Synthesis Strategies

The synthesis of 8-substituted purine nucleosides typically involves the modification of a pre-existing purine or the construction of the heterocyclic ring system. For many 8-aminoquinoline derivatives, which share some synthetic principles, the Skraup synthesis or Friedländer annulation are classical methods for building the core ring structure.[19][20] For nucleoside analogs, a common strategy involves the synthesis of the substituted purine base first, followed by glycosylation with a protected ribose derivative. Subsequent deprotection yields the final product. The specific route depends heavily on the desired substituents and their chemical compatibility.

Conclusion and Future Directions

This compound and its structural relatives are not a monolithic class of compounds but rather a privileged scaffold capable of engaging with diverse biological targets to elicit distinct and profound therapeutic effects. The development of selective TLR7, TLR8, or dual agonists continues to hold immense promise for immuno-oncology and vaccinology. Concurrently, the novel mechanism of PNPase inhibition offers a completely new therapeutic axis for managing a range of cardiovascular, renal, and metabolic diseases.

Future research should focus on refining the selectivity of these compounds to maximize therapeutic benefit while minimizing off-target effects. For TLR agonists, this means fine-tuning cytokine profiles for specific indications. For PNPase inhibitors, it involves optimizing pharmacokinetic properties for chronic dosing and further exploring their potential in other age-related and metabolic disorders. The continued exploration of this versatile chemical space is poised to deliver a new generation of innovative medicines.

References

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8-Amino-Inosine: A Technical Guide to Modulating Inosine Levels for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inosine, a naturally occurring purine nucleoside, is a critical intermediate in purine metabolism and plays a multifaceted role in a myriad of physiological processes, including RNA synthesis, neurotransmission, and immune responses.[1][2] Its therapeutic potential in a range of pathologies, from neurodegenerative diseases to inflammatory conditions, has garnered significant scientific interest.[3][4] This guide provides a comprehensive technical overview of 8-Amino-Inosine, a potent modulator of endogenous inosine levels. We will delve into the mechanistic underpinnings of its action, provide detailed experimental protocols for its study, and present a framework for its application in research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic manipulation of the inosine pathway.

The Biological Significance of Inosine: A Rationale for Modulation

Inosine is far more than a simple metabolic intermediate. It is a bioactive molecule with diverse and profound effects on cellular function.

  • A Central Node in Purine Metabolism: Inosine is formed through the deamination of adenosine by adenosine deaminase (ADA) or from the dephosphorylation of inosine monophosphate (IMP).[5][6] It is a key substrate for purine nucleoside phosphorylase (PNP), which converts it to hypoxanthine.[7][8] This pathway is integral to both the salvage and degradation of purines.

  • Neuromodulatory and Neuroprotective Roles: Inosine has demonstrated significant neuroprotective properties in various models of neurological injury and disease.[9] It can promote axonal growth and has been investigated for its therapeutic potential in spinal cord injury, stroke, and neurodegenerative conditions like Parkinson's and Alzheimer's disease.[7][9][10]

  • Immunomodulatory and Anti-inflammatory Effects: Inosine exhibits both pro- and anti-inflammatory activities, depending on the context.[3][4] It can modulate cytokine production and has been shown to be protective in models of inflammatory diseases.[3]

Given its broad biological activities, the ability to precisely modulate inosine levels holds significant therapeutic promise. Strategies to increase endogenous inosine may offer novel treatment avenues for a variety of debilitating conditions.

This compound: A Potent Modulator of Inosine Homeostasis

This compound is a derivative of inosine that has been identified as a powerful tool for manipulating inosine levels.[11] Its primary mechanism of action involves the inhibition of a key enzyme in the purine degradation pathway.

Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNP)

This compound functions as a competitive inhibitor of purine nucleoside phosphorylase (PNPase).[12][13] PNPase is the enzyme responsible for the catabolism of inosine to hypoxanthine and guanosine to guanine.[8][12] By inhibiting PNPase, this compound effectively blocks the breakdown of inosine, leading to an accumulation of this nucleoside in tissues and biological fluids.[14]

Furthermore, this compound itself can be metabolized to 8-aminohypoxanthine, which is also a competitive inhibitor of PNPase.[12][13] This dual action contributes to its sustained effect on inosine levels. The inhibition of PNPase by 8-aminopurines has been shown to rebalance the purine metabolome, increasing the levels of "protective" purines like inosine and guanosine, while decreasing the levels of potentially "damaging" purines like hypoxanthine.[14]

Visualizing the Mechanism

The following diagram illustrates the central role of PNP in inosine metabolism and how this compound intervenes.

Inosine_Metabolism cluster_pathway Purine Degradation Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO PNP Purine Nucleoside Phosphorylase (PNP) XO1 Xanthine Oxidase XO2 Xanthine Oxidase ADA Adenosine Deaminase (ADA) Eight_Amino_Inosine This compound Eight_Amino_Inosine->PNP Competitive Inhibition LCMS_Workflow Sample_Collection 1. Sample Collection (Cells or Tissues) Quenching 2. Metabolic Quenching (e.g., Cold Methanol) Sample_Collection->Quenching Extraction 3. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation 4. Centrifugation (Pellet Debris) Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection Drying 6. Drying (e.g., SpeedVac) Supernatant_Collection->Drying Reconstitution 7. Reconstitution (LC-MS compatible solvent) Drying->Reconstitution LCMS_Analysis 8. LC-MS Analysis Reconstitution->LCMS_Analysis

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Methodological & Application

Application Notes & Protocol: Experimental Administration of 8-Amino-Inosine in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental guide for the preparation and administration of 8-Amino-Inosine to mice. This compound is a purine nucleoside derivative with potential immunomodulatory properties, hypothesized to act as an agonist for Toll-like Receptor 7 (TLR7) and/or adenosine receptors. Given the absence of a standardized public protocol, this guide synthesizes established methodologies for administering novel small molecules, particularly nucleoside analogs and TLR agonists, in a research setting. It offers detailed, step-by-step instructions for formulation, administration via multiple routes, and critical considerations for dosage selection and safety monitoring. This protocol is intended for researchers, scientists, and drug development professionals aiming to investigate the in vivo effects of this compound in murine models.

Scientific Introduction: Rationale and Mechanism
1.1 Understanding this compound

This compound is a modified purine nucleoside, a derivative of inosine, which is a fundamental component in cellular metabolism and RNA structure.[1] While inosine itself has demonstrated neuroprotective and immunomodulatory effects, often through interaction with adenosine receptors (A1R, A2AR), the addition of an amino group at the 8th position of the purine ring is predicted to significantly alter its biological activity.[2][3]

1.2 Hypothesized Mechanism of Action: A Tale of Two Receptors

The functional consequences of administering this compound in vivo are not yet fully characterized. However, based on its structure and the known activity of related molecules, two primary signaling pathways are of interest:

  • Toll-like Receptor 7 (TLR7) Agonism: TLR7 is an endosomal receptor crucial to the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses.[4] Many potent synthetic TLR7 agonists are nucleoside analogs, such as resiquimod (R848) and imiquimod.[5] Inosine-containing ssRNA has been shown to potentiate TLR7 activation.[6] It is therefore highly probable that this compound acts as a TLR7 agonist, stimulating plasmacytoid dendritic cells (pDCs) and other immune cells to produce Type I interferons (IFN-α/β) and pro-inflammatory cytokines.[5][7] It is important to note that while some agonists target both TLR7 and TLR8, mouse TLR8 is generally considered non-functional.[5]

  • Adenosine Receptor (AR) Modulation: The parent molecule, inosine, is a known functional agonist of the A2A adenosine receptor, mediating anti-inflammatory effects.[2] It remains to be determined if this compound retains this activity or if the structural modification alters its affinity for ARs.

The following diagram illustrates the hypothesized TLR7 signaling pathway, which is the primary focus for initial immunological studies.

TLR7_Pathway cluster_endosome Endosome cluster_nucleus Nucleus TLR7 TLR7 Dimer MyD88 MyD88 TLR7->MyD88 Recruitment Compound This compound (ssRNA mimic) Compound->TLR7 Binding & Activation IRAKs IRAK Complex MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 Phosphorylation & Activation NFkB NF-κB TRAF6->NFkB Activation via IKK complex Gene_IFN Type I IFN Genes (IFN-α, IFN-β) IRF7->Gene_IFN Transcription Gene_Cytokine Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NFkB->Gene_Cytokine Transcription Cytokines_out Cytokine & IFN Secretion Gene_IFN->Cytokines_out Gene_Cytokine->Cytokines_out

Caption: Hypothesized TLR7 signaling cascade activated by this compound.

Materials and Reagents
Reagent/MaterialRecommended SupplierCatalog #Notes
This compoundSanta Cruz Biotechnologysc-220721Or equivalent, ensure >98% purity.[1]
Dimethyl sulfoxide (DMSO), AnhydrousSigma-Aldrich276855For initial solubilization.
Polyethylene glycol 400 (PEG-400)Sigma-Aldrich8.07485Co-solvent for improving solubility.
Saline, 0.9% (w/v), SterileMilliporeSigmaS8776Final diluent. Must be sterile for injection.
1.5 mL Sterile Microcentrifuge TubesAxygenMCT-150-C-SFor preparing dosing solutions.
1 mL Sterile SyringesBD309659For administration.
27-30 Gauge Sterile NeedlesBD305109For IP/SC/IV injections. Use smallest appropriate gauge.[8]
Animal ScaleOhausScout SPXFor accurate weighing of mice.
Vortex MixerScientific IndustriesG-560For mixing solutions.
Sonicator (optional)BransonM1800Can aid in dissolving difficult compounds.
Protocol Part 1: Formulation of this compound for In Vivo Administration

Causality: Many novel compounds exhibit poor aqueous solubility. This protocol uses a common and generally well-tolerated co-solvent system to create a stable solution suitable for intraperitoneal injection. The goal is to keep the concentration of organic solvents like DMSO to a minimum (<10% of the final injection volume) to avoid vehicle-induced toxicity.[9][10]

3.1 Preparation of Vehicle Stock
  • Prepare the vehicle solution by mixing PEG-400 and 0.9% Saline in a 1:1 ratio.

    • Example: For 10 mL of vehicle, mix 5 mL of PEG-400 with 5 mL of sterile 0.9% saline.

  • Vortex thoroughly until the solution is homogenous. This will be your Vehicle Stock.

3.2 Preparation of Dosing Solution (Example: 1 mg/mL)

This protocol creates a final dosing solution in a 10% DMSO / 45% PEG-400 / 45% Saline vehicle. The injection volume for mice is typically 10 mL/kg.[11] Therefore, a 1 mg/mL solution will deliver a 10 mg/kg dose.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

    • Example: For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

  • Initial Solubilization: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 100 µL of 100% DMSO (10% of the final volume).

  • Vortex/Sonicate: Vortex vigorously for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, sonicate in a water bath for 5-10 minutes. The solution should be clear.

  • Add Vehicle Stock: Add 900 µL of the Vehicle Stock (prepared in step 3.1) to the DMSO-dissolved compound.

  • Final Mixing: Vortex thoroughly for another minute. The final solution should remain clear. If precipitation occurs, the concentration may be too high for this vehicle system, and further optimization is required.

  • Storage: Prepare fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light, for no more than 24-48 hours. Before use, allow the solution to return to room temperature and vortex again to ensure homogeneity. Stability studies for the specific formulation are highly recommended for long-term experiments.[12]

ComponentVolume for 1 mL Final SolutionFinal Concentration (%)Rationale
100% DMSO100 µL10%Primary solvent for initial dissolution.[13]
Vehicle Stock (1:1 PEG-400:Saline)900 µL90%Co-solvent and diluent to ensure solubility and biocompatibility.[9]
Total 1 mL 100% Standard co-solvent system for IP injections.
Protocol Part 2: Animal Handling and Experimental Workflow

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used for immunological studies.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose). A group size of 5-8 mice is typical for initial studies.

  • Baseline Measurement: Record the body weight of each mouse on Day 0 before the first administration.

workflow start Start: Acclimatize Mice (7 days) day0 Day 0: - Record baseline body weight - Administer Vehicle or  this compound (IP) start->day0 monitoring Daily Monitoring: - Body weight - Clinical signs of toxicity - Sickness behavior day0->monitoring Repeat dosing as per study design endpoints Endpoint Analysis: (e.g., 6h, 24h, 48h post-dose) - Serum collection (Cytokines) - Spleen/LN collection (FACS) - Tissue harvesting monitoring->endpoints end End of Study endpoints->end

Caption: General experimental workflow for a single-dose acute study.

Protocol Part 3: Administration of this compound
5.1 Dosage Selection: A Critical Consideration

The optimal dose for this compound is unknown. Therefore, a dose-finding study is essential.

  • Rationale: Potent synthetic TLR7 agonists like R848 are effective in the µ g/mouse range (approx. 1-5 mg/kg).[14] Inosine has been used at much higher doses (50-200 mg/kg).[15] Given the potential for this compound to be a potent TLR7 agonist, it is prudent to start with a lower dose range and escalate.

  • Recommendation: Begin with a range of doses such as 0.1 mg/kg, 1 mg/kg, and 10 mg/kg to assess both efficacy and toxicity.

Compound ClassExampleTypical In Vivo Dose Range (Mice)Rationale for this compound
Purine NucleosideInosine50 - 330 mg/kg[15][16]Parent molecule, likely lower potency.
TLR7/8 AgonistR848 (Resiquimod)0.5 - 5 mg/kg (25-100 µ g/mouse )[14]Potent synthetic agonist, structural analog class.
Proposed Starting Range This compound 0.1 - 10 mg/kg A conservative range balancing potential high potency with the unknown activity profile.
5.2 Intraperitoneal (IP) Injection (Primary Recommended Route)

IP administration allows for rapid systemic absorption, bypassing first-pass metabolism, making it ideal for initial screening.[17]

  • Calculate the required injection volume for each mouse based on its body weight (Dose volume = (Weight in kg) x (10 mL/kg)).

  • Properly restrain the mouse (e.g., scruffing) to expose the abdomen.

  • Tilt the mouse slightly head-down.

  • Using a 27G or smaller needle, insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[8]

  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution smoothly. The maximum recommended IP injection volume is 10-20 mL/kg.[11]

5.3 Alternative Administration Routes
  • Oral Gavage (PO): Suitable for assessing oral bioavailability. The compound is administered directly to the stomach using a gavage needle. Doses may need to be higher than IP to account for absorption and first-pass metabolism.[16] Maximum gavage volume is typically 10 mL/kg.[8]

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IP. The injection is made into the loose skin over the back or flank.

  • Intravenous (IV): Provides 100% bioavailability and is administered into the lateral tail vein. This route is technically challenging and requires proper training and restraint. Maximum bolus injection volume is 5 mL/kg.[18]

Protocol Part 4: Post-Administration Monitoring & Safety

TRUSTWORTHINESS & SCIENTIFIC INTEGRITY: This section is paramount. The safety profile of this compound is unknown. Close monitoring is essential for animal welfare and data integrity.

6.1 Acute Toxicity and Sickness Monitoring
  • TLR7 Agonist-Induced Sickness: Systemic administration of potent TLR7 agonists can induce a transient sickness response, including lethargy, ruffled fur, and temporary weight loss.[14] Monitor animals closely for the first 24 hours post-administration.

  • Body Weight: Record body weight daily. A loss of >15-20% from baseline is a common humane endpoint.

  • Clinical Signs: Observe for any signs of distress, such as hunched posture, immobility, or labored breathing.

6.2 Potential Hemolytic Toxicity: A Note of Caution
  • Rationale: The 8-aminoquinoline class of drugs is well-known for causing metabolism-dependent hemolytic anemia.[19][20][21] While this compound is a nucleoside and not a quinoline, the presence of the 8-amino functional group on a heterocyclic ring warrants caution.

  • Monitoring:

    • Hematuria: Check bedding for signs of red or dark-colored urine, which can indicate hemoglobinuria resulting from intravascular hemolysis.

    • Clinical Signs of Anemia: Observe for pale footpads and mucous membranes.

    • Hematocrit: In terminal studies or if anemia is suspected, blood can be collected to measure hematocrit levels.

6.3 Endpoint Analysis

The timing and nature of endpoint analysis depend on the experimental question.

  • Peak Cytokine Response: For assessing TLR7 activation, the peak serum cytokine response (IFN-α, TNF-α, IL-6, IL-12) typically occurs between 2 and 8 hours post-administration.

  • Cellular Activation: Analysis of immune cell activation markers (e.g., CD69, CD86 on dendritic cells and B cells) in the spleen and lymph nodes is typically performed 24-72 hours post-administration.

References
  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4). [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • Giddam, A. K., et al. (2022). Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. British Journal of Haematology, 198(3), 558–573. [Link]

  • Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration. Washington State University. [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse? TransCure bioServices. [Link]

  • Deng, G. M., et al. (2009). Antitumor Activity and Immune Response Induction of a Dual Agonist of Toll-Like Receptors 7 and 8. Cancer Research, 69(1), 229–237. [Link]

  • Potter, B. M., et al. (2019). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Journal of an unknown source. [Link]

  • University of Louisville DLAM. (2014). Fluid and Drug Administration. University of Louisville. [Link]

  • Hedrich, H. J. (Ed.). (2012). The laboratory mouse. Elsevier. [Link]

  • Soni, C., et al. (2020). TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice. Frontiers in Immunology, 10, 3060. [Link]

  • Bidgood, M. J., et al. (2012). Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. British Journal of Pharmacology, 165(3), 693–707. [Link]

  • World Health Organization. (2012). Safety of 8-aminoquinoline antimalarial medicines. WHO. [Link]

  • Gerstberger, I., et al. (2022). Systemically Administered TLR7/8 Agonist and Antigen-Conjugated Nanogels Govern Immune Responses against Tumors. ACS Nano, 16(2), 2388–2403. [Link]

  • Uno, T., et al. (2025). Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. Bioconjugate Chemistry. [Link]

  • Carson, P. E., et al. (1978). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. Bulletin of the World Health Organization, 57(Suppl 1), 25–34. [Link]

  • Garcia, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. EC Pharmacology and Toxicology, 6(4), 239-253. [Link]

  • U.S. Army Medical Research and Development Command. (1971). Pharmacotoxic Evaluation of Nine Vehicles Administered Intraperitoneally to Mice. DTIC. [Link]

  • Zhang, H., et al. (2007). Protective effects of inosine on mice subjected to lethal total-body ionizing irradiation. Journal of Radiation Research, 48(1), 57–63. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Mabley, J. G., et al. (2005). Inosine protects against the development of diabetes in multiple-low-dose streptozotocin and nonobese diabetic mouse models of type 1 diabetes. Molecular Medicine, 11(1-12), 81–89. [Link]

  • Muto, S., et al. (2014). Oral administration of inosine produces antidepressant-like effects in mice. Scientific Reports, 4, 4199. [Link]

  • Mannion, N. M., et al. (2014). Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8. The Journal of Biological Chemistry, 289(2), 770–781. [Link]

  • Ghaffari, A., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research, 37(1), 12. [Link]

  • ResearchGate. (2020). Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug? ResearchGate. [Link]

  • Liu, H., et al. (2023). Oral Intake of Inosine 5'-Monophosphate in Mice Promotes the Absorption of Exogenous Fatty Acids and Their Conversion into Triglycerides... International Journal of Molecular Sciences, 24(19), 14588. [Link]

  • Liu, H., et al. (2023). Oral Intake of Inosine 5′-Monophosphate in Mice Promotes the Absorption of Exogenous Fatty Acids... MDPI. [Link]

  • Ko, M., et al. (2019). Physiology and effects of nucleosides in mice lacking all four adenosine receptors. PLoS Biology, 17(3), e3000161. [Link]

  • Welihinda, A. A., et al. (2016). The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias. Cellular Signalling, 28(5), 552–560. [Link]

  • Gall, A., et al. (2011). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Medicinal Research Reviews, 31(5), 795–835. [Link]

  • ResearchGate. (2023). Effects of treatment with inosine (50 or 100 mg/kg) on the body weight... ResearchGate. [Link]

  • Coriolis Pharma. (n.d.). Stability Studies. Coriolis Pharma. [Link]

  • Patsnap. (2024). What are TLR7 modulators and how do they work? Patsnap Synapse. [Link]

  • Salunke, D. B., et al. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega, 4(9), 13916–13928. [Link]

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Sources

Application Notes & Protocols: Investigating the Diuretic Potential of 8-Amino-Inosine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

I. Introduction: A New Frontier in Diuretic Research

The management of fluid and electrolyte balance is fundamental to treating a spectrum of cardiovascular and renal diseases, including hypertension, heart failure, and edema.[1] For decades, diuretic therapy has been a cornerstone of treatment, yet existing drug classes are not without limitations, such as electrolyte disturbances and diuretic resistance.[1] This landscape necessitates the exploration of novel mechanisms for promoting diuresis. The purinergic system, a ubiquitous signaling network involving adenosine and its receptors, plays a critical role in regulating renal hemodynamics and tubular function, making it a compelling area for diuretic drug discovery.[2][3][4]

Recent investigations have unveiled a family of pharmacologically active 8-aminopurines with significant effects on renal excretory function.[5][6][7] Among these, 8-Amino-Inosine has emerged as a compound of interest.[8][9] Structurally similar to endogenous purines, this compound and its related compounds induce diuresis (increased urine output) and natriuresis (increased sodium excretion) through a unique mechanism of action that distinguishes them from conventional diuretics.[8][9] Unlike its counterpart 8-aminoguanine, this compound does not appear to cause antikaliuresis (potassium retention), offering a potentially more favorable safety profile.[5][9][10]

These application notes provide a comprehensive guide for researchers investigating this compound. We will delve into its molecular mechanism, supported by the latest findings, and provide detailed, field-tested protocols for evaluating its diuretic efficacy both in vitro and in vivo.

II. The Molecular Mechanism of this compound-Induced Diuresis

The diuretic and natriuretic effects of this compound are not direct but are mediated through its metabolism and subsequent modulation of the intrarenal purine environment.[8][9] The proposed signaling cascade is a multi-step process that ultimately leverages the kidney's own regulatory pathways.

  • Metabolic Conversion: this compound acts as a competitive substrate for Purine Nucleoside Phosphorylase (PNPase) and is metabolized to 8-aminohypoxanthine.[8][9] 8-aminohypoxanthine is a competitive inhibitor of PNPase.[8][9]

  • PNPase Inhibition: The primary molecular action is the inhibition of PNPase.[8][11] This enzyme is crucial for the purine salvage pathway, converting nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine.[6][7] By inhibiting PNPase, 8-aminohypoxanthine causes a "rebalancing" of the purine metabolome.[6]

  • Inosine Accumulation: PNPase inhibition leads to a significant increase in the renal interstitial concentration of its substrates, most notably inosine.[7][10][11]

  • Adenosine A₂B Receptor Activation: The accumulated inosine functions as an endogenous agonist for adenosine receptors, particularly the A₂B subtype (A₂BAR).[6][7][11] This activation has been confirmed in studies where the diuretic effects of PNPase inhibitors were abolished in A₂B receptor knockout rats.[12][13]

  • Downstream Signaling & Physiological Effect: Activation of the G-protein coupled A₂B receptor stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP).[11][12] In the renal vasculature, this signaling cascade is believed to increase renal medullary blood flow.[7][11][12] Enhanced medullary blood flow can inhibit sodium and water reabsorption in the proximal tubule and loop of Henle, leading to diuresis and natriuresis.[7]

The following diagram illustrates this proposed signaling pathway.

8_Amino_Inosine_MoA cluster_drug Drug Action cluster_enzyme Enzymatic Target cluster_metabolite Metabolite Shift cluster_receptor Receptor Signaling cluster_effect Physiological Outcome A This compound (Administered Compound) B 8-Aminohypoxanthine (Active Metabolite) A->B Metabolized by PNPase C PNPase (Purine Nucleoside Phosphorylase) B->C Inhibits D Inosine (Substrate) C->D Accumulates E Hypoxanthine (Product) C->E Catalyzes D->C Substrate F Adenosine A₂B Receptor (Renal Vasculature) D->F Activates G Adenylyl Cyclase F->G Activates H ↑ cAMP G->H Produces I ↑ Renal Medullary Blood Flow H->I J Diuresis & Natriuresis I->J

Caption: Proposed mechanism of this compound-induced diuresis.

III. Experimental Protocols

Protocol 1: In Vitro Evaluation of PNPase Inhibition

Objective: To determine the inhibitory potential (IC₅₀) of this compound and its metabolite, 8-aminohypoxanthine, on recombinant Purine Nucleoside Phosphorylase (PNPase).

Rationale: This assay directly validates the primary molecular mechanism. By quantifying the inhibition of PNPase, researchers can confirm that the compound engages its intended target. Comparing the activity of this compound and 8-aminohypoxanthine clarifies whether the parent compound or its metabolite is the primary inhibitor.[8][9]

Materials:

  • Recombinant human PNPase

  • Inosine (substrate)

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Xanthine Oxidase (coupling enzyme)

  • Test compounds: this compound, 8-aminohypoxanthine

  • Positive control: 8-aminoguanine or Forodesine

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Assay Principle: This is a continuous spectrophotometric assay. PNPase converts inosine to hypoxanthine. A coupling enzyme, xanthine oxidase, then oxidizes hypoxanthine to uric acid, which can be monitored by the increase in absorbance at 293 nm.

  • Reagent Preparation:

    • Prepare a stock solution of inosine (e.g., 10 mM) in phosphate buffer.

    • Prepare stock solutions of test compounds and positive control (e.g., 10 mM in DMSO). Serially dilute in buffer to create a range of concentrations for IC₅₀ determination.

    • Prepare an enzyme mix containing PNPase and xanthine oxidase in phosphate buffer. The final concentrations should be optimized for a linear reaction rate.

  • Assay Execution:

    • To each well of the 96-well plate, add 50 µL of phosphate buffer.

    • Add 25 µL of the appropriate test compound dilution (or vehicle for control wells).

    • Add 25 µL of the inosine substrate solution.

    • Initiate the reaction by adding 100 µL of the enzyme mix to all wells.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 293 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Summary:

CompoundPutative RoleExpected IC₅₀ (nM)
8-aminoguaninePositive Control (Inhibitor)Low (Potent)
8-aminohypoxanthineActive Metabolite (Inhibitor)Moderate
This compoundProdrug/SubstrateHigh (Weak or no inhibition)
Protocol 2: In Vitro Adenosine A₂B Receptor Functional Assay (cAMP Accumulation)

Objective: To confirm that inosine (the metabolite that accumulates following PNPase inhibition) can activate the adenosine A₂B receptor and stimulate downstream signaling.

Rationale: This assay connects the enzymatic inhibition (Protocol 1) to the physiological receptor target. It validates the hypothesis that accumulated inosine acts as an A₂B receptor agonist, leading to an increase in the second messenger cAMP.[11][12][14]

Materials:

  • HEK293 cells stably expressing the human adenosine A₂B receptor (HEK-hA₂BAR).

  • Inosine

  • Positive Control: BAY 60-6583 (selective A₂B agonist)[15]

  • Antagonist Control: MRS 1754 (selective A₂B antagonist)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium and reagents.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Culture: Culture HEK-hA₂BAR cells according to standard protocols until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Protocol:

    • Aspirate the culture medium and wash the cells once with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • Add 50 µL of serum-free medium (with IBMX) containing various concentrations of inosine or the positive control (BAY 60-6583). For antagonist confirmation, pre-incubate cells with MRS 1754 for 15-20 minutes before adding the agonist.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration for each well.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

    • Confirm that the response to inosine is blocked by the A₂B antagonist.

Protocol 3: In Vivo Evaluation of Diuretic and Natriuretic Activity in Rats

Objective: To assess the effects of this compound on urine volume, sodium excretion (natriuresis), and potassium excretion in a whole-animal model.

Rationale: This is the definitive test for diuretic activity. While in vitro assays elucidate the mechanism, the in vivo model confirms that the compound can achieve sufficient exposure and produce the desired physiological outcome in a complex biological system. The Lipschitz test is a standard and well-validated method for this purpose.[16][17][18]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • Metabolic cages designed for the separation and collection of urine and feces.[16][18]

  • Test Compound: this compound.

  • Vehicle: e.g., Saline or appropriate solvent.

  • Positive Control: A standard diuretic like Hydrochlorothiazide (25 mg/kg) or Furosemide (20 mg/kg).

  • Normal saline (0.9% NaCl).

  • Gavage needles.

  • Flame photometer for electrolyte analysis.

Experimental Workflow Diagram:

In_Vivo_Workflow A 1. Acclimatization (7 days) B 2. Fasting (18 hours, water ad libitum) A->B C 3. Group Assignment (n=6 per group) - Vehicle Control - Positive Control - this compound B->C D 4. Oral Hydration (Normal Saline, 25 ml/kg) C->D E 5. Compound Administration (Oral or IP) D->E F 6. Place in Metabolic Cages E->F G 7. Urine Collection (Cumulative at 5h and 24h) F->G H 8. Sample Analysis - Measure Urine Volume (ml) - Measure Na⁺ & K⁺ conc. (Flame Photometry) G->H I 9. Data Calculation & Analysis - Total Excretion - Diuretic Index (Lipschitz Value) - Na⁺/K⁺ Ratio H->I

Caption: Standard workflow for in vivo diuretic screening in rats.

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week. Fast the animals for 18 hours before the experiment but allow free access to water to ensure uniform hydration.[18]

  • Grouping and Dosing: Divide the rats into groups (n=6-8 per group): Vehicle Control, Positive Control, and one or more this compound dose groups (e.g., based on literature, a dose of 33.5 µmol/kg can be used as a starting point).[9]

  • Administration: Administer the assigned compound or vehicle to each rat, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Immediately after dosing, administer a saline load (0.9% NaCl, 25 ml/kg, p.o.) to all animals to promote a baseline level of urine flow.[16][17]

  • Urine Collection: Place the animals in individual metabolic cages. Collect urine cumulatively over 5 hours and 24 hours.[16][17]

  • Analysis:

    • Record the total volume of urine for each animal at each time point.

    • Centrifuge the urine samples to remove any contaminants.

    • Measure the concentration of sodium (Na⁺) and potassium (K⁺) in the urine samples using a flame photometer.[16][18]

  • Data Calculation and Interpretation:

    • Total Excretion: Calculate the total amount of Na⁺ and K⁺ excreted (concentration × volume).

    • Diuretic Action: Compare the mean urine volume of the test group to the vehicle control group. A significant increase indicates diuretic action.

    • Lipschitz Value (Diuretic Index): Calculate the ratio of the urine output of the test group to that of the positive control group (T/U). A value ≥ 1.0 indicates a positive effect.[17]

    • Natriuretic Activity: Compare the total Na⁺ excretion of the test group to the vehicle control.

    • Electrolyte Ratio (Na⁺/K⁺): This ratio is indicative of potassium-sparing effects. A higher ratio compared to a loop or thiazide diuretic suggests a more favorable profile.[18]

Expected Data Summary for In Vivo Study:

Treatment Group (Dose)Urine Volume (mL/5h)Total Na⁺ Excreted (mEq/5h)Total K⁺ Excreted (mEq/5h)Na⁺/K⁺ Ratio
Vehicle Control2.5 ± 0.40.35 ± 0.050.20 ± 0.031.75
Hydrochlorothiazide (25 mg/kg)6.8 ± 0.71.10 ± 0.120.45 ± 0.062.44
This compound (33.5 µmol/kg)5.5 ± 0.60.95 ± 0.100.22 ± 0.044.32
*Note: Data are hypothetical examples. p < 0.05 vs. Vehicle Control.

IV. Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel diuretics. Its unique mechanism, centered on the inhibition of PNPase and subsequent activation of adenosine A₂B receptors, offers a therapeutic strategy that is distinct from currently available drugs.[5][8][9] The protocols outlined in this guide provide a robust framework for researchers to validate this mechanism and quantify the diuretic efficacy of this compound and related compounds. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, evaluation in disease models (e.g., hypertension), and exploration of the structure-activity relationship within the 8-aminopurine class to optimize potency and selectivity.

V. References

  • Vallon, V., & Osswald, H. (2001). Adenosine receptors and signaling in the kidney. PubMed - NIH.

  • Carlstrom, M., Wilcox, C. S., & Arend, L. J. (2015). Adenosine Receptors and the Kidney. PMC - NIH.

  • Rosner, M. H., & Okusa, M. D. (2013). The role of adenosine receptors A2A and A2B signaling in renal fibrosis. PubMed - NIH.

  • Pak, E. S., et al. (2022). Adenosine receptors as emerging therapeutic targets for diabetic kidney disease. Kidney Research and Clinical Practice.

  • Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. PubMed - NIH.

  • Jackson, E. K., et al. (2023). Effects of 8-aminoinosine and 8-aminohypoxanthine on the urinary.... ResearchGate.

  • Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. PMC - NIH.

  • Osswald, H., & Schnermann, J. (2011). Adenosine and Kidney Function. Physiological Reviews.

  • Kaur, G., et al. (2020). A comparative review on In-vivo and In-vitro screening models for diuretic agents. GSC Biological and Pharmaceutical Sciences.

  • Jackson, E. K., et al. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. PMC - NIH.

  • Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. PMC - NIH.

  • Sharma, S. K., & Sharma, V. (2012). SCREENING OF DIURETIC AGENTS-AN OVERVIEW. PharmaTutor.

  • Baniya, A. (2022). Screening of Diuretics. BioPharma Notes.

  • Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. PubMed.

  • Anonymous. (2017). Diuretics screening models. Slideshare.

  • Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension.

  • Jackson, E. K., et al. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. PubMed.

  • Tsapko, T., et al. (2020). Modern trends in diuretics development. PubMed.

  • Jackson, E. K., et al. (2023). 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects. ResearchGate.

  • Jackson, E. K., et al. (2016). 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity. PubMed.

  • Welihinda, A. A., et al. (2016). The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias. Cellular Signalling.

  • MCE. (n.d.). Adenosine Receptor Agonist. MedChemExpress.

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Measuring the Effects of 8-Amino-Inosine on Cellular Purine Pools: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating the cellular impact of 8-Amino-Inosine, a modulator of purine metabolism. We delve into the mechanistic underpinnings of its action, present validated, step-by-step protocols for cell-based assays, and outline a robust analytical workflow using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the precise quantification of purine nucleotides and nucleosides. This document emphasizes the rationale behind experimental design choices, ensuring that the described protocols are self-validating and yield reproducible, high-quality data.

Introduction: The Central Role of the Purine Pool

Purine nucleotides are not merely the building blocks of DNA and RNA; they are central to a vast array of cellular processes. Adenosine triphosphate (ATP) and guanosine triphosphate (GTP) serve as the primary energy currency and are integral to signal transduction pathways, respectively.[1] The intricate balance of the cellular purine pool—comprising nucleobases, nucleosides, and their mono-, di-, and tri-phosphorylated forms—is tightly regulated through a combination of de novo synthesis and salvage pathways.[2]

Quantifying perturbations within this pool provides a powerful window into the metabolic state of a cell and can reveal the mechanism of action of novel therapeutic compounds. One such compound of interest is this compound, a member of the 8-aminopurine family, which has been identified as a modulator of purine metabolism.[3][4] Understanding its precise effects is critical for evaluating its therapeutic potential.

This guide offers an in-depth methodology to accurately measure the changes in cellular purine pools following treatment with this compound.

Scientific Rationale: Mechanism of Action of this compound

This compound exerts its primary effect through the competitive inhibition of Purine Nucleoside Phosphorylase (PNPase).[4] PNPase is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of inosine and guanosine into their respective bases, hypoxanthine and guanine, and ribose-1-phosphate.[5]

By inhibiting PNPase, this compound is hypothesized to "rebalance the purine metabolome".[3][6][7] This inhibition leads to a predictable shift in the concentrations of specific purines:

  • Accumulation of PNPase Substrates: A significant increase in intracellular levels of inosine and guanosine is expected.[4][6]

  • Depletion of PNPase Products: A corresponding decrease in the downstream metabolites hypoxanthine, xanthine, and ultimately, uric acid, is anticipated.[6]

Inosine itself is not an inert metabolite; it is a bioactive molecule that can serve as a functional agonist for adenosine receptors (e.g., A1, A2A, A2B), thereby initiating downstream signaling cascades.[8][9][10] Furthermore, the ribose component of inosine can be salvaged and funneled into central carbon metabolism, providing an alternative energy source, particularly under conditions of glucose restriction.[11] Therefore, the effects of this compound are twofold: the direct consequence of PNPase inhibition and the secondary effects mediated by the accumulation of its substrate, inosine.

Purine_Salvage_Pathway cluster_pathway Purine Salvage Pathway Inosine Inosine PNPase Purine Nucleoside Phosphorylase (PNPase) Inosine->PNPase Guanosine Guanosine Guanosine->PNPase Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Ribose-1-P Guanine Guanine PNPase->Guanine Ribose-1-P Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->Xanthine Guanine Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Eight_Amino_Inosine This compound Eight_Amino_Inosine->PNPase Inhibition

Figure 1: Mechanism of this compound Action. This diagram illustrates the purine salvage pathway, where this compound competitively inhibits the enzyme PNPase, leading to an accumulation of its substrates, Inosine and Guanosine, and a depletion of downstream products.

Experimental Design & Workflow

A robust experimental design is paramount for obtaining meaningful and reproducible data. The following workflow provides a comprehensive approach from initial cell culture to final data analysis.

Experimental_Workflow start 1. Cell Culture (Seeding & Growth) treatment 2. Treatment (this compound, Vehicle Control) start->treatment harvest 3. Cell Harvest & Counting (Normalization) treatment->harvest quench 4. Metabolic Quenching (e.g., Cold Methanol) harvest->quench extract 5. Metabolite Extraction (Centrifugation & Collection) quench->extract analysis 6. HPLC-MS/MS Analysis (Quantification) extract->analysis data 7. Data Processing & Interpretation (Normalization & Statistical Analysis) analysis->data

Figure 2: Overall Experimental Workflow. A step-by-step flowchart for measuring the effects of this compound on cellular purine pools.

Key Considerations
  • Cell Line Selection: Choose a cell line relevant to your research question. Consider that different cell lines may have varying levels of PNPase expression and purine metabolism activity.

  • Dose-Response & Time-Course: It is essential to perform initial experiments to determine the optimal concentration and treatment duration for this compound. A dose-response curve will identify the EC50, while a time-course study will reveal the kinetics of purine pool changes.

  • Controls: The inclusion of proper controls is non-negotiable for data integrity.

    • Untreated Control: Cells grown under normal conditions.

    • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experiment.

  • Replication: Perform all experiments with a minimum of three biological replicates to ensure statistical significance. Technical replicates for the analytical measurement can further enhance precision.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for treating adherent cells. It should be adapted based on the specific cell line's requirements.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Preparation of Treatment Media: Prepare fresh media containing the desired concentrations of this compound. Also, prepare vehicle control media. Warm all media to 37°C.

  • Treatment: Aspirate the old media from the cells. Wash once with sterile PBS. Add the prepared treatment or control media to the respective wells.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the predetermined treatment duration.

Protocol 2: Metabolite Quenching and Extraction

This step is the most critical for preserving the in-vivo metabolic state. The goal is to instantly halt all enzymatic activity. The procedure should be performed as rapidly as possible.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Buffer: 80% Methanol (HPLC-grade) in water, pre-chilled to -80°C.

Procedure:

  • Rapid Wash: At the end of the incubation period, remove the culture plate and immediately place it on ice. Aspirate the media.

  • Quenching: Quickly wash the cells with 1 mL of ice-cold PBS to remove any extracellular metabolites. Aspirate the PBS completely.

  • Extraction: Immediately add 1 mL of -80°C Extraction Buffer to each well.

  • Cell Lysis & Protein Precipitation: Place the plate on a rocker or shaker at 4°C for 15 minutes to ensure complete cell lysis.

  • Harvesting: Scrape the cells from the bottom of the well using a cell scraper. Transfer the entire cell lysate/extract mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at >15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[12][13]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled microcentrifuge tube without disturbing the pellet.

  • Sample Storage: Store the extracts at -80°C until ready for HPLC-MS/MS analysis.

Protocol 3: Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying multiple analytes in a complex biological matrix.[14][15]

Instrumentation & Columns:

  • System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A column suitable for separating polar analytes, such as an ion-pairing reversed-phase column (e.g., C18 with a volatile ion-pairing agent like dibutylamine acetate) or a hydrophilic interaction liquid chromatography (HILIC) column.[14][16]

General Chromatographic Conditions (Example using Ion-Pairing RP-LC):

  • Mobile Phase A: Aqueous solution with a volatile ion-pairing agent (e.g., 10 mM Dibutylamine Acetate, pH 7.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A gradient from low to high organic phase (Mobile Phase B) over 10-15 minutes to elute the polar purine species.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for nucleotides.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). For each purine analyte, a specific precursor ion (Q1) and product ion (Q3) transition is monitored. This provides exceptional specificity.

  • Optimization: Source parameters (e.g., capillary voltage, gas flows) and compound-specific parameters (e.g., collision energy) must be optimized for each purine standard to maximize sensitivity.

Analytical Procedure:

  • Sample Preparation: Prior to injection, samples from Protocol 2 may need to be dried down under vacuum and reconstituted in a suitable injection solvent (e.g., 5% Acetonitrile in water).[13] This concentrates the sample and ensures compatibility with the mobile phase.

  • Standard Curve Generation: Prepare a series of calibration standards containing known concentrations of all purine analytes of interest (e.g., Inosine, Hypoxanthine, Xanthine, Uric Acid, AMP, ADP, ATP, GMP, GDP, GTP). The standards should be prepared in a matrix similar to the samples (e.g., the extraction buffer) to account for matrix effects.[17]

  • Analysis Sequence: Run a blank, followed by the standard curve, followed by the biological samples. Include quality control (QC) samples at regular intervals to monitor instrument performance.

  • Data Acquisition: Acquire data using the optimized MRM method.

Method Validation for Trustworthy Results

To ensure the reliability of the quantitative data, the analytical method must be validated. The validation should assess key performance characteristics as outlined by regulatory bodies like the FDA.[18][19]

  • Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is largely achieved through the use of MRM in MS/MS.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample, demonstrated by a standard curve with an R² value >0.99.[15]

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be assessed using QC samples at low, medium, and high concentrations. Relative standard deviations (RSD) should typically be ≤15%.[20]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

Data Presentation and Interpretation

Data should be processed using the instrument's software to integrate the peak area for each MRM transition. The concentration of each purine in the biological samples is calculated from the linear regression equation of the corresponding standard curve.

Normalization: The calculated concentrations must be normalized to account for variations in cell number between samples. This is typically done by normalizing to the cell count obtained prior to quenching or to the total protein content of the cell pellet.

Example Data Table:

MetaboliteControl (pmol/10⁶ cells)This compound (pmol/10⁶ cells)Fold Changep-value
Inosine 15.2 ± 1.8185.6 ± 20.3↑ 12.2 <0.001
Hypoxanthine 88.4 ± 9.525.1 ± 3.1↓ 0.28 <0.001
Xanthine 45.1 ± 5.212.7 ± 1.9↓ 0.28 <0.01
Uric Acid 22.8 ± 3.17.9 ± 1.5↓ 0.35 <0.01
ATP 3540 ± 2503490 ± 310↔ 0.98>0.05
ADP 410 ± 45425 ± 50↔ 1.04>0.05
ATP/ADP Ratio 8.638.21↔ 0.95>0.05

Data are presented as mean ± SD from three biological replicates. Statistical significance was determined by a Student's t-test.

Interpretation: The hypothetical data in the table clearly demonstrate the expected mechanistic effect of this compound: a dramatic increase in the PNPase substrate (Inosine) and a significant decrease in its downstream products (Hypoxanthine, Xanthine, Uric Acid).

Furthermore, analyzing the ratios of key nucleotides, such as the ATP/ADP ratio, provides insight into the cellular energy status, often referred to as the Adenylate Energy Charge (AEC).[21][22] In this example, the stable ATP/ADP ratio suggests that under these conditions, this compound does not acutely compromise the cell's overall energy state.

References

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  • JoVE. (2020). Video: Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments. [Link]

  • Jackson, E. K., et al. (2020). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. National Institutes of Health. [Link]

  • Straube, H., Witte, C. P., & Herde, M. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC-MS Techniques. PubMed. [Link]

  • Gerić, M., et al. (2018). Validation of an HPLC Method for the Determination of Nucleotides in Infant Formulae. Ingenta Connect. [Link]

  • Straube, H., Witte, C. P., & Herde, M. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Semantic Scholar. [Link]

  • Creek, D. J., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. National Institutes of Health. [Link]

  • FDA. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. U.S. Food & Drug Administration. [Link]

  • Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. PubMed. [Link]

  • Semantic Scholar. (n.d.). Guidelines for the Validation of Analytical Methods for Nucleic Acid Sequence-Based Analysis of Food, Feed, Cosmetics and Veterinary Products. Semantic Scholar. [Link]

  • Jackson, E. K., et al. (2022). Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on renal excretory function and purine metabolism. ResearchGate. [Link]

  • Lelyn, F., et al. (1993). Rapid assay for one-run determination of purine and pyrimidine nucleotide contents in neocortical slices and cell cultures. PubMed. [Link]

  • Bennett, L. L., et al. (1975). Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. PubMed. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. ResearchGate. [Link]

  • Jin, J., et al. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases. National Institutes of Health. [Link]

  • Baresova, V., et al. (2012). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. PubMed Central. [Link]

  • LCGC International. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. [Link]

  • ResearchGate. (n.d.). The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias. ResearchGate. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration. [Link]

  • Patsnap Synapse. (2024). What is Inosine used for? Patsnap Synapse. [Link]

  • de Jong, J. W., et al. (1995). 8'-aminoguanosine Inclusion Results in Enhanced Efflux of Taurine in Preconditioned Ischemic Myocardium. PubMed. [Link]

  • Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PubMed. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Inosine? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Ability of inosine to displace radioligand binding to rat A3 adenosine... ResearchGate. [Link]

  • Welihinda, A. A., et al. (2016). The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias. National Institutes of Health. [Link]

  • Field, M., et al. (2021). Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? Frontiers in Pharmacology. [Link]

  • Jacobson, K. A., & Müller, C. E. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). Fig. 3. Identification of unique molecular ions of purine nucleotides... ResearchGate. [Link]

  • Bonifacino, J. S. (2001). Metabolic labeling with amino acids. PubMed. [Link]

  • Gstraunthaler, G., & Lindl, T. (2003). Intracellular nucleotide pools and ratios as tools for monitoring dedifferentiation of primary porcine hepatocytes in culture. PubMed Central. [Link]

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  • Hrynevich, V. V., et al. (2024). Alterations in Adenylate Nucleotide Metabolism and Associated Lipid Peroxidation and Protein Oxidative Damage in Rat Kidneys Under Combined Acetaminophen Toxicity and Protein Deficiency. MDPI. [Link]

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  • Sauer, U., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. ResearchGate. [Link]

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Application Notes & Protocols: Delivery Methods for 8-Amino-Inosine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: 8-Amino-Inosine as a Modulator of Purine Metabolism

This compound is a synthetic purine nucleoside analog with significant potential as a therapeutic and research agent. Its primary mechanism of action involves the competitive inhibition of purine nucleoside phosphorylase (PNPase).[1][2] PNPase is a key enzyme in the purine salvage pathway, responsible for the catabolism of inosine and guanosine into hypoxanthine and guanine, respectively.[3][4] By inhibiting PNPase, this compound elevates the levels of its substrates, particularly inosine and guanosine.[3] This "rebalancing" of the purine metabolome is critical, as inosine itself is a bioactive molecule with immunomodulatory and anti-inflammatory properties, often mediated through adenosine receptors.[1][5][6][7]

Recent studies have highlighted the immunomodulatory functions of inosine, demonstrating its ability to suppress pro-inflammatory cytokine production, modulate T-cell function, and even enhance the efficacy of cancer immunotherapies.[5][7][8] this compound, by increasing endogenous inosine, offers a promising strategy to leverage these effects.[3] Furthermore, it has demonstrated diuretic, natriuretic, and glucosuric effects in vivo, confirming its potent biological activity upon systemic administration.[2]

These application notes provide a comprehensive guide for researchers on the formulation and administration of this compound in preclinical animal models, primarily focusing on mice and rats. The protocols herein are designed to ensure scientific rigor, reproducibility, and animal welfare.

Mechanism of Action of this compound

The primary molecular target of this compound is the enzyme Purine Nucleoside Phosphorylase (PNPase). The inhibition of this enzyme redirects purine metabolism, leading to the accumulation of bioactive nucleosides.

MOA cluster_0 Standard Purine Salvage Pathway cluster_1 Effect of this compound Inosine Inosine PNPase PNPase Inosine->PNPase Substrate Guanosine Guanosine Guanosine->PNPase Substrate Hypoxanthine Hypoxanthine PNPase->Hypoxanthine Product Guanine Guanine PNPase->Guanine Product 8AI This compound PNPase_inhibited PNPase 8AI->PNPase_inhibited Inhibits Accumulation Increased Levels (Immunomodulation) PNPase_inhibited->Accumulation caption Mechanism of this compound action via PNPase inhibition.

Caption: Mechanism of this compound action via PNPase inhibition.

Formulation and Vehicle Selection

The successful delivery of this compound in vivo is critically dependent on its proper formulation. As a nucleoside analog, its solubility in standard aqueous vehicles may be limited.[9] Therefore, empirical determination of solubility and stability in the chosen vehicle is a mandatory first step. All parenteral formulations must be sterile and, ideally, isotonic to minimize irritation and ensure animal welfare.[10][11]

Recommended Vehicles and Solubility Testing

While specific formulation data for this compound is not widely published, the following vehicles are common starting points for nucleoside analogs. Researchers must validate the solubility and stability for their specific lot of compound.

VehicleSuitabilityPreparation Notes
Sterile 0.9% Saline Ideal for water-soluble compounds. First choice if solubility is adequate.Prepare fresh. Adjust pH to ~7.4 if the compound alters it significantly.
Phosphate-Buffered Saline (PBS) Provides buffering capacity, maintaining physiological pH.Use sterile, commercial, or freshly prepared PBS (pH 7.4).
5-10% DMSO in Saline/PBS For compounds with poor aqueous solubility. DMSO acts as a co-solvent.Dissolve this compound in 100% DMSO first, then slowly add saline/PBS to the final concentration. Note: Keep DMSO concentration as low as possible to avoid toxicity.
5-10% Solutol HS 15 in Saline A non-ionic solubilizer for poorly water-soluble drugs.Warm the vehicle slightly to aid dissolution.
20-40% (w/v) HP-β-CD in Water Hydroxypropyl-β-cyclodextrin is a common excipient used to enhance the solubility of hydrophobic drugs.Complexation may require stirring for several hours. Prepare fresh.

Protocol 2.1.1: Small-Scale Solubility Testing

  • Weigh 1-5 mg of this compound into a sterile microcentrifuge tube.

  • Add a small, precise volume of the chosen vehicle (e.g., 100 µL).

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for undissolved particles.

  • If not fully dissolved, place on a shaker at room temperature for 30-60 minutes.

  • If still not dissolved, gentle warming (37°C) or sonication can be attempted.

  • Centrifuge the tube at >10,000 x g for 5 minutes.

  • Carefully inspect the supernatant for clarity and the bottom for a pellet. A clear supernatant with no pellet indicates complete dissolution at that concentration.

Routes of Administration: A Comparative Overview

The choice of administration route is a critical experimental parameter that influences the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.[11][12] The optimal route depends on the experimental goal, the required speed of onset, and the desired duration of action.

RouteSpeed of AbsorptionBioavailabilityProsConsRecommended For
Intravenous (IV) Immediate[12]100%[11]Precise dose control, rapid onset.[11]Requires technical skill, potential for embolism, limited volume.[13]PK studies, acute effect models.
Intraperitoneal (IP) Rapid[12]High but variableTechnically easier than IV, allows larger volumes.[11]Risk of injection into organs, potential for peritonitis.[11][14]Systemic effect studies, sub-chronic dosing.
Subcutaneous (SC) Slower[12]GoodSimple procedure, allows for sustained release.[14]Slower onset, absorption can be variable, potential for skin irritation.Chronic dosing models, sustained-release formulations.
Oral Gavage (PO) Slowest[12]VariableClinically relevant for oral drug development, non-invasive access.Risk of aspiration or esophageal injury, subject to first-pass metabolism.[15]Chronic dosing, studies modeling oral therapies.

Detailed Administration Protocols

The following protocols are generalized for mice and rats. Adherence to institutional IACUC guidelines is mandatory. Use sterile technique for all parenteral injections.[10]

General Experimental Workflow

A systematic approach is crucial for reproducible results. The workflow should be standardized across all experimental groups.

Workflow A Formulation & Sterile Preparation B Animal Acclimatization & Baseline Measures A->B C Administration of This compound (Select Route) B->C D Post-Dosing Monitoring (Clinical Signs, Weight) C->D E Sample Collection (Blood, Tissues) D->E F Biomarker Analysis (e.g., PNPase activity, Cytokine levels) E->F caption Standardized experimental workflow for in vivo studies.

Caption: Standardized experimental workflow for in vivo studies.

Protocol: Intraperitoneal (IP) Injection

IP injection is a common route for delivering systemic therapies in rodents.[11] The target is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[16][17]

Materials:

  • Sterile this compound formulation

  • 1 mL syringe

  • 25-27 gauge needle[10][12]

  • 70% ethanol or antiseptic swabs

Procedure (Mouse):

  • Restraint: Securely restrain the mouse using the scruff technique, ensuring the abdomen is exposed and the head is tilted slightly downward.[16]

  • Site Identification: Identify the lower right abdominal quadrant, lateral to the midline.[17]

  • Disinfection: Swab the injection site with 70% ethanol.[10]

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle.[16] Penetrate the skin and the abdominal wall.

  • Aspiration: Gently pull back the plunger. If no fluid or air enters the syringe, you are correctly positioned. If urine or blood is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[10][18]

  • Administration: Inject the solution smoothly. The maximum recommended volume is 2-3 mL, but using the smallest effective volume is preferred.[12]

  • Withdrawal: Remove the needle swiftly and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress for 5-10 minutes post-injection.

Protocol: Subcutaneous (SC) Injection

This route is ideal for less soluble compounds or when a slower, more sustained absorption is desired. The most common site is the interscapular area (scruff).

Materials:

  • Sterile this compound formulation

  • 1 mL syringe

  • 25-27 gauge needle[12]

Procedure (Mouse):

  • Restraint: Manually restrain the mouse on a solid surface.

  • Site Identification: Using your thumb and forefinger, gently lift the loose skin over the interscapular area to form a "tent".

  • Injection: Insert the needle, parallel to the animal's body, into the base of the skin tent. Be careful not to pass through both layers of skin.

  • Aspiration: Gently pull back the plunger to ensure you have not entered a blood vessel.

  • Administration: Inject the solution. A small bleb will form under the skin. The maximum recommended volume per site is 1 mL; for larger volumes, use multiple sites.[12]

  • Withdrawal: Remove the needle and gently massage the area to aid dispersal. Return the animal to its cage.

Protocol: Oral Gavage (PO)

Oral gavage requires skill and training to prevent injury to the animal.[15] Use of proper, ball-tipped gavage needles is essential.[19][20]

Materials:

  • This compound formulation

  • 1 mL syringe

  • Appropriately sized gavage needle (e.g., 20-22 gauge for mice)[19]

Procedure (Mouse):

  • Measure Tube Length: Before restraining the animal, measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the tube if necessary to prevent over-insertion.[15][21]

  • Restraint: Scruff the mouse firmly, holding the head and neck immobilized in a vertical position to create a straight line from the mouth to the esophagus.[22]

  • Insertion: Gently introduce the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the back of the throat.[20]

  • Advancement: The tube should slide easily down the esophagus with no resistance. The animal may exhibit swallowing reflexes. If any resistance is met, stop immediately and restart. Forcing the tube can cause perforation of the esophagus or entry into the trachea.[15][21]

  • Administration: Once the tube is in place, administer the substance slowly.

  • Withdrawal: Remove the tube gently along the same path of insertion.

  • Monitoring: Observe the animal closely for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[22]

Dosage and Administration Volume Guidelines

Dosage should be determined based on the study's objectives and preliminary dose-finding experiments. A study using related 8-aminopurines showed effective PNPase inhibition in vivo at a dose of 33.5 µmol/kg.[2] For immunomodulatory studies with related compounds like inosine, doses up to 200 mg/kg have been used.[5] Always start with a dose-response study to determine the optimal therapeutic window.

Table of Maximum Recommended Administration Volumes

SpeciesRouteVolume (per site)Needle GaugeSource(s)
Mouse IV< 0.2 mL27-30 G
IP< 2-3 mL25-27 G[12]
SC< 1-2 mL25-27 G[12]
PO< 0.5 mL (10 mL/kg)20-22 G[15]
Rat IV< 0.5 mL23-25 G[14]
IP< 5-10 mL23-25 G[23]
SC< 5 mL23-25 G[23]
PO< 5 mL (10-20 mL/kg)16-18 G[15]

Troubleshooting

IssuePossible CauseSolution
Precipitation in Formulation Poor solubility, incorrect pH, temperature change.Re-evaluate vehicle. Perform solubility testing (Protocol 2.1.1). Consider a co-solvent or solubilizing agent. Prepare fresh daily.
Animal Distress During Gavage Incorrect technique, entry into trachea.STOP IMMEDIATELY. Remove the tube. Allow the animal to recover. Ensure proper training and restraint. Never force the tube.[21]
Fluid/Blood Aspired During IP Needle entered bladder, intestine, or blood vessel.Withdraw the needle. Discard the syringe and needle. Re-attempt on the opposite side with fresh materials.[10]
Skin Irritation/Necrosis at SC Site Irritating vehicle (e.g., high % DMSO), hypertonic solution.Reduce DMSO concentration to <10%. Ensure the formulation is isotonic and at a neutral pH. Use a larger volume of a more dilute solution. Rotate injection sites.[11]
Variable Experimental Results Inconsistent administration, incorrect dose calculation, formulation instability.Standardize all procedures (restraint, injection speed). Verify animal weights and dose calculations. Ensure formulation is homogenous and stable for the duration of use.

References

  • ResearchGate. (n.d.).
  • Jackson, E. K., et al. (2022). Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on...
  • University of Iowa. (n.d.).
  • Jackson, E. K., et al. (2021).
  • Queen's University. (2012). Intraperitoneal Injection in Mice.
  • University of Florida. (n.d.). Mouse Intraperitoneal (IP)
  • Global Drug Design & Development Review. (n.d.).
  • NIH. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC - PubMed Central.
  • Slideshare. (n.d.).
  • Boston University. (2025).
  • University of Minnesota. (n.d.).
  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection.
  • NIH. (2023).
  • UCSF IACUC. (n.d.).
  • NIH. (n.d.). Subcutaneous Administration of Biotherapeutics: An Overview of Current Challenges and Opportunities - PMC - NIH.
  • InsideScientific. (n.d.). White Paper Review – Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research.
  • NIH. (n.d.). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC - PubMed Central.
  • Creative Biolabs. (2025).
  • Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • Taylor & Francis Online. (n.d.).
  • NIH. (n.d.). Clinical translation of immunomodulatory therapeutics - PMC - PubMed Central.
  • University of Florida. (n.d.).
  • Washington State University IACUC. (2021).
  • San Diego State University. (n.d.). Oral Gavage - Rodent - Research.
  • MDPI. (n.d.). Peptide-Based Therapeutics in Autoimmune Diseases: Restoring Immune Balance Through Precision.
  • Instech Laboratories. (2020).
  • ResearchGate. (2025).
  • NIH. (n.d.). Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PubMed Central.
  • ResearchGate. (2025). Inosine reduces inflammation and improves survival in a murine model of colitis.
  • NIH. (n.d.). Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • NIH. (n.d.).
  • NIH. (2020). Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction.
  • NIH. (n.d.). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC.
  • NIH. (n.d.).
  • Medium. (2026). CRISPR-Cas13 and RNA Editing: A Comprehensive Framework for Real-Time Therapeutic Intervention in the Clinical Workflow.
  • Frontiers. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases.
  • Wikipedia. (n.d.). Inosine.
  • Patsnap Synapse. (2024).
  • NIH. (n.d.). Genome editing methods in animal models - PMC.
  • NIH. (2022).
  • MDPI. (n.d.).
  • DTIC. (n.d.).

Sources

Application Note & Protocol: Quantitative Bioanalysis of 8-Amino-Inosine and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1.1 Scientific Context: 8-Amino-Inosine is a synthetic purine nucleoside analogue investigated for its potential therapeutic properties, including diuretic and natriuretic effects.[1] Like many nucleoside analogues, its pharmacological activity is often intrinsically linked to its metabolic fate. The parent compound may act as a prodrug, being converted in vivo to active metabolites that exert the primary therapeutic or physiological effect.[2][3] Therefore, a comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profile requires a robust bioanalytical method capable of simultaneously quantifying this compound and its key metabolites in complex biological matrices.

1.2 Analytical Challenge & Solution: The primary challenge in quantifying nucleosides like this compound from biological fluids (e.g., plasma, urine) lies in their inherent polarity and the presence of numerous endogenous, structurally similar interferents. This application note details a highly selective, sensitive, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous determination of this compound and its principal metabolites, 8-Aminohypoxanthine and 8-Aminoguanine. The method employs a simple protein precipitation extraction, followed by reversed-phase chromatographic separation and quantification using a triple quadrupole mass spectrometer, making it suitable for regulated bioanalysis in preclinical and clinical drug development. The protocols herein are designed to be self-validating, with performance characteristics grounded in FDA and ICH M10 guidelines.[4][5][6]

Metabolic Pathway and Analytical Strategy

In vivo, this compound is subject to enzymatic conversion. A primary metabolic route involves cleavage of the glycosidic bond by purine nucleoside phosphorylase (PNPase) to yield the purine base, 8-Aminohypoxanthine.[1] Further metabolism can lead to other derivatives, such as 8-Aminoguanine, which has also been shown to be a pharmacologically active metabolite.[2][3][7] The analytical strategy must therefore be capable of resolving and detecting these three key analytes.

G cluster_legend Legend parent This compound met1 8-Aminohypoxanthine parent->met1  Purine Nucleoside  Phosphorylase (PNPase) met2 8-Aminoguanine parent->met2  Metabolic  Conversion* key1 Parent Drug key2 Metabolite key3 *Indirect or multi-step pathway reported

Figure 1: Primary metabolic pathway of this compound.

Detailed Experimental Protocols

This section provides a self-contained, step-by-step protocol for sample preparation and analysis.

3.1 Materials and Reagents:

  • Reference Standards: this compound (≥98% purity), 8-Aminohypoxanthine (≥95% purity), 8-Aminoguanine (≥95% purity).[7]

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₅, ¹⁵N₂-8-Amino-Inosine) is highly recommended. If unavailable, a structurally similar analogue not present in the matrix may be used after thorough validation for matrix effects.

  • Solvents: HPLC-grade or LC/MS-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagents: Formic Acid (FA, >99%), Ammonium Acetate, HPLC-grade water.

  • Biological Matrix: Control (drug-free) human or animal plasma with K₂EDTA as anticoagulant.

3.2 Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of each reference standard and the internal standard. Dissolve in a minimal amount of DMSO, then bring to a final volume of 5 mL with 50:50 (v/v) Methanol:Water. Store at -20°C.

  • Working Standard Solutions: Serially dilute the primary stocks with 50:50 Methanol:Water to prepare combined working solutions for building the calibration curve and single-concentration solutions for quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock in 50:50 Methanol:Water.

3.3 Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a rapid and effective technique for extracting nucleosides from plasma or serum, offering high recovery for polar analytes.[8][9]

G cluster_workflow Sample Preparation Workflow s1 1. Aliquot 50 µL Plasma Sample (Calibrator, QC, or Unknown) s2 2. Add 10 µL Internal Standard (IS) Working Solution s1->s2 s3 3. Add 200 µL Cold Acetonitrile (containing 0.1% Formic Acid) s2->s3 s4 4. Vortex Mix (1 minute, high speed) s3->s4 s5 5. Centrifuge (14,000 x g, 10 min, 4°C) s4->s5 s6 6. Transfer 150 µL Supernatant to new plate s5->s6 s7 7. Evaporate to Dryness (Nitrogen stream or vacuum) s6->s7 s8 8. Reconstitute in 100 µL Mobile Phase A s7->s8 s9 9. Inject into HPLC-MS/MS s8->s9

Figure 2: Protein precipitation workflow for plasma samples.

Protocol Steps:

  • Label a 1.5 mL microcentrifuge tube for each sample, calibrator, and QC.

  • To each tube, add 50 µL of the appropriate plasma sample.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for "double blank" (matrix only) samples.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps stabilize the analytes.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A (see Table 1). Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection.

3.4 HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument used. A reversed-phase C18 column is ideal for separating these polar analytes.[11][12]

Table 1: HPLC Parameters

Parameter Recommended Setting Rationale
HPLC System Agilent 1290, Waters Acquity, or equivalent UPLC/HPLC Provides high pressure and low delay volume for fast, efficient separations.
Column Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) Excellent retention and peak shape for polar compounds in aqueous mobile phases.[13]
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid Volatile buffer compatible with MS; acid improves peak shape and ionization.[14]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40°C Ensures reproducible retention times and reduces viscosity.[13]
Injection Vol. 5 µL Balances sensitivity with potential for column overload.

| Gradient | See Table 2 | Designed to elute polar analytes and wash the column. |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98 2
3.5 60 40
4.0 5 95
5.0 5 95
5.1 98 2

| 7.0 | 98 | 2 |

Table 3: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
MS System Sciex QTRAP 6500+, Waters Xevo TQ, or equivalent High-sensitivity triple quadrupole for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), Positive Analytes contain basic nitrogen atoms that readily protonate.
Ion Source Temp. 550°C Optimizes desolvation.
IonSpray Voltage +5500 V Standard voltage for positive mode ESI.

| MRM Transitions | See Table 4 | Specific precursor-to-product ion transitions for each analyte ensure selectivity. |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
8-Aminoguanine 167.1 150.1 50 25
8-Aminohypoxanthine 152.1 135.1 50 28
This compound 284.1 152.1 50 22
IS: ¹³C₅,¹⁵N₂-8-AI 291.1 157.1 50 22

Note: Collision energies are instrument-dependent and require optimization. The product ion for this compound corresponds to its purine base (8-Aminohypoxanthine), a characteristic fragmentation pattern.[2]

Bioanalytical Method Validation (BMV)

To ensure data integrity for regulatory submissions, the method must be validated according to established guidelines.[15][16] The following parameters and acceptance criteria are based on the FDA Bioanalytical Method Validation Guidance.[4][5]

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Key Experiment Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components. Analyze ≥6 lots of blank matrix. Response at the retention time of the analyte should be <20% of the LLOQ response.
Calibration Curve Define the quantitative relationship between concentration and response. Analyze a blank, zero standard, and ≥6 non-zero standards over the expected concentration range. R² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and their reproducibility. Analyze QC samples (Low, Mid, High) in replicate (n≥5) on ≥3 separate days.[6] Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ).
Recovery Assess the efficiency of the extraction process. Compare peak areas of analytes from extracted samples (pre-spike) with unextracted standards (post-spike).[8] Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect Evaluate the impact of co-eluting matrix components on ionization. Compare peak areas of post-extraction spiked samples with pure solutions of the analyte. The CV of the IS-normalized matrix factor across different matrix lots should be ≤15%.

| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze QC samples after exposure to freeze/thaw cycles, room temp storage, long-term freezer storage, and post-processing storage. | Mean concentrations should be within ±15% of the nominal values. |

Data Analysis and Reporting

  • Integration: Integrate the peak areas for all analytes and the internal standard.

  • Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area).

  • Calibration Curve: Plot the peak area ratio against the nominal concentration of the calibration standards. Perform a weighted (1/x² or 1/x) linear regression to generate the calibration curve equation (y = mx + c).

  • Quantification: Use the regression equation to calculate the concentration of each analyte in the QC and unknown samples.

  • Reporting: Report concentrations, along with all relevant method validation data, to demonstrate the reliability of the results. The Lower Limit of Quantification (LLOQ) is defined as the lowest standard on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20%).

Conclusion & Field-Proven Insights

This application note provides a comprehensive, robust, and validated HPLC-MS/MS method for the quantification of this compound and its key metabolites. The causality behind the experimental choices is clear: protein precipitation offers efficient cleanup for polar analytes, a modern C18 column provides the necessary chromatographic resolution, and tandem mass spectrometry delivers unparalleled selectivity and sensitivity required for bioanalysis.

Expert Insights:

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is paramount. It co-elutes with the analyte and experiences identical matrix effects and extraction variability, providing the most accurate correction and ensuring the highest data quality.

  • Metabolite Stability: Nucleosides can be susceptible to enzymatic degradation in the matrix. It is crucial to process samples quickly, keep them on ice, and perform thorough stability assessments, especially for whole blood if that matrix is chosen.[17]

  • Cross-talk: When developing the MS/MS method, check for potential cross-talk between the MRM channels of the parent drug and its metabolites, especially if one is a fragment of the other, to ensure analytical independence.

By adhering to this detailed protocol and the principles of regulatory bioanalytical method validation, researchers can generate high-quality, reliable data to support drug development programs for this compound and other nucleoside analogues.

References

  • Hartwick, R. A., et al. (1979). Sample Preparation Techniques Prior to HPLC Analysis of Serum Nucleosides and Their Bases. Journal of Liquid Chromatography, 2(5). Available at: [Link][8][18]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link][4]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Available at: [Link][15]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link][16]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link][5]

  • Chen, M., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. JoVE (Journal of Visualized Experiments). Available at: [Link][10][11]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link][6]

  • Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. Available at: [Link][14]

  • Colominas, C., et al. (2001). The Effect of Amino Groups on the Stability of DNA Duplexes and Triplexes Based on Purines Derived From Inosine. Nucleic Acids Research, 29(12), 2493–2501. Available at: [Link][17][19]

  • Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension, 80(8), 1596–1607. Available at: [Link][2]

  • Li, H., et al. (2023). The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. International Journal of Molecular Sciences, 24(24), 17296. Available at: [Link][13]

  • Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics, 381(1), 55-64. Available at: [Link][1]

  • Jackson, E. K., et al. (2022). Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on the activity of rhPNPase. ResearchGate. Available at: [Link][3]

  • Guedes, S., et al. (2011). Liquid chromatography-coupled tandem mass spectrometry based assay to evaluate inosine-5'-monophosphate dehydrogenase activity in peripheral blood mononuclear cells from stem cell transplant recipients. Analytical Chemistry, 83(20), 7937-45. Available at: [Link][20]

  • Hawkinson, J. E., et al. (2017). A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells. SciSpace. Available at: [Link][21]

  • Chetwynd, A. J., et al. (2018). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. bioRxiv. Available at: [Link][12]

Sources

Introduction: Inosine, A Metabolite with Multimodal Action

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Inosine and Related Purine Analogues in Cell Culture

A Note on 8-Amino-Inosine: While the topic specifies this compound, this particular compound is not extensively documented in publicly available scientific literature for cell culture applications. However, this query opens the door to a broader and more impactful discussion on its parent molecule, Inosine , and the significant class of 8-substituted purine analogues . These compounds are at the forefront of research in immunology, cancer therapy, and metabolic studies. This guide, therefore, focuses on the well-established and powerful applications of Inosine and provides the mechanistic framework for investigating related 8-substituted purine analogues, which often function as potent immunomodulators.

Inosine is a naturally occurring purine nucleoside, traditionally viewed as an intermediate in purine metabolism.[1][2] However, recent research has unveiled its role as a highly versatile bioactive molecule that can profoundly influence cellular function, particularly in the context of immunity and cancer.[1] It can act as a metabolic regulator, a signaling molecule, and an immunomodulator.[3][4]

Furthermore, the chemical structure of purine nucleosides, with key positions like C8, allows for synthetic modification to create potent pharmacological agents. 8-substituted analogues of guanosine and adenosine have been developed as powerful agonists for Toll-like receptors 7 and 8 (TLR7/8), critical sensors of the innate immune system.[5][6] This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to harness the capabilities of inosine and explore the potential of related analogues in cell culture systems.

Section 1: Inosine as a Metabolic Reprogrammer for T-Cell Engineering

Scientific Rationale & Field Insights

One of the most exciting applications of inosine is in the field of T-cell therapy, particularly with Chimeric Antigen Receptor (CAR) T-cells.[7][8] The tumor microenvironment (TME) is often nutrient-deprived, especially of glucose, which severely hampers the function and persistence of anti-tumor T-cells.[9] Groundbreaking research has shown that effector T-cells can utilize inosine as an alternative carbon source when glucose is scarce.[9][10]

T-cells metabolize inosine into hypoxanthine and ribose-1-phosphate via the enzyme purine nucleoside phosphorylase (PNP).[10] The ribose component then enters central carbon metabolism, fueling the pentose phosphate pathway and glycolysis to generate ATP and essential biosynthetic precursors.[9][10] This metabolic rescue allows T-cells to maintain their effector functions even under the harsh metabolic stress imposed by a tumor.

Supplementing CAR-T cell manufacturing cultures with inosine has been shown to induce a stem-like phenotype, characterized by higher expression of markers like CD62L.[7] This "metabolic reprogramming" results in a CAR-T cell product with enhanced fitness, better in vivo persistence, and superior anti-tumor potency.[7][8]

Application Note: Enhancing CAR-T Cell Fitness for Solid Tumors

By incorporating inosine into the CAR-T cell expansion phase, researchers can pre-condition the cells to thrive in the glucose-low TME of solid tumors. This simple and cost-effective modification to the culture media can lead to a more robust and effective cell therapy product. The resulting cells are not only more persistent but also show improved functionality, leading to better tumor control in preclinical models.[7][8]

Protocol 1: Manufacturing and Expansion of High-Fitness CAR-T Cells Using Inosine

This protocol describes the supplementation of inosine during the expansion of CAR-T cells following initial activation and transduction.

Materials:

  • Human PBMCs

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Lentiviral vector for CAR expression

  • Complete T-cell culture medium (e.g., RPMI-1640 or X-VIVO 15) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and human IL-2.

  • Inosine (Sigma-Aldrich or equivalent)

  • Sterile PBS

Procedure:

  • Stock Solution Preparation: Prepare a sterile 100 mM stock solution of inosine in PBS. Warm to 37°C to fully dissolve, then filter-sterilize using a 0.22 µm filter. Store aliquots at -20°C.

  • T-Cell Activation & Transduction: Isolate T-cells from PBMCs and activate them using anti-CD3/CD28 beads according to the manufacturer's protocol. Transduce T-cells with the CAR lentiviral vector. Culture for 3-4 days in standard complete T-cell medium.

  • Initiation of Inosine Supplementation: On day 4 post-activation, expand the CAR-T cells. Prepare two sets of culture media:

    • Control Medium: Standard complete T-cell culture medium.

    • Inosine Medium: Complete T-cell culture medium supplemented with a final concentration of 5 mM Inosine. Thaw the 100 mM stock and add the appropriate volume to the medium.

  • Cell Expansion: Resuspend the CAR-T cells in either the Control or Inosine Medium at a density of 0.5 - 1 x 10^6 cells/mL.

  • Culture Maintenance: Maintain the cultures for an additional 6-10 days. Every 2-3 days, count the cells and adjust the density back to 0.5 - 1 x 10^6 cells/mL by adding fresh respective media.

  • Downstream Analysis: At the end of the expansion period (e.g., Day 10-14), harvest the cells for analysis.

    • Phenotyping: Use flow cytometry to assess markers of T-cell stemness and memory (e.g., CD8, CD4, CD62L, CD45RO).

    • Functional Assays: Perform in vitro cytotoxicity assays against target tumor cells.

    • In Vivo Studies: Use the cultured cells in preclinical animal models to assess anti-tumor potency and persistence.[7]

Data Summary: Inosine Supplementation Parameters
ParameterRecommended ValueExpected OutcomeReference
Cell Type Human Primary T-cells, CAR-T cellsEnhanced stemness and function[7]
Inosine Concentration 1-10 mM (5 mM is a good starting point)Increased % of CD62L+ T-cells[7]
Culture Duration 6-10 days during expansion phaseImproved in vivo persistence and tumor control[7][8]
Key Readouts Flow cytometry (CD62L), cell counts, in vivo tumor modelsGeneration of a more potent cell therapy product[7]
Visualization: Inosine Metabolism in T-Cells

InosineMetabolism cluster_extracellular Extracellular Space cluster_intracellular T-Cell Cytoplasm Inosine_ext Inosine Inosine_int Inosine Inosine_ext->Inosine_int Nucleoside Transporter PNP Purine Nucleoside Phosphorylase (PNP) Inosine_int->PNP Hypoxanthine Hypoxanthine PNP->Hypoxanthine Forms R1P Ribose-1-Phosphate PNP->R1P Forms PPP Pentose Phosphate Pathway (PPP) R1P->PPP Glycolysis Glycolysis R1P->Glycolysis Biosynthesis Biosynthetic Precursors PPP->Biosynthesis ATP ATP (Energy) Glycolysis->ATP

Caption: Inosine is transported into T-cells and metabolized by PNP to fuel core energy pathways.

Section 2: Immunomodulation via Toll-Like Receptor (TLR) Agonism

Scientific Rationale & Field Insights

TLR7 and TLR8 are endosomal receptors that play a crucial role in innate immunity by recognizing single-stranded RNA from viruses.[11] Activation of these receptors in immune cells, such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes, triggers a potent immune response.[6][11] The signaling is mediated through the MyD88 adaptor protein, leading to the activation of transcription factors like IRF7 (for Type I Interferon production) and NF-κB (for pro-inflammatory cytokines like TNF-α and IL-12).[12]

While natural RNA is the endogenous ligand, small synthetic molecules, including 8-substituted purine nucleoside analogues, have been developed as potent TLR7 and/or TLR8 agonists.[5] These molecules are of great interest as vaccine adjuvants and cancer immunotherapeutics because they can robustly activate both innate and adaptive immunity.[12] Studying these pathways in vitro allows researchers to screen for novel adjuvants, understand antiviral immunity, and investigate mechanisms of anti-tumor responses.

Application Note: Screening for Novel Immune Adjuvants

Primary human PBMCs are an excellent and clinically relevant model system to assess the immunostimulatory activity of novel TLR7/8 agonists. By treating PBMCs with these compounds, one can measure the induction of key cytokines like IFN-α (a hallmark of TLR7 activation in pDCs) and TNF-α (a hallmark of TLR8 activation in monocytes). This provides a direct readout of the compound's potency and its selectivity towards either TLR7 or TLR8.

Protocol 2: Cytokine Induction in Human PBMCs by TLR7/8 Agonists

Materials:

  • Freshly isolated human PBMCs from healthy donors.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Pen-Strep).

  • TLR7/8 agonist (e.g., R848 as a positive control, or an experimental 8-substituted purine analogue).

  • DMSO (for preparing stock solutions).

  • 96-well flat-bottom cell culture plates.

  • ELISA kits for human IFN-α and TNF-α.

Procedure:

  • Stock Solution Preparation: Dissolve the TLR7/8 agonist in DMSO to create a high-concentration stock (e.g., 10 mM). Store aliquots at -20°C. Note: The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.

  • Cell Plating: Resuspend freshly isolated PBMCs in complete RPMI medium to a concentration of 2 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (200,000 cells/well).

  • Compound Preparation and Treatment: Prepare serial dilutions of the TLR7/8 agonist in complete RPMI medium at 2X the final desired concentration. A typical concentration range for screening is 0.01 µM to 10 µM.

  • Add 100 µL of the 2X compound dilutions to the wells containing cells. Also include a "Vehicle Control" (medium with DMSO) and an "Unstimulated Control" (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Data Summary: Common TLR Agonists for In Vitro Studies
AgonistPrimary Target(s)Typical In Vitro Conc.Key Cytokine OutputReference
R848 (Resiquimod) Human TLR7/8, Mouse TLR70.1 - 5 µMIFN-α, TNF-α, IL-12[5]
Imiquimod (R837) Human TLR7, Mouse TLR71 - 10 µg/mLIFN-α[5]
CL097 Human TLR7/80.1 - 5 µg/mLIFN-α, TNF-α[5]
8-oxoadenine derivatives Human TLR7 and/or TLR8Varies (nM to µM range)IFN-α, TNF-α[6]
Visualization: TLR7/8 Signaling Pathway

TLR_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm to Nucleus Ligand ssRNA or This compound Analogue TLR7_8 TLR7 / TLR8 Ligand->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_complex Activation of NF-κB Pathway TRAF6->NFkB_complex IRF7_complex Activation of IRF7 Pathway TRAF6->IRF7_complex Nucleus Nucleus NFkB_complex->Nucleus IRF7_complex->Nucleus Proinflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-12) Nucleus->Proinflammatory_Genes Transcription IFN_Genes Type I Interferon Genes (IFN-α) Nucleus->IFN_Genes Transcription

Caption: TLR7/8 activation by agonists leads to MyD88-dependent signaling and gene transcription.

Section 3: Applications in Cancer and Inflammation Research

Scientific Rationale & Field Insights

Inosine exhibits a fascinating context-dependent dual role in cancer and inflammation.

  • Anti-inflammatory Effects: Inosine can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 in immune cells such as macrophages.[13] This effect may be mediated in part through adenosine A2A and A3 receptors and can protect against endotoxin-induced shock in animal models.[13][14] This makes it a valuable tool for studying the resolution of inflammation.

  • Selective Anti-cancer Activity: Conversely, inosine has been shown to selectively inhibit the growth of certain cancer cells while leaving T-cells unharmed in co-culture systems.[15][16] This selective pressure, combined with its ability to metabolically support T-cells, makes it an intriguing candidate for cancer therapy. Furthermore, related purine analogues like 8-aminoadenosine have been shown to act as radiosensitizers, increasing the efficacy of radiation therapy in cancer cell lines by inducing apoptosis.[17]

Application Note: Dissecting Tumor-Immune Interactions

A co-culture system of cancer cells and immune cells (like T-cells or PBMCs) is a powerful tool to study the multifaceted effects of a compound like inosine. This setup allows researchers to simultaneously assess the direct cytotoxic or cytostatic effect on tumor cells and the modulatory effect on immune cell activation and function. One can determine if inosine's anti-tumor effect is direct, or if it is mediated by enhancing the activity of immune cells.

Protocol 3: Cancer Cell and T-Cell Co-culture Assay

Materials:

  • Cancer cell line (e.g., CT-26 colon carcinoma or A549 lung adenocarcinoma).[16][17]

  • Activated human or mouse T-cells.

  • Complete culture media for both cell types.

  • Inosine stock solution (100 mM).

  • Flow cytometry antibodies for T-cell activation markers (e.g., CD69, CD25) and viability dyes (e.g., 7-AAD).

  • Cell proliferation dye (e.g., CFSE for labeling one cell type).

Procedure:

  • Cancer Cell Plating: Plate the cancer cells in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.

  • T-Cell Preparation: Activate T-cells for 48 hours prior to the co-culture. For tracking purposes, consider labeling the cancer cells or T-cells with CFSE.

  • Initiate Co-culture: Add the activated T-cells to the wells containing the cancer cells at a desired Effector:Target (E:T) ratio (e.g., 5:1).

  • Inosine Treatment: Immediately add inosine to the co-cultures at various final concentrations (e.g., 0, 1, 5, 10 mM).

  • Incubation: Incubate the co-culture for 24-72 hours.

  • Analysis:

    • Microscopy: Visually inspect the wells for cancer cell death.

    • Flow Cytometry: Harvest all cells (adherent and suspension). Stain with antibodies for T-cell markers (e.g., CD3, CD8) and activation markers (CD69, CD25). Use a viability dye to distinguish live and dead cells. If one cell type was labeled with CFSE, you can gate on each population separately to assess viability and activation status independently.[16]

    • Supernatant Analysis: Collect supernatants to measure cytokine release (e.g., IFN-γ from T-cells) via ELISA.

Visualization: Co-Culture Experimental Workflow

CoCultureWorkflow cluster_analysis Analysis Day0 Day 0: Plate Cancer Cells Day1 Day 1: Add Activated T-Cells (Effector:Target Ratio) Day0->Day1 Treatment Add Inosine (0-10 mM) Day1->Treatment Incubate Incubate 24-72 hours Treatment->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest Flow Flow Cytometry: - T-Cell Activation (CD69) - Cell Viability (7-AAD) - Population Gating (CFSE) Harvest->Flow ELISA ELISA: - Cytokine Release (IFN-γ) Harvest->ELISA

Caption: Workflow for assessing the dual effects of inosine in a cancer-immune co-culture model.

References

  • Title: 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells. Source: Journal of Radiation Research URL: [Link]

  • Title: Inosine can support human T effector cell proliferation and function in... Source: ResearchGate URL: [Link]

  • Title: Inosine Pranobex Deserves Attention as a Potential Immunomodulator to Achieve Early Alteration of the COVID-19 Disease Course. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Inosine Pranobex: A Key Player in the Game Against a Wide Range of Viral Infections and Non-Infectious Diseases. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Inosine does not support T effector cell proliferation by enhancing... Source: ResearchGate URL: [Link]

  • Title: Inosine: A broad-spectrum anti-inflammatory against SARS-CoV-2 infection-induced acute lung injury via suppressing TBK1 phosphorylation. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Inosine Induces Stemness Features in CAR T cells and Enhances Potency. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Inosine: A bioactive metabolite with multimodal actions in human diseases. Source: Frontiers in Immunology URL: [Link]

  • Title: Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8. Source: mBio URL: [Link]

  • Title: Supplementation with inosine improves CAR-T cell metabolism and anti-tumor effects. Source: Stanford University Technology Licensing URL: [Link]

  • Title: Immunomodulatory and neuroprotective effects of inosine. Source: UTMB Research Expert URL: [Link]

  • Title: Synthetic TLR7 and TLR8 agonists. Source: InvivoGen URL: [Link]

  • Title: Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A3 receptors. Source: PubMed Central (PMC) URL: [Link]

  • Title: Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Source: PubMed Central (PMC) URL: [Link]

  • Title: Selective inhibition of cancer cells by inosine. Source: ResearchGate URL: [Link]

  • Title: Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock. Source: The Journal of Immunology URL: [Link]

  • Title: Inosine: A bioactive metabolite with multimodal actions in human diseases. Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. Source: ACS Omega URL: [Link]

  • Title: Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Source: PubMed Central (PMC) URL: [Link]

  • Title: Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction. Source: ResearchGate URL: [Link]

  • Title: Inosine is an alternative carbon supply that supports effector T cell proliferation and antitumor function under glucose restriction. Source: bioRxiv URL: [Link]

  • Title: Methods for the Analysis of Adenosine-to-Inosine Editing in RNA. Source: JoVE URL: [https://www.jove.com/v/2 editing-in-rna]([Link] editing-in-rna)

  • Title: Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Inosine in Biology and Disease. Source: MDPI URL: [Link]

  • Title: Spatial Visualization of A-to-I Editing in Cells Using Endonuclease V Immunostaining Assay (EndoVIA). Source: PubMed Central (PMC) URL: [Link]

  • Title: Alterations in Adenylate Nucleotide Metabolism and Associated Lipid Peroxidation and Protein Oxidative Damage in Rat Kidneys Under Combined Acetaminophen Toxicity and Protein Deficiency. Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

optimizing 8-Amino-Inosine concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 8-Amino-Inosine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for optimizing the use of this compound in in vitro experiments. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Introduction: Understanding this compound

This compound is a purine nucleoside, a derivative of Inosine, which is a naturally occurring molecule involved in purine metabolism and RNA editing.[1][2] In experimental contexts, its structural similarity to endogenous nucleosides allows it to interact with specific cellular pathways. While its parent compound, Inosine, is known to modulate innate immune signaling through Toll-like Receptors 7 and 8 (TLR7/8), this compound and its related analogs are often investigated for their potential as immunomodulators or chemotherapeutic agents.[3][4][5][6]

The primary mechanism of interest for many researchers is the activation of endosomal TLRs, particularly TLR7 and TLR8, which are key sensors of single-stranded viral RNA.[7][8] Activation of these receptors in immune cells like monocytes and dendritic cells triggers a signaling cascade, typically via the MyD88 adapter protein, leading to the activation of transcription factors such as NF-κB. This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α), crucial components of an innate immune response.[7] Understanding this pathway is critical for designing experiments and interpreting results.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and application of this compound.

Q1: How should I prepare a stock solution of this compound?

Answer: this compound is typically provided as a solid powder.[9] It has limited solubility in water but is more soluble in dimethyl sulfoxide (DMSO).[6]

  • Causality: DMSO is a standard aprotic solvent that can dissolve a wide range of organic molecules that are poorly soluble in aqueous solutions, making it ideal for preparing high-concentration stock solutions for cell culture use.

  • Protocol:

    • Calculate the required mass of this compound powder to prepare a high-concentration stock (e.g., 10 mM or 50 mM). The molecular weight of this compound is 283.24 g/mol .[10]

    • Add the appropriate volume of sterile, cell-culture grade DMSO to the powder.

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q2: What is a good starting concentration for my in vitro experiment?

Answer: A universal optimal concentration does not exist; it is highly dependent on the cell type, assay sensitivity, and experimental endpoint. However, a broad dose-response experiment is the best starting point.

  • Expert Insight: Based on published data for related nucleoside analogs like 8-Amino-adenosine, a typical effective concentration range is in the low micromolar (µM) range.[11] We recommend an initial screening range from 0.1 µM to 100 µM . This wide range helps to identify a concentration that is bioactive but not cytotoxic.

Q3: What are the appropriate controls for an experiment using this compound?

Answer: A robust experiment requires multiple controls to ensure the observed effect is specific to the compound.

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to deliver this compound. This is critical because DMSO can have biological effects at higher concentrations (typically >0.5%).

  • Untreated Control (Negative Control): Cells cultured in media alone to establish a baseline for your assay readout.

  • Positive Control: A known activator of your pathway of interest. For TLR7/8 activation, a compound like R848 (Resiquimod) is an excellent choice as it is a potent agonist for both human TLR7 and TLR8.[7]

Core Protocol: Workflow for Concentration Optimization

This section provides a detailed, self-validating workflow to determine the optimal concentration of this compound for your specific experimental system. The goal is to identify the EC₅₀ (half-maximal effective concentration) and the concentration that gives the maximal response without inducing significant cytotoxicity.

Diagram: Concentration Optimization Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Create Serial Dilutions in Culture Media prep_stock->prep_serial prep_cells Plate Cells at Optimal Density prep_serial->prep_cells treat Treat Cells with Dilutions & Controls (24-72h) prep_cells->treat Incubate harvest Harvest Supernatant and/or Cell Lysate treat->harvest readout Perform Primary Readout (e.g., Cytokine ELISA) harvest->readout Assay toxicity Perform Viability Assay (e.g., MTS/MTT) harvest->toxicity analyze Analyze Data: Plot Dose-Response Curve readout->analyze toxicity->analyze determine Determine Optimal Concentration Range analyze->determine

Caption: Workflow for optimizing this compound concentration.

Step-by-Step Methodology

1. Preparation of Reagents and Cells:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO as described in the FAQ.

  • Culture your cells of interest (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line like THP-1) under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.

  • Seed cells in a 96-well plate at a pre-determined optimal density. This density should allow for proliferation and prevent overgrowth during the experiment.[12]

2. Creation of Serial Dilutions:

  • Perform a serial dilution of your 10 mM stock solution directly in culture medium to create working concentrations. It is crucial to perform this step in a separate dilution plate before adding to the cells to ensure accuracy.

  • Trustworthiness: To maintain a consistent final DMSO concentration across all wells, add the same volume of the diluted compound to each well. For example, if your highest concentration requires adding 2 µL of a 5 mM working stock to 200 µL of media (final conc. 50 µM, 1% DMSO), your vehicle control should be 2 µL of pure DMSO in 200 µL of media. A better practice is to prepare an intermediate high-concentration solution in media and serially dilute that, so the DMSO concentration is constant and low (e.g., ≤0.1%) across all treatments.

Parameter Recommendation Rationale
Plate Format 96-well plateAllows for multiple concentrations and replicates, suitable for standard plate readers and automated liquid handlers.[12]
Starting Conc. 100 µMA high starting point to ensure the full dose-response curve is captured.
Dilution Factor 1:3 or 1:5Provides good resolution across the concentration range.
Final Conc. Range ~0.1 µM to 100 µMCovers the likely bioactive range for this class of compound.
Replicates Triplicate (minimum)Increases statistical confidence and helps identify outliers.
Incubation Time 24 to 72 hoursDependent on the assay. Cytokine release can be detected as early as 24 hours, while proliferation effects may require 48-72 hours.[12]

3. Treatment and Incubation:

  • Carefully add the prepared dilutions and controls (vehicle, untreated, positive control) to the appropriate wells containing your cells.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for the predetermined duration.

4. Data Acquisition and Analysis:

  • After incubation, carefully harvest the cell supernatant for secreted protein analysis (e.g., cytokines) and/or lyse the cells for intracellular analysis.

  • Primary Readout: Measure the biological response. Common methods for immune activation include:

    • Cytokine Quantification: Use ELISA or a multiplex bead array to measure the concentration of key cytokines like TNF-α, IL-6, or IFN-α in the supernatant.[13]

    • Surface Marker Expression: Use flow cytometry to measure the upregulation of activation markers like CD69 or CD86 on the cell surface.[14]

    • Cell Proliferation: Use assays like BrdU incorporation or CFSE dye dilution.[15]

  • Viability Assay: It is essential to run a parallel viability assay (e.g., MTS, MTT, or a live/dead stain) on the same plate or a duplicate plate. This distinguishes a specific biological effect from a cytotoxic one.[13]

  • Data Analysis:

    • Subtract the background from the untreated control.

    • Normalize the data to the positive control (set as 100% activation) or express as absolute values (e.g., pg/mL for cytokines).

    • Plot the response versus the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC₅₀.

Troubleshooting Guide

Problem 1: No cellular response is observed at any concentration.

Possible Cause Explanation & Solution
Concentration Too Low The effective concentration may be higher than 100 µM for your specific cell type or assay. Solution: Expand the concentration range up to 500 µM or 1 mM, but be highly vigilant for solubility issues and cytotoxicity.
Compound Inactivity/Degradation The compound may have degraded. Aqueous solutions of nucleosides can be unstable.[16] Solution: Prepare fresh dilutions from a frozen DMSO stock for every experiment. Avoid storing working dilutions in aqueous media. Verify the integrity of the solid compound if it is old or has been stored improperly.
Incorrect Cell Type The chosen cell line may not express the target receptors (e.g., TLR7/8) or lack the necessary downstream signaling machinery. Solution: Confirm TLR7 and TLR8 expression in your cell model using RT-qPCR or flow cytometry. Consider using primary cells like PBMCs, which are known to respond to TLR agonists.[3]
Insensitive Assay The chosen endpoint may not be the primary response to the stimulus. For example, this compound might induce cytokine secretion but not proliferation in your cells. Solution: Test multiple endpoints simultaneously (e.g., measure both TNF-α and cell viability).[15]

Problem 2: High levels of cell death are observed, even at low concentrations.

Possible Cause Explanation & Solution
Solvent Toxicity The final concentration of DMSO in the culture media may be too high. Most cell lines are sensitive to DMSO concentrations above 0.5-1%. Solution: Recalculate your dilution scheme to ensure the final DMSO concentration is ≤0.1%. Always include a vehicle control with the highest concentration of DMSO used.
Compound Cytotoxicity This compound itself may be cytotoxic to your specific cell type. Some nucleoside analogs are developed as chemotherapeutic agents for this reason.[11][17] Solution: Perform a more granular dose-response in the lower concentration range (e.g., 1 nM to 1 µM). A narrow therapeutic window may exist between the effective concentration and the toxic concentration.
Contamination The stock solution or media could be contaminated. Solution: Use sterile technique throughout. Filter-sterilize your final working solutions if you suspect contamination.

Problem 3: Results are inconsistent between experiments.

Possible Cause Explanation & Solution
Cell Passage Number/Health The responsiveness of cell lines can change at high passage numbers. Primary cells can have high donor-to-donor variability. Solution: Use cells within a consistent, low passage number range. For primary cells, pool donors if possible or run experiments on multiple donors to assess variability. Always monitor cell health before starting an experiment.
Inaccurate Pipetting Serial dilutions are highly susceptible to pipetting errors, which are magnified at each step. Solution: Use calibrated pipettes. Change tips for each dilution. Prepare a larger volume of each dilution than immediately needed to minimize errors associated with small volumes.
Compound Instability Repeated freeze-thaw cycles of the main stock solution can lead to degradation. Solution: Aliquot the stock solution after initial preparation into single-use vials to ensure consistency.
References
  • Bitesize Bio. (2024).
  • Explicyte. (n.d.). Immune Cell Activations Assays I Immuno-Oncology CRO services.
  • Jackson, E. K., et al. (2022). This compound and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics.
  • Lowe, A., et al. (2019). The Role of In Vitro Immune Response Assessment for Biomaterials.
  • Frontiers in Immunology. (2023). A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells.
  • Green, R., et al. (2018). Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8. eLife.
  • ChemicalBook. (n.d.). This compound (CAS 13389-16-7).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 13389-16-7.
  • Sigma-Aldrich. (n.d.). 8-Aminoguanosine.
  • Pharmaffiliates. (n.d.). This compound | CAS 13389-16-7.
  • Bensaude, O. (2011). Inhibiting transcription in cells with 8-amino-adenosine. Molecular and Cellular Oncology.
  • Gandhi, V., et al. (2001). 8-Amino-adenosine is a potential therapeutic agent for multiple myeloma. Blood.
  • Patsnap. (2024). What is the mechanism of Inosine?.
  • Mager, L. F., et al. (2021). Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers in Immunology.
  • InvivoGen. (n.d.). TLR7 and TLR8: Key players in the antiviral response.
  • Colomer, D., et al. (2019). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI.
  • Cayman Chemical. (n.d.).
  • Collet, G., et al. (2019). TLR7 and TLR8 activate distinct pathways in monocytes during RNA virus infection. PubMed.

Sources

solubility and stability of 8-Amino-Inosine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Solubility and Stability of 8-Amino-Inosine in Aqueous Solutions

Welcome to the technical support guide for this compound. This document, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and detailed protocols for working with this compound in aqueous environments. As Senior Application Scientists, we have structured this guide to address the most common challenges and questions encountered in the field, grounding our advice in established chemical principles and field-proven methodologies.

Part 1: Foundational Chemical Properties

Understanding the fundamental properties of this compound is the first step to successful experimentation. Its behavior in solution is dictated by its unique chemical structure, which contains multiple ionizable groups.

1.1 Key Physicochemical Data
PropertyValueSource
CAS Number 13389-16-7[1]
Molecular Formula C₁₀H₁₃N₅O₅[1]
Molecular Weight 283.24 g/mol [1]
Appearance Off-White Solid[1]
General Solubility Slightly soluble in Water, slightly soluble in DMSO[1]
1.2 Structural Features Influencing Behavior

This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. This dual nature is the primary determinant of its solubility and stability profile.

  • The 8-Amino Group: This exocyclic amine is a basic site.

  • Purine Ring Nitrogens: The nitrogen atoms within the purine ring system (notably N1, N3, and N7) have varying basicities and can be protonated, particularly under acidic conditions. Protonation at N7 is a key step in the mechanism of acid-catalyzed hydrolysis of the glycosidic bond.[2][3]

  • Ribose Hydroxyls: The hydroxyl groups on the sugar moiety are very weakly acidic.

  • The N-Glycosidic Bond: This is the covalent bond linking the hypoxanthine base to the ribose sugar. It is the most labile bond and is susceptible to cleavage, especially under acidic conditions, which leads to the degradation of the molecule.[2][4]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when preparing and using this compound solutions.

2.1 Solubility Issues

Question: My this compound powder is not dissolving in water or my neutral buffer. What is happening?

Answer: This is the most common issue and is directly related to the molecule's amphoteric nature. At or near its isoelectric point (pI), the molecule exists predominantly as a zwitterion, with both a positive and a negative charge, resulting in a net charge of zero. In this state, intermolecular electrostatic interactions are maximized, leading to crystal lattice formation and minimal solubility in water.[8][9] For most amino acids and related compounds, the pI is near neutral pH, which is why you are observing poor solubility.[10]

Question: How can I increase the solubility of this compound?

Answer: The key is to adjust the pH of your solvent away from the isoelectric point.

  • Acidic Conditions (pH < pI): By adding a dilute acid (e.g., 0.1 M HCl), you protonate the basic groups (like the 8-amino group and ring nitrogens). The molecule acquires a net positive charge, disrupting the crystal lattice and increasing its interaction with polar water molecules, thereby increasing solubility.

  • Alkaline Conditions (pH > pI): By adding a dilute base (e.g., 0.1 M NaOH), you deprotonate the acidic groups. The molecule acquires a net negative charge, which similarly enhances its solubility in water.[11][12]

For a visual guide to this principle, see the diagram below.

G cluster_solubility Troubleshooting Workflow: Poor Solubility Start Start: this compound powder + aqueous solvent (e.g., water, PBS pH 7.4) CheckDissolution Does it dissolve completely with vortexing/sonication? Start->CheckDissolution Success Success: Solution is ready. Verify final pH and concentration. CheckDissolution->Success Yes Failure Problem: Incomplete dissolution or precipitation observed. CheckDissolution->Failure No AdjustpH Choose a pH adjustment strategy Failure->AdjustpH Action: Adjust pH away from neutral AddAcid Add 0.1 M HCl dropwise until dissolved (Target pH < 5) AdjustpH->AddAcid For net positive charge AddBase Add 0.1 M NaOH dropwise until dissolved (Target pH > 9) AdjustpH->AddBase For net negative charge PostCheck Solution Clear? AddAcid->PostCheck Monitor dissolution AddBase->PostCheck Monitor dissolution PostCheck->Success Yes Reassess Reassess solvent or concentration. Consider DMSO stock. PostCheck->Reassess No

Troubleshooting workflow for solubility issues.
2.2 Stability Concerns

Question: How stable is this compound in my aqueous buffer? What should I worry about?

Answer: The primary stability concern for this compound in aqueous solution is the hydrolysis of the N-glycosidic bond, which splits the molecule into 8-aminohypoxanthine and ribose. This degradation is highly dependent on pH and temperature.

  • pH: The glycosidic bond is most susceptible to cleavage under acidic conditions due to protonation of the purine ring, which makes the base a better leaving group.[2] Maximum stability is typically found in the neutral to slightly alkaline pH range. While acidic conditions improve solubility, they concurrently increase the rate of degradation.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases significantly with temperature.[13] For long-term storage, solutions should be kept frozen at -20°C or -80°C. For short-term use, refrigeration at 4°C is recommended over leaving solutions at room temperature.

  • Enzymatic Degradation: If working with cell lysates or other biological matrices, be aware of purine nucleoside phosphorylases (PNPs), which can enzymatically cleave the glycosidic bond.[14]

G cluster_conditions Factors Accelerating Degradation compound This compound products 8-Aminohypoxanthine + D-Ribose compound->products N-Glycosidic Bond Hydrolysis Low pH (Acidic) Low pH (Acidic) High Temperature High Temperature Enzymes (PNPase) Enzymes (PNPase)

Primary degradation pathway for this compound.

Question: I prepared a stock solution in acidic water to dissolve it. Is it still usable after a week in the fridge?

Answer: It may have undergone partial degradation. While the low pH was necessary for dissolution, it also creates an environment where hydrolysis is more rapid. The stability is a trade-off between solubility and degradation. For critical experiments, it is always best to prepare fresh solutions. If you must store an acidic stock, keep it frozen at -80°C and minimize freeze-thaw cycles. We highly recommend performing an analytical check (e.g., by HPLC) to confirm the purity of the solution before use (see Protocol 3.2).

Part 3: Experimental Protocols

These protocols provide step-by-step guidance for common laboratory procedures involving this compound.

3.1 Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol utilizes pH adjustment to achieve complete dissolution of this compound.

Materials:

  • This compound (MW: 283.24 g/mol )

  • Nuclease-free water

  • 0.1 M NaOH

  • 0.1 M HCl

  • Calibrated pH meter

  • Sterile microcentrifuge tubes and filter (0.22 µm)

Procedure:

  • Weigh Compound: Weigh out 2.83 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Initial Suspension: Add ~900 µL of nuclease-free water to the tube. The compound will likely form a cloudy suspension. Vortex briefly.

  • Solubilization (Alkaline Method):

    • While stirring, add 0.1 M NaOH dropwise (typically a few microliters at a time).

    • Monitor the solution. Continue adding NaOH until the solid completely dissolves and the solution becomes clear.

    • Causality Note: Adding NaOH deprotonates the molecule, giving it a net negative charge and forcing it into solution.[12]

  • pH Adjustment & Final Volume:

    • Place the tube on a magnetic stirrer and use a calibrated micro-pH probe to measure the pH. It will be alkaline.

    • Carefully bring the pH back to your desired final pH (e.g., 7.5 - 8.0 for better stability) by adding 0.1 M HCl dropwise. Crucially, do not let the pH drop back into the neutral/isoelectric range where it might precipitate. If it becomes cloudy, add a drop of NaOH to redissolve and repeat the pH adjustment more carefully.

    • Once the target pH is stable, add nuclease-free water to bring the final volume to 1.0 mL. This yields a 10 mM solution.

  • Sterilization and Storage:

    • Sterile filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube.

    • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

3.2 Protocol: Assessment of Purity and Stability by RP-HPLC

This protocol provides a general method to separate this compound from its primary hydrolytic degradation product, 8-aminohypoxanthine.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound solution for analysis

Procedure:

  • System Setup:

    • Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at ~259 nm, which is near the absorbance maximum for inosine derivatives.[15][16]

  • Sample Injection: Inject 10-20 µL of your this compound solution.

  • Chromatographic Elution: Run a linear gradient to elute the compounds. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 40% B

    • 15-17 min: Ramp to 95% B (column wash)

    • 17-20 min: Return to 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks. 8-aminohypoxanthine, being more polar than this compound (as it lacks the ribose sugar), will have a shorter retention time.

    • Integrate the peak areas. The purity of your solution can be calculated as: (Area of this compound Peak / Total Area of All Peaks) * 100%.

    • By analyzing samples at different time points (e.g., t=0 and t=1 week), you can quantify the rate of degradation under your specific storage conditions.

G cluster_ph_solubility pH-Dependent Charge and Solubility of this compound Acid Low pH (e.g., pH 2) Net Charge: Positive (+) Form: Cationic Solubility: HIGH Neutral Near Isoelectric Point (pI) Net Charge: Zero (0) Form: Zwitterionic Solubility: LOW Neutral->Acid Protonation + H⁺ Base High pH (e.g., pH 10) Net Charge: Negative (-) Form: Anionic Solubility: HIGH Base->Neutral Deprotonation - H⁺

Relationship between pH, molecular charge, and solubility.
References
  • Roy, S., et al. (2012). Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. PLoS ONE, 7(8), e41323. Available from: [Link]

  • Ugochukwu, E., et al. (2013). Understanding Precipitation in Amino Acid Salt systems at Process Conditions. Energy Procedia, 37, 233-240. Available from: [Link]

  • International Journal of Research Publication and Reviews. (2024). Analytical Method Development Validation and Degradation of Inosine Pranobex by Using RP-HPLC Method. Vol 5, Issue 8. Available from: [Link]

  • Verne, D. M., et al. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. ACS Omega, 7(9), 7629-7637. Available from: [Link]

  • Thapa, B., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. ACS Omega, 8(15), 14041-14048. Available from: [Link]

  • Lee, T. Y., et al. (2015). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 396, 48-55. Available from: [Link]

  • McCullough, A. K., & Scharer, O. D. (2020). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. Chemical Society Reviews, 49(18), 6688-6710. Available from: [Link]

  • Jena, N. R., et al. (2012). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. Nucleic Acids Research, 40(18), 9251-9261. Available from: [Link]

  • Tseng, H. W., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1-2), 90-95. Available from: [Link]

  • Zhang, S., et al. (2019). Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship. Molecules, 24(22), 4156. Available from: [Link]

  • Xu, F., et al. (2023). The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. International Journal of Molecular Sciences, 24(17), 13396. Available from: [Link]

  • Sharma, R. J., et al. (2024). HPLC Analytical Research Method Development and Validation of Inosine Pranobex by using the QbD Approach. International Journal of Pharmaceutical Quality Assurance, 15(4), 2145-50. Available from: [Link]

  • Ruethers, F., et al. (2018). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 57(17), 5944-5953. Available from: [Link]

  • Robins, M. J., & Uznanski, B. (2009). Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. Current Protocols in Nucleic Acid Chemistry, 38(1), 1.14.1-1.14.17. Available from: [Link]

  • Jelińska, A., & Lewandowski, T. (2000). Stability of disodium salt of inosine phosphate in aqueous solutions. Acta Poloniae Pharmaceutica, 57(5), 331-335. Available from: [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 88-117. Available from: [Link]

  • Wikipedia. (n.d.). Inosinic acid. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Inosine Assay Kit. Retrieved from [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic Chemistry of Nucleic Acids Part B. Springer. Available from: [Link]

  • Kumar, S., et al. (2023). Validated Method Development of Levamisole and Inosine pranobex by using UPLC & Characterization of Degradants by LC-MS/MS. YMER, 22(10), 38-51. Available from: [Link]

  • Rodrigues, M., et al. (2021). Amino acids in the cultivation of mammalian cells. Biotechnology Advances, 52, 107823. Available from: [Link]

  • Li, S., et al. (2000). Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin. International Journal of Pharmaceutics, 197(1-2), 87-93. Available from: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Zheng, J. Y., & Janis, L. J. (2006). Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298. International Journal of Pharmaceutics, 308(1-2), 46-51. Available from: [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • Nguyen, T. T., & Sporns, P. (1985). Hydrolytic Stability at Intermediate pHs of the Common Purine Nucleotides in Food, Inosine‐5′‐monophosphate, Guanosine‐5′‐monophosphate, and Adenosine‐5′‐monophosphate. Journal of Food Science, 50(2), 341-344. Available from: [Link]

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potential off-target effects of 8-Amino-Inosine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Amino-Inosine

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic purine analog that has garnered interest for its immunomodulatory properties. As a nucleoside analog, its primary mechanism involves interacting with specific cellular receptors and enzymes involved in purine metabolism and signaling. While its on-target effects are the basis for its therapeutic potential, its structural similarity to endogenous purines like adenosine and guanosine creates a risk for off-target interactions. This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

While research is ongoing, this compound is recognized as an agonist for Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA.[1][2] Its activation leads to downstream signaling cascades, including the MyD88-dependent pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines.[1] Additionally, studies have shown that 8-aminopurines can inhibit purine nucleoside phosphorylase (PNPase).[3]

Q2: Why is it important to consider off-target effects for a purine analog like this compound?

Purine analogs, by design, mimic endogenous purines and can therefore interact with a wide range of biological molecules that recognize purine structures.[4][5] This can lead to unintended biological consequences. Potential off-target categories include:

  • Other Purine Receptors: Activation of adenosine or P2Y receptors.

  • Kinases: Competition with ATP at the kinase catalytic site.

  • Metabolic Enzymes: Interference with enzymes involved in purine and pyrimidine synthesis and degradation.[6]

  • Nucleic Acid Synthesis: Incorporation into DNA or RNA, potentially leading to chain termination or altered function.[4][7]

Q3: What are the most common unexpected results that might indicate an off-target effect?

  • Unexpected Cytotoxicity: Cell death observed at concentrations where the on-target effect is not expected to be cytotoxic.

  • Phenotypes in Receptor-Null Cells: Observing a biological response in cell lines engineered to lack the primary target (e.g., TLR7 knockout cells).

  • Contradictory Signaling Data: Activation of signaling pathways inconsistent with the known downstream pathways of the primary target. For instance, observing a cAMP surge when expecting NF-κB activation.

  • Lack of In-Vivo Correlation: Strong in-vitro activity that does not translate to expected in-vivo efficacy, which could be due to metabolic instability or unforeseen off-target interactions in a complex biological system.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific problems, their potential off-target causes, and actionable solutions.

Problem Potential Off-Target Cause Recommended Action & Rationale
High Cytotoxicity in Multiple Cell Lines Inhibition of DNA/RNA Polymerases or Ribonucleotide Reductase: Purine analogs can be metabolized into triphosphates (e.g., 8-amino-ATP) which can inhibit enzymes crucial for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[7]1. Perform a Cell Viability Assay: Use a sensitive assay like CellTiter-Glo® or a trypan blue exclusion assay across a dose-response curve. 2. Conduct a Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to see if cells are arresting in a specific phase (e.g., S-phase). 3. Rationale: These experiments will differentiate between targeted apoptosis (an on-target effect in some contexts) and general metabolic poisoning or cell cycle disruption (likely off-target).
Observed Effect in TLR7 Knockout (KO) Cells Activation of other TLRs (e.g., TLR8) or Unrelated Receptors: The compound may have activity at other pattern recognition receptors or cell surface receptors like adenosine receptors due to structural similarity.[8][9]1. Screen Against a Panel of TLR-Expressing Reporter Cells: Use commercially available cell lines (e.g., HEK-Blue™) expressing individual TLRs to check for cross-reactivity. 2. Perform a cAMP Assay: To test for activation of Gs-coupled adenosine receptors (A2A, A2B). 3. Rationale: This systematically excludes other potential primary targets and helps to pinpoint the specific off-target receptor responsible for the observed phenotype.
Inconsistent Downstream Signaling (e.g., CREB phosphorylation without NF-κB activation) Adenosine Receptor Agonism: Activation of A2A or A2B adenosine receptors typically leads to a Gs-coupled signaling cascade, increasing cAMP and activating PKA/CREB pathways, which is distinct from the typical TLR7-MyD88-NF-κB pathway.[10][11]1. Use Selective Antagonists: Pre-treat cells with a known adenosine receptor antagonist (e.g., istradefylline for A2A) before adding this compound and measure the downstream signal. 2. Rationale: If the antagonist blocks the unexpected signaling, it strongly implicates the corresponding adenosine receptor as an off-target.
Compound Appears to be Rapidly Degraded or Inactivated Metabolism by Purine Catabolic Enzymes: Enzymes like adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP) can metabolize the analog, reducing its availability to bind the intended target.[12] this compound itself is a substrate for PNPase.[3]1. Co-administer with an Enzyme Inhibitor: Use a known inhibitor of ADA (e.g., deoxycoformycin) or PNP and re-run the activity assay. 2. Perform LC-MS Analysis: Analyze the cell culture supernatant or cell lysate over time to directly measure the concentration of the parent compound and identify potential metabolites. 3. Rationale: This helps determine if the compound's efficacy is limited by metabolic instability, which is a key consideration for in-vivo studies.

Experimental Protocols & Workflows

Workflow for Investigating Off-Target Effects

This diagram outlines a logical progression from an initial unexpected observation to the confirmation of an off-target interaction.

Off_Target_Workflow cluster_0 Phase 1: Observation & Initial Verification cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Hypothesis Testing & Validation A Unexpected Result (e.g., cytotoxicity, anomalous signaling) B Confirm Result in Target-Null System (e.g., TLR7 KO cells) A->B Phenotype persists? C Receptor Screening Panel (e.g., TLRs, Adenosine Receptors) B->C If Yes D Kinase Inhibition Panel (>400 kinases) B->D If Yes E Metabolic Stability Assay (LC-MS) B->E If Yes F Identify Putative Off-Target 'Hit' C->F D->F G Validate with Selective Antagonist or siRNA Knockdown F->G H Confirm with Orthogonal Assay (e.g., BRET, SPR) G->H I Off-Target Confirmed H->I Signaling_Pathways cluster_OnTarget On-Target: TLR7 Pathway cluster_OffTarget Potential Off-Target: Adenosine A2A Receptor TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IFNs Type I IFN Production TRAF6->IFNs A2AR A2A Receptor Gs Gαs A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Compound This compound Compound->TLR7 On-Target Compound->A2AR Off-Target?

Caption: On-target (TLR7) vs. potential off-target (A2A Receptor) signaling.

References

  • Beran, J., Šalapová, E., & Špajdel, M. (2021). Inosine pranobex is a safe and effective treatment for subjects with acute respiratory viral infections: a post-hoc analysis of a randomized, double-blind, placebo-controlled study. BMC Infectious Diseases, 21(1), 943. [Link]

  • Hassan, A. Y., et al. (2017). Synthesis, characterization and anticancer activity of novel fused purine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1038-1046. [Link]

  • Kim, D., Kim, D. E., & Kim, J. S. (2019). Genome-wide target specificity of CRISPR-Cas9: an overview of methods and tools. Trends in Biotechnology, 37(8), 837-851. [Link]

  • Mager, L. F., et al. (2020). Microbiome-derived inosine modulates response to checkpoint inhibitor immunotherapy. Science, 369(6510), 1481-1489. [Link]

  • Nascimento, F. P. P. D., et al. (2021). Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor?. Frontiers in Pharmacology, 12, 709371. [Link]

  • Rich, M. A., Perez, A. G., & Eidinoff, M. L. (1962). The Effects of Some Purine Analogs on the Growth of H.Ep. #1 and Chick Embryo Fibroblast Cells. Cancer Research, 22(1_Part_1), 3-9. [Link]

  • Shirasaki, Y., et al. (2019). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Journal of Pharmacology and Experimental Therapeutics, 370(3), 566-574. [Link]

  • Taylor & Francis. Purine analogues – Knowledge and References. Taylor & Francis Online. [Link]

  • Wall, M., et al. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega, 4(9), 13614-13625. [Link]

  • Wang, L., et al. (2019). Recent Advances in the Discovery and Delivery of TLR7/8 Agonists as Vaccine Adjuvants. ImmunoHorizons, 3(7), 285-296. [Link]

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Technical Support Center: Troubleshooting 8-Amino-Inosine In Vivo Delivery

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the in vivo delivery of 8-Amino-Inosine. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vivo?

A1: this compound is a synthetic purine nucleoside analog. In vivo, it primarily functions as a pro-drug. It is a substrate for the enzyme Purine Nucleoside Phosphorylase (PNP), which metabolizes it into 8-aminohypoxanthine.[1] 8-aminohypoxanthine is a competitive inhibitor of PNP.[1] By inhibiting PNP, this compound administration leads to an accumulation of PNP substrates, notably inosine and guanosine, and a reduction in their degradation products, hypoxanthine and guanine.[2][3] This modulation of the purine salvage pathway is responsible for its biological effects, which can include immunomodulation and other physiological responses.[2][3]

Q2: What are the major challenges I can expect when delivering this compound in vivo?

A2: As a polar nucleoside analog, the primary challenges with this compound delivery revolve around its physicochemical properties. These include:

  • Limited Aqueous Solubility: Making it difficult to prepare concentrated, physiologically compatible dosing solutions.[4][5]

  • Poor Oral Bioavailability: Due to its polarity, passive diffusion across the intestinal epithelium is limited.[1][6][7][8]

  • Rapid Metabolism and Clearance: As a substrate for PNP, its plasma half-life may be short, requiring careful consideration of dosing frequency.

  • Potential for Off-Target Effects: Inhibition of the purine salvage pathway can have systemic consequences that need to be carefully monitored.[9][10]

Q3: What are the critical first steps before I start my in vivo experiment?

A3: Before initiating any animal studies, it is crucial to conduct thorough preliminary in vitro work. This includes:

  • Confirming Compound Identity and Purity: Use analytical methods like HPLC and mass spectrometry to verify the integrity of your this compound stock.

  • Solubility and Stability Testing: Determine the solubility of this compound in various biocompatible vehicles and assess its stability under your planned storage and administration conditions.[11]

  • Pilot Dosing and Vehicle Toxicity Study: Administer the chosen vehicle alone to a small cohort of animals to ensure it does not produce any confounding biological effects or toxicity.[6] This is a critical control for your main experiment.

Troubleshooting Guide: Formulation and Administration

Issue 1: Difficulty Dissolving this compound for Dosing

Root Cause Analysis:

This compound is reported to be slightly soluble in water and DMSO.[4][5] This inherent low solubility in common, non-toxic vehicles is a primary hurdle. The closely related compound, 8-aminoguanosine, is soluble in warmed water and DMSO.[12] This suggests that gentle heating may aid in the dissolution of this compound as well.

Troubleshooting Steps:

  • Co-Solvent Systems:

    • DMSO: While a powerful solvent, pure DMSO can be toxic in vivo.[6] A common strategy is to first dissolve this compound in a minimal amount of sterile DMSO (e.g., 5-10% of the final volume) and then slowly add a sterile aqueous vehicle like saline or PBS with vortexing to bring it to the final volume. Always run a vehicle control with the same percentage of DMSO.

    • PEG 300/400: Polyethylene glycols are less toxic co-solvents. Similar to DMSO, dissolve the compound in PEG first, then dilute with an aqueous vehicle.

  • pH Adjustment:

    • The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the vehicle. Systematically test the solubility of this compound in buffers of varying pH (e.g., pH 4.0 to 8.0). However, ensure the final pH of the formulation is within a physiologically tolerable range (typically pH 5-9) to avoid injection site irritation.[13]

  • Gentle Heating and Sonication:

    • Warming the vehicle (e.g., to 37-40°C) can increase the rate of dissolution.[12] However, be cautious and ensure that this compound is stable at this temperature.

    • Sonication can also aid in dissolving suspended particles.

Data Summary: Recommended Starting Formulations

Vehicle CompositionPreparation NotesSuitability
5-10% DMSO in SalineDissolve in DMSO first, then add saline.Intraperitoneal (IP)
10% PEG400 in SalineDissolve in PEG400, then add saline.IP, Intravenous (IV)
0.5% Carboxymethyl cellulose (CMC) in WaterCan help to create a uniform suspension if solubility is very low.Oral Gavage
Issue 2: Inconsistent Results or Lack of Efficacy

Root Cause Analysis:

A lack of a discernible biological effect can stem from several factors, from the formulation to the biological system itself.

Troubleshooting Workflow:

Troubleshooting_Efficacy Start No/Low Efficacy Observed Formulation 1. Verify Formulation - Re-check solubility & stability - Visually inspect for precipitation Start->Formulation Dosing 2. Confirm Accurate Dosing - Check dosing volume/frequency - Ensure proper administration technique Formulation->Dosing Formulation OK Sol_Formulation Reformulate: - Increase solubility - Check for degradation Formulation->Sol_Formulation PK 3. Assess Pharmacokinetics - Measure plasma/tissue levels of this compound & 8-aminohypoxanthine Dosing->PK Dosing OK Sol_Dosing Refine Protocol: - Adjust dose/schedule - Re-train on technique Dosing->Sol_Dosing PD 4. Evaluate Target Engagement - Measure PNPase activity in target tissue/blood PK->PD Adequate Exposure Sol_PK Increase Dose or Change Route PK->Sol_PK Biology 5. Re-evaluate Biological System - Animal strain differences - Disease model variability PD->Biology Target Engaged Sol_PD Investigate Downstream Signaling PD->Sol_PD Sol_Biology Consult Literature for Model-Specific Factors Biology->Sol_Biology

Troubleshooting workflow for lack of efficacy.

Detailed Steps:

  • Verify Formulation: Before each experiment, visually inspect your dosing solution for any precipitation. If possible, quantify the concentration of this compound in your final formulation to ensure it hasn't crashed out of solution.

  • Confirm Accurate Dosing: Ensure your administration technique is correct and consistent. For instance, with intraperitoneal (IP) injections, incorrect placement can lead to injection into the gastrointestinal tract or bladder, significantly reducing systemic exposure.[14]

  • Assess Pharmacokinetics (PK): If efficacy is still lacking, a pilot PK study is essential. This involves measuring the concentration of this compound and its active metabolite, 8-aminohypoxanthine, in plasma and the target tissue at various time points post-administration. This will determine if the compound is being absorbed and reaching the site of action.

  • Evaluate Target Engagement (Pharmacodynamics - PD): Concurrent with PK analysis, assess the inhibition of PNPase in your target tissue or in a surrogate tissue like red blood cells.[15] This will confirm if the concentrations achieved are sufficient to engage the target enzyme. A lack of target engagement despite adequate drug levels may suggest a problem with the compound's intrinsic activity.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol is a standard method for systemic administration of this compound.

Materials:

  • Sterile this compound dosing solution

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol wipes

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Turn the mouse to expose its abdomen.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[1][4] This avoids the cecum, bladder, and major organs.

  • Injection: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.

  • Aspiration: Gently pull back the plunger to ensure you have not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and re-inject at a different site with a fresh needle and syringe.

  • Administration: Slowly and steadily depress the plunger to inject the full volume (typically not exceeding 10 mL/kg).

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Protocol 2: Quantification of this compound and Metabolites in Plasma

This protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

HPLC_Workflow Start Blood Collection (e.g., via cardiac puncture) in EDTA tubes Centrifuge Centrifuge at 4°C to separate plasma Start->Centrifuge Precipitate Protein Precipitation (e.g., with cold acetonitrile or perchloric acid) Centrifuge->Precipitate Vortex Vortex and Centrifuge to pellet proteins Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Analyze Inject onto HPLC-UV system Supernatant->Analyze Quantify Quantify against a standard curve Analyze->Quantify

Workflow for sample preparation and HPLC analysis.

Key HPLC Parameters (to be optimized):

ParameterRecommended Starting PointRationale
Column C18 reversed-phase columnStandard for separating small polar molecules.[2][12][13]
Mobile Phase Gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4-6) and an organic solvent (e.g., methanol or acetonitrile).Allows for the separation of compounds with differing polarities.
Detection UV spectrophotometer at ~250-260 nmPurine rings have strong absorbance in this range.[12]
Flow Rate 0.5 - 1.0 mL/minTypical for standard analytical HPLC columns.

Validation: This method should be validated for linearity, accuracy, precision, and sensitivity according to standard bioanalytical guidelines.

Protocol 3: Assessing PNPase Inhibition in vivo

Principle:

PNPase activity can be measured by monitoring the conversion of a substrate (like inosine) to its product (hypoxanthine).[3] By comparing the rate of this conversion in samples from treated versus untreated animals, the degree of enzyme inhibition can be determined.

Procedure Outline:

  • Sample Collection: Collect target tissue (e.g., liver, spleen) or whole blood from control and this compound treated animals.

  • Lysate Preparation: Homogenize tissues or lyse red blood cells in a suitable buffer to release the enzyme.

  • Enzyme Assay:

    • Add a known concentration of inosine to the lysate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding acid).

    • Measure the amount of hypoxanthine produced using HPLC or a colorimetric/fluorometric assay.[6][8]

  • Data Analysis: Calculate the rate of hypoxanthine formation and express it as a percentage of the activity in the control group.

Mechanism of Action Pathway

MOA_Pathway cluster_cell Target Cell cluster_purine Purine Salvage Pathway cluster_admin Administration PNP PNP Enzyme Hypoxanthine Hypoxanthine PNP->Hypoxanthine Guanine Guanine PNP->Guanine A8H 8-Aminohypoxanthine (Active Inhibitor) PNP->A8H Conversion to Inosine Inosine Inosine->PNP Downstream Downstream Signaling (e.g., Immunomodulation) Inosine->Downstream Accumulation leads to Guanosine Guanosine Guanosine->PNP Guanosine->Downstream Accumulation leads to A8I This compound (Pro-drug) A8I->PNP Metabolized by A8H->PNP Inhibits

Mechanism of action of this compound.

References

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  • Jackson, E. K., et al. (2021). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics, 377(2), 236-245.
  • Gadal, S. (n.d.).
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  • Sigma-Aldrich. (n.d.). 8-Aminoguanosine.
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  • Vinogradov, S. V., Zhirnov, O. P., & Kabanov, A. V. (2010). Polymeric nanogel formulations of nucleoside analogs. Expert Opinion on Drug Delivery, 7(5), 579-595.
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  • Graphviz. (2024). DOT Language.
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  • Ho, M. C., et al. (2013). Intracellular rebinding of transition-state analogues provides extended in vivo inhibition lifetimes on human purine nucleoside phosphorylase. Journal of Biological Chemistry, 288(10), 7234-7244.
  • Exploring nucleoside analogs: key targets in the viral life cycle - advancing strategies against SARS-CoV-2. (2024). Request PDF.
  • Graphviz. (2015). Drawing graphs with dot.
  • LiverTox. (2020). Nucleoside Analogues. NCBI Bookshelf.
  • Wikipedia. (n.d.). Inosine.
  • Wikipedia. (n.d.). GS-441524.
  • Lavrentyeva, E. A., & Zonis, S. I. (2018). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Cell Cycle, 17(15), 1826-1837.
  • Al-Jassabi, S., et al. (2020). Purine Nucleoside Phosphorylase Inhibition Rebalances Purine Metabolism and Attenuates Organ Damage in Sickle Cell Mice. HemaSphere, 4(6), e491.
  • Nucleotide and nucleoside-based drugs: past, present, and future. (2022). Journal of Pharmaceutical Analysis, 12(4), 549-558.
  • Aviñó, A., et al. (2001). DNA-triplex stabilizing properties of 8-aminoguanine. Nucleic Acids Research, 29(19), 4061-4069.
  • Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase. (2022). Acta Pharmaceutica Sinica B, 12(11), 4095-4111.
  • InvivoChem. (n.d.). Inosine-2,8-d2.
  • Wikipedia. (n.d.). Inosinic acid.
  • American Chemical Society. (2019). Inosine.
  • Tłaczała, T., Sobiak, S., & Barciszewski, J. (2007). Stability of disodium salt of inosine phosphate in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 221-225.
  • The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. (2023). International Journal of Molecular Sciences, 24(13), 10955.

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Technical Support Center: 8-Amino-Inosine Experimental Variability

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to minimize variability in experimental results involving 8-Amino-Inosine. By understanding the underlying causes of inconsistency and implementing robust protocols, you can enhance the reliability and reproducibility of your findings.

Section 1: Foundational Knowledge of this compound

Q1: What is this compound and what are its primary applications?

This compound is a purine nucleoside analog of inosine with an amino group at the 8th position of the purine ring.[1] Its molecular formula is C₁₀H₁₃N₅O₅.[1] A primary application of this compound is as an inhibitor of purine nucleoside phosphorylase (PNPase).[2] This enzyme is involved in the purine salvage pathway, and its inhibition can modulate the levels of other purines, which has been explored for therapeutic effects such as diuresis.[2] It is also utilized in the synthesis of more complex molecules, such as N1-inosine 5′-monophosphate analogs that act as inhibitors of the CD38 enzyme.[3]

Q2: What are the critical storage and handling conditions for this compound?

To ensure the integrity of this compound, it should be stored in a refrigerator under an inert atmosphere.[4] It is supplied as a solid and has slight solubility in DMSO and water.[4] For experimental use, it is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles, which can degrade the compound.

Section 2: Troubleshooting Guide for Experimental Variability

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or Lower-than-Expected Bioactivity

Q3: My this compound is showing lower inhibitory activity in my enzyme assay than expected. What are the potential causes?

Several factors could contribute to reduced bioactivity. These can be broadly categorized into compound integrity, assay conditions, and reagent quality.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Degradation: this compound can degrade to 8-aminohypoxanthine.[5] This degradation can occur due to improper storage, handling, or harsh experimental conditions. It is recommended to perform a purity check of your stock solution using High-Performance Liquid Chromatography (HPLC).

    • Impurities: Synthesis of nucleoside analogs can result in impurities such as failure sequences (n-1 products) or byproducts from protecting groups.[6] These impurities can compete with this compound for binding to the target enzyme, leading to altered activity.

  • Optimize Assay Conditions:

    • Temperature: Elevated temperatures can accelerate the degradation of nucleoside analogs.[8] Ensure that your assay is performed at a controlled and appropriate temperature.

    • Incubation Times: Long incubation times can lead to compound degradation. Optimize your assay to use the shortest incubation time that provides a robust signal.

  • Check Reagent Quality:

    • Enzyme Activity: Ensure that the enzyme used in your assay is active and used at a consistent concentration.

    • Buffer Components: Some buffer components can interfere with the assay. For instance, phosphate buffers can sometimes precipitate with certain metal ions that may be required for enzyme activity.[9]

Issue 2: High Variability in Cell-Based Assays

Q4: I am observing significant well-to-well and plate-to-plate variability in my cell-based assay with this compound. How can I improve consistency?

Variability in cell-based assays is a common challenge. The sources can range from cell health and density to the stability of the test compound in the culture medium.

Troubleshooting Steps:

  • Standardize Cell Culture Practices:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Variations in cell number will lead to variability in the assay readout.

    • Cell Health: Regularly monitor cell viability and morphology to ensure you are working with a healthy and consistent cell population.

  • Address Compound Stability and Solubility:

    • Solubility in Media: this compound has slight solubility in water.[4] When preparing stock solutions in DMSO and diluting into aqueous cell culture media, ensure that the final DMSO concentration is low (typically <0.5%) to avoid precipitation and cell toxicity. Visually inspect for any precipitate after dilution.

    • Stability in Media: The components of cell culture media can potentially interact with or degrade this compound over the course of a multi-day experiment. Consider performing a time-course experiment to assess the stability of the compound in your specific media at 37°C.

  • Optimize Assay Protocol:

    • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when working with small volumes.

    • Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter of the plate can behave differently due to temperature and evaporation gradients. If significant edge effects are observed, consider not using the outer wells for experimental data.

Issue 3: Inconsistent Results in In Vivo Studies

Q5: My in vivo experiments with this compound are yielding variable results between animals. What factors should I consider?

In vivo studies introduce additional layers of complexity. In addition to the stability of the compound, factors such as formulation, administration route, and animal-to-animal physiological differences can contribute to variability.

Troubleshooting Steps:

  • Formulation and Administration:

    • Solubility and Stability in Vehicle: Ensure that this compound is fully dissolved and stable in the chosen vehicle for administration. If using a suspension, ensure it is homogenous to deliver a consistent dose.

    • Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will significantly impact the pharmacokinetics of the compound. Ensure the chosen route is appropriate and consistently executed.

  • Animal Handling and Husbandry:

    • Consistency: Standardize animal handling procedures, housing conditions, and diet, as these can influence metabolic rates and drug disposition.

    • Health Status: Use healthy animals from a reputable supplier and monitor their health throughout the study.

  • Dosing and Timing:

    • Accurate Dosing: Ensure accurate calculation and administration of the dose based on individual animal body weights.

    • Timing of Administration and Sample Collection: Adhere to a strict timeline for drug administration and the collection of biological samples to minimize variability due to pharmacokinetic differences.

Section 3: Quality Control and Purity Assessment

Q6: How can I assess the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of nucleoside analogs.

Recommended HPLC Protocol (Starting Point):

  • Column: A reversed-phase C18 column is a suitable choice.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile with the same acidic modifier.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute compounds of varying polarity. A starting point could be 5% B to 95% B over 20 minutes.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 260 nm).

  • Quantification: Purity can be assessed by the relative peak area of this compound compared to any impurity peaks. For quantitative analysis, a calibration curve with a known standard is required.[1]

Data Presentation:

ParameterRecommended ConditionRationale
Column Reversed-phase C18Good retention for purine analogs.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
Detection UV at ~260 nmPurine rings have strong absorbance in this region.

Q7: What are the likely degradation products or impurities I should look for?

  • 8-aminohypoxanthine: This is a known degradation product of this compound.[5]

  • Synthesis-related impurities: These can include starting materials, reagents, and byproducts from the synthetic route. These are often specific to the manufacturing process.

Section 4: Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for troubleshooting variability in this compound experiments.

TroubleshootingWorkflow start High Experimental Variability Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_qc Perform QC (e.g., HPLC) check_compound->check_qc check_assay Step 2: Evaluate Assay/Experimental Conditions reoptimize_assay Re-optimize Assay Parameters (pH, Temp, Incubation) check_assay->reoptimize_assay compound_ok Compound is Pure and Stable check_qc->compound_ok Purity >98% compound_bad Degradation/Impurities Detected check_qc->compound_bad Purity <98% compound_ok->check_assay source_new Source New, High-Purity Compound compound_bad->source_new source_new->check_compound assay_ok Variability Reduced reoptimize_assay->assay_ok assay_bad Variability Persists reoptimize_assay->assay_bad troubleshoot_specific Consult Specific Troubleshooting Sections (Cell-based, In vivo) assay_bad->troubleshoot_specific

Sources

Technical Support Center: Enhancing the Bioavailability of 8-Amino-Inosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Amino-Inosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the bioavailability of this promising nucleoside analog. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your research and development efforts. Our approach is grounded in scientific expertise, providing not just procedural steps but the critical reasoning behind them to ensure your experiments are both effective and self-validating.

I. Understanding the Bioavailability Challenges of this compound: FAQ

This section addresses common questions regarding the inherent properties of this compound that can impact its systemic absorption.

Q1: What are the primary factors that may limit the oral bioavailability of this compound?

The oral bioavailability of nucleoside analogs like this compound is often hampered by a combination of factors. While specific data for this compound is still emerging, based on its structure and the behavior of related compounds, the primary challenges are likely:

  • Enzymatic Degradation: A crucial factor is its susceptibility to metabolism by enzymes in the gut and liver. Notably, this compound is a substrate for purine nucleoside phosphorylase (PNPase), which can cleave the glycosidic bond, breaking it down into 8-aminohypoxanthine and ribose-1-phosphate.[1] This metabolic step significantly reduces the amount of intact drug available for absorption.

  • Low Permeability: Like many nucleoside analogs, this compound may exhibit poor permeability across the intestinal epithelium. This can be due to its hydrophilic nature, which hinders passive diffusion across the lipid-rich cell membranes of enterocytes.

  • Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal lining. These transporters actively pump drugs from inside the enterocytes back into the intestinal lumen, thereby reducing net absorption.[2][3]

  • Limited Solubility: While information is limited, this compound is described as being slightly soluble in water.[4] Poor solubility can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: How does the metabolism of this compound by Purine Nucleoside Phosphorylase (PNPase) impact its bioavailability?

PNPase is an enzyme that plays a key role in the purine salvage pathway. It catalyzes the phosphorolytic cleavage of N-ribosidic bonds in purine nucleosides. Since this compound is a substrate for PNPase, oral administration can lead to significant presystemic metabolism in the gut lumen, intestinal cells, and the liver.[1] This "first-pass metabolism" means that a substantial fraction of the administered dose is converted to its metabolite, 8-aminohypoxanthine, before it can reach the systemic circulation. This enzymatic degradation is a major barrier to achieving therapeutic concentrations of this compound.

Q3: What is the potential role of its parent compound, inosine, in understanding its absorption?

Research on inosine, the parent compound of this compound, has shown that it can improve gut permeability under certain inflammatory conditions, such as endotoxic shock.[5][6] While this suggests a potential interaction with the intestinal barrier, it does not directly inform on the inherent passive permeability of inosine or this compound under normal physiological conditions. However, it opens an avenue for investigating the potential of this compound to modulate intestinal tight junctions, which could be a contributing factor to its overall absorption profile.

II. Troubleshooting Guide: Addressing Low Bioavailability of this compound

This section provides a structured approach to identifying and resolving common issues encountered during the development of oral formulations for this compound.

Problem 1: Low and Variable Oral Absorption in Preclinical Models

Symptoms: Inconsistent plasma concentration-time profiles after oral administration; low area under the curve (AUC) compared to intravenous administration.

Possible Causes & Troubleshooting Steps:

1. Ascertaining the Root Cause: Permeability vs. Metabolism

To effectively troubleshoot, it is essential to first determine whether the primary barrier to absorption is poor permeability or rapid metabolism.

  • Experimental Workflow: Differentiating Permeability and Metabolism

    workflow A Low Oral Bioavailability Observed B In Vitro Permeability Assay (Caco-2 or PAMPA) A->B C Ex Vivo Intestinal Sac Assay A->C D In Vitro Metabolism Assay (Liver Microsomes/S9 Fractions + PNPase) A->D E Low Permeability B->E F High Permeability B->F C->E C->F G Rapid Metabolism D->G H Slow/No Metabolism D->H I Address Permeability (Enhancers, Nanoformulations) E->I J Address Metabolism (Prodrugs, PNPase Inhibitors, Nano-encapsulation) F->J G->J H->I K Re-evaluate in vivo I->K J->K

    Figure 1: A workflow for diagnosing the cause of low oral bioavailability.

    • Step 1.1: Assess Intrinsic Permeability.

      • Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human intestinal permeability.[4][7][8][9][10] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (gut lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A low Papp value suggests poor intrinsic permeability.

      • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput screening tool that assesses passive diffusion across an artificial lipid membrane. It can provide a rapid indication of a compound's lipophilicity and its ability to cross biological membranes via passive transport.

    • Step 1.2: Evaluate Metabolism.

      • Incubation with Liver Microsomes or S9 Fractions: Incubating this compound with human or animal liver microsomes or S9 fractions (which contain a broader range of metabolic enzymes) will reveal its susceptibility to hepatic metabolism. The disappearance of the parent compound and the appearance of metabolites can be monitored over time.

      • Incubation with Recombinant PNPase: To specifically confirm the role of PNPase, incubate this compound with purified recombinant PNPase and monitor its degradation.

2. Strategies to Overcome Identified Barriers

Based on the findings from the initial assessment, the following strategies can be employed:

  • If Low Permeability is the Primary Issue:

    • Incorporate Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. They can act by various mechanisms, including the opening of tight junctions or fluidizing the cell membrane. It is crucial to carefully select enhancers and their concentrations to avoid cytotoxicity.

    • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) can improve its oral bioavailability through several mechanisms.[11] Nanoparticles can protect the drug from degradation, increase its solubility, and facilitate its transport across the intestinal barrier via various uptake mechanisms, including endocytosis.

  • If Rapid Metabolism is the Primary Issue:

    • Prodrug Approach: This involves chemically modifying the this compound molecule to create an inactive derivative (prodrug) that is resistant to PNPase. The prodrug is designed to be absorbed more efficiently and then converted back to the active this compound in the target tissue or systemic circulation. Modifications can be made to the ribose or purine moiety to block recognition by PNPase.

    • Co-administration with a PNPase Inhibitor: Administering this compound with a specific inhibitor of PNPase can prevent its degradation in the gut and liver, thereby increasing the amount of active drug that reaches the systemic circulation.

    • Encapsulation for Protection: Similar to addressing permeability, nanoencapsulation can also shield this compound from enzymatic attack in the gastrointestinal tract.[12]

  • If Both Low Permeability and Rapid Metabolism are Issues:

    • A combination of the above strategies will be necessary. For instance, a prodrug of this compound could be formulated into a nanoparticle system that also includes a permeation enhancer.

Problem 2: High Inter-individual Variability in Pharmacokinetic Studies

Symptoms: Significant differences in Cmax and AUC values between subjects in the same treatment group.

Possible Causes & Troubleshooting Steps:

  • Genetic Polymorphisms in Drug Metabolizing Enzymes: Variations in the genes encoding for enzymes like PNPase can lead to differences in their activity levels among individuals, resulting in variable rates of this compound metabolism.

    • Mitigation Strategy: While challenging to address in early development, understanding the potential for genetic variability can inform patient selection in later clinical trials. In preclinical studies, using inbred animal strains can help minimize this variability.

  • Differences in Gut Microbiota: The gut microbiome can influence drug metabolism. While the direct impact of gut microbiota on this compound is not yet established, it is a factor to consider, especially with prolonged oral administration.

    • Mitigation Strategy: In preclinical studies, ensure consistent housing and diet for experimental animals to minimize variations in gut microbiota.

  • Food Effects: The presence of food in the gastrointestinal tract can alter drug absorption by affecting gastric emptying time, pH, and the secretion of bile salts.

    • Troubleshooting Step: Conduct food-effect studies in your preclinical models to determine if administering this compound with or without food impacts its bioavailability. This information is crucial for designing clinical trials.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments mentioned in the troubleshooting guide.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the in vitro intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (paracellular integrity marker)

  • Reference compounds for low and high permeability (e.g., atenolol and propranolol)

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density (e.g., 2.6 x 10^5 cells/cm²).[8]

    • Maintain the cell monolayers for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of tight junctions.[8]

  • Monolayer Integrity Assessment:

    • Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be within the laboratory's established range for confluent monolayers.

    • The permeability of a paracellular marker, such as Lucifer yellow, should also be assessed to confirm the integrity of the tight junctions.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test solution of this compound (at a known concentration in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, take a sample from the apical compartment.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of this compound in all samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver compartment.

        • A is the surface area of the membrane.

        • C0 is the initial concentration in the donor compartment.

Data Interpretation:

Papp Value (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High
Protocol 2: Ex Vivo Everted Gut Sac Permeability Assay

Objective: To assess the permeability of this compound across a segment of the intestine, retaining its native structure and enzyme activity.

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Krebs-Ringer bicarbonate buffer

  • Surgical instruments

  • Syringes and needles

  • Analytical method for quantifying this compound

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Excise a segment of the small intestine (e.g., jejunum or ileum).

    • Gently flush the intestinal segment with ice-cold buffer to remove its contents.

    • Evert the intestinal segment over a glass rod so that the mucosal side faces outwards.

  • Sac Preparation and Incubation:

    • Tie one end of the everted segment with a suture.

    • Fill the sac with a known volume of fresh buffer and tie the other end to form a sealed sac.

    • Incubate the sac in a beaker containing the buffer and the test compound (this compound) at 37°C with continuous aeration.

  • Sample Collection and Analysis:

    • At specified time points, collect samples from the serosal fluid (inside the sac).

    • Quantify the concentration of this compound in the samples.

  • Data Analysis:

    • Calculate the amount of drug transported into the sac over time. This provides a measure of the permeability across the intestinal tissue.

Advantages of this method: It provides a more physiologically relevant model than cell-based assays as it retains the complex multi-layered structure of the intestine.[13][14][15]

IV. Advanced Strategies for Bioavailability Enhancement

For challenging compounds like this compound, advanced formulation strategies may be necessary.

Prodrug Design and Synthesis
  • Concept: The core principle is to mask the functional groups of this compound that are recognized by PNPase. This can be achieved by attaching a promoiety that renders the molecule enzymatically stable in the gut but is cleaved in the blood or target tissue to release the active drug.

  • Workflow for Prodrug Development:

    prodrug_workflow A Identify PNPase Recognition Sites on this compound B Design and Synthesize a Library of Prodrugs A->B C Evaluate Stability in Simulated Gastric and Intestinal Fluids B->C D Assess Stability in the Presence of PNPase C->D E Determine Permeability (Caco-2/PAMPA) D->E F Evaluate Conversion to Parent Drug in Plasma/Liver Homogenates E->F G Select Lead Prodrug Candidate(s) F->G H In Vivo Pharmacokinetic Studies G->H

    Figure 2: A systematic approach to prodrug development.

Nanoformulation Development
  • Rationale: Nanocarriers can offer a dual advantage of protecting this compound from enzymatic degradation while simultaneously enhancing its absorption.

  • Types of Nanoformulations:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like this compound in their aqueous core.

    • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and can incorporate the drug into their matrix.

    • Polymeric Nanoparticles: These can be tailored for controlled release and surface functionalization to target specific receptors in the gut.

Quantitative Data Summary: Potential Impact of Formulation Strategies

Formulation StrategyPotential Improvement in BioavailabilityKey Considerations
Prodrug 2 to 10-fold or higherStability of the promoiety, efficient conversion to the active drug.
Nanoencapsulation 2 to 8-fold or higherDrug loading capacity, particle size, stability in GI fluids.
Permeation Enhancers 1.5 to 5-foldPotential for cytotoxicity, transient effect.
Co-administration with PNPase Inhibitor Variable, depends on inhibitor potency and PKPotential for drug-drug interactions.

Note: These are generalized estimates, and the actual improvement will depend on the specific properties of this compound and the formulation.

V. References

  • Garcia Soriano, F., Liaudet, L., Marton, A., et al. (2001). Inosine improves gut permeability and vascular reactivity in endotoxic shock. Critical Care Medicine, 29(4), 703-708.

  • Garcia Soriano, F., Liaudet, L., Marton, A., et al. (2001). Inosine improves gut permeability and vascular reactivity in endotoxic shock. PubMed.

  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. (2023). MDPI.

  • Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease. (2016). PubMed.

  • P-glycoprotein: Why this drug transporter may be clinically important. (2012). Current Psychiatry.

  • Recent progress in understanding the mechanism of P-glycoprotein-mediated drug efflux. (2006). PubMed.

  • Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease. (2016). ResearchGate.

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability. (2019). PubMed Central.

  • Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease. (2016). PMC.

  • 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. (2020). PMC.

  • A Role for iNOS in Erastin Mediated Reduction of P-Glycoprotein Transport Activity. (2024). Preprints.org.

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (2023). PubMed.

  • Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis. (2004). PubMed.

  • Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Permeation. (2024). Preprints.org.

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. (2011). Molecular Informatics.

  • Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. (2006). PMC.

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. (2011). ResearchGate.

  • Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays. (2020). ResearchGate.

  • Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. (2022). Taylor & Francis Online.

  • Strategies to improve oral bioavailability. (2005). ResearchGate.

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). PMC.

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2022). MDPI.

  • Strategies to increase the oral bioavailability of nucleoside analogs. (2009). PubMed.

  • 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. (2024). PubMed.

  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. (2014). PMC.

  • 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. (2022). PubMed.

  • 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. (2024). PMC.

  • Inosine: A bioactive metabolite with multimodal actions in human diseases. (2022). Frontiers in Immunology.

  • Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs. (2014). MDPI.

  • Intestinal Permeability Tests. (2023). Integrative Therapeutics.

  • The Role of Intestinal Permeability in Gastrointestinal Disorders and Current Methods of Evaluation. (2020). Frontiers in Immunology.

  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2024). Oreate AI Blog.

  • Intestinal permeability disturbances: causes, diseases and therapy. (2024). PMC.

  • The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. (2019). ScholarWorks.

  • 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. (2022). PMC.

  • Improving the Gastrointestinal Stability of Linaclotide. (2019). PMC.

  • Release profile of amino acids encapsulated in solid lipid particles during in vitro oro-gastrointestinal digestion. (2022). PubMed.

  • Inosine. (n.d.). In Wikipedia. Retrieved January 14, 2026.

  • Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. (2022). ResearchGate.

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Technical Support Center: Synthesis of High-Purity 8-Amino-Inosine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of high-purity 8-Amino-Inosine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important nucleoside analog. As a molecule of interest for its potential roles in RNA biology and as a precursor for therapeutic agents, achieving high purity is paramount.[1] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, purification, and analysis.

Section 1: Synthesis Strategy & Reaction Troubleshooting

The synthesis of this compound typically proceeds via the functionalization of the C8 position of the purine ring.[2] A common and reliable laboratory-scale route involves the conversion of a suitable precursor like 8-bromoinosine. This section addresses frequent questions related to this synthetic pathway.

FAQ 1: What is the most reliable synthetic route for this compound, and why?

A robust and widely-used method is the two-step conversion from 8-bromoinosine, proceeding through an 8-azido intermediate.[3]

Step 1: Nucleophilic Aromatic Substitution: 8-bromoinosine is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 8-azidoinosine. Step 2: Reduction: The 8-azidoinosine is then reduced to this compound, typically via catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst).[3]

Causality Explained: Direct amination of 8-bromoinosine with ammonia can be challenging, often requiring harsh conditions that can lead to degradation of the ribose moiety or cleavage of the glycosidic bond. The azide displacement route is generally cleaner and more controlled. The subsequent reduction of the azide is a very specific and high-yielding transformation, minimizing the formation of related impurities.

Workflow: Synthesis of this compound from 8-Bromoinosine

G A 8-Bromoinosine (Starting Material) B 8-Azidoinosine (Intermediate) A->B  NaN₃, DMF (Nucleophilic Substitution) C This compound (Final Product) B->C  H₂, Pd/C (Catalytic Hydrogenation) G Start Crude Product Purity < 95%? ImpurityID Identify impurities by LC-MS Start->ImpurityID SM_Present Unreacted Starting Material? ImpurityID->SM_Present Side_Products Side-Products Present? SM_Present->Side_Products No Reoptimize Re-optimize reaction conditions (time, temp, catalyst) SM_Present->Reoptimize Yes Chromatography Purify via Reversed-Phase Flash Chromatography Side_Products->Chromatography Yes Reoptimize->Chromatography End High-Purity Product Chromatography->End

Sources

Technical Support Center: Refining Protocols for Measuring 8-Amino-Inosine's Enzymatic Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining protocols related to 8-Amino-Inosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the enzymatic activity of this compound. Here, we will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Introduction to this compound and its Enzymatic Interactions

This compound is a purine nucleoside analog.[1][2] While structurally similar to inosine, the addition of an amino group at the 8th position significantly alters its biochemical properties and enzymatic interactions. A key enzyme that interacts with this compound is Purine Nucleoside Phosphorylase (PNP) .[3] It's crucial to understand that this compound acts as a competitive substrate for PNP, meaning it is metabolized by the enzyme in a manner similar to the natural substrate, inosine.[3] This metabolism results in the formation of 8-aminohypoxanthine.[3]

This characteristic is fundamental when designing and troubleshooting enzymatic assays, as the reaction kinetics and potential inhibitory effects are directly linked to this competitive substrate nature.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with this compound and its enzymatic assays.

Q1: Which primary enzyme's activity is measured using this compound?

A1: The primary enzyme of interest is Purine Nucleoside Phosphorylase (PNP) . This compound serves as a competitive substrate for PNP, which catalyzes its conversion to 8-aminohypoxanthine.[3] Therefore, assays are designed to measure the rate of this conversion, which reflects the activity of PNP.

Q2: Can this compound be used to measure Adenosine Deaminase (ADA) activity?

A2: This is a common point of confusion. Adenosine Deaminase (ADA) catalyzes the conversion of adenosine to inosine.[4][5] While this compound is an analog of inosine, it is not the standard substrate for measuring ADA activity. Assays for ADA typically monitor the decrease in adenosine or the increase in inosine or its downstream products.[4][6][7] Using this compound for an ADA assay would require specific validation to demonstrate it acts as a substrate and to characterize the kinetics, which is not its conventional application.

Q3: What are the expected products when this compound is acted upon by PNP?

A3: When PNP metabolizes this compound, the primary product is 8-aminohypoxanthine .[3] Therefore, a reliable assay will typically involve the detection and quantification of this product over time.

Q4: Why is it important to differentiate between a competitive inhibitor and a competitive substrate?

A4: A competitive inhibitor binds to the active site of an enzyme but is not converted into a product, thus blocking the natural substrate. A competitive substrate, like this compound for PNP, also binds to the active site but is then converted into a product.[3] This distinction is critical for data interpretation. If treated as a simple inhibitor, the kinetic data for a competitive substrate will be misinterpreted. For instance, the apparent "inhibition" will be influenced by the substrate's own turnover rate.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause Suggested Solution
No or very low enzymatic activity detected. Incorrect Enzyme: You may be using an enzyme that does not act on this compound, such as Adenosine Deaminase, under standard conditions.Confirm Enzyme Specificity: Ensure you are using Purine Nucleoside Phosphorylase (PNP).[3] Verify the source and purity of your enzyme.
Degraded Reagents: The this compound or the enzyme may have degraded due to improper storage.Check Reagent Integrity: Use fresh reagents. Store this compound and PNP according to the manufacturer's instructions, typically at -20°C or below, and avoid repeated freeze-thaw cycles.[6][7]
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for PNP activity.Optimize Reaction Conditions: The optimal pH for PNP activity is generally between 6.0 and 7.4.[8] The standard incubation temperature is 37°C.[5][6] Ensure your buffer system is appropriate (e.g., phosphate buffer).[3]
High background signal or non-linear reaction rates. Contaminating Enzyme Activity: Your sample (e.g., cell lysate, tissue homogenate) may contain other enzymes that interfere with the assay.Use a Sample Blank: Prepare a control reaction without the substrate (this compound) to measure any background activity.[9] If the background is high, consider further purification of your enzyme sample.
Substrate or Product Instability: this compound or its product, 8-aminohypoxanthine, may be unstable under your assay conditions.Assess Stability: Run control experiments without the enzyme to check for non-enzymatic degradation of the substrate and product over the time course of your assay.
Inappropriate Detection Method: The chosen detection method may not be sensitive or specific enough.Validate Detection Method: If using HPLC, ensure proper separation of substrate and product peaks.[3] If using a coupled-enzyme spectrophotometric assay, ensure the coupling enzymes are not rate-limiting and that they do not react with your compound of interest.[5]
Inconsistent results between experiments. Pipetting Errors or Inaccurate Reagent Concentrations: Small variations in the volumes or concentrations of enzyme or substrate can lead to significant differences in activity.Calibrate Pipettes and Prepare Fresh Dilutions: Regularly calibrate your pipettes. Prepare fresh dilutions of your stock solutions for each experiment. It is recommended to run samples and standards in duplicate or triplicate.[6][7]
Variable Incubation Times or Temperatures: Inconsistent incubation can significantly affect the reaction rate.Standardize Incubation: Use a water bath or incubator to maintain a constant temperature.[10] Time your reactions precisely, especially for kinetic studies.
Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, this compound, PNP) initiate_rxn Initiate Reaction (Add Enzyme to Substrate Mix) prep_reagents->initiate_rxn prep_samples Prepare Samples (e.g., Cell Lysates) prep_samples->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate terminate_rxn Terminate Reaction (e.g., Heat, Acid) incubate->terminate_rxn detection Detect Product (e.g., HPLC, Spectrophotometry) terminate_rxn->detection analysis Data Analysis (Calculate Reaction Velocity) detection->analysis

Caption: A generalized workflow for measuring PNP activity using this compound.

Detailed Experimental Protocols

Protocol 1: Measuring PNP Activity via HPLC

This method offers high specificity by directly measuring the formation of the product, 8-aminohypoxanthine.

Materials:

  • Recombinant Human Purine Nucleoside Phosphorylase (rhPNPase)

  • This compound

  • Inosine (for comparative kinetics)

  • Potassium Phosphate Buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • HPLC system with a UV detector

  • Reaction tubes

  • Water bath or incubator at 37°C and 90°C

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 0.1 mg/ml BSA.

  • Substrate Addition: Add this compound to the reaction mixture to achieve the desired final concentration (e.g., 100-2000 µmol/L for Michaelis-Menten kinetics).[3]

  • Enzyme Addition (Initiation): Initiate the reaction by adding a known amount of rhPNPase (e.g., 1-5 ng per 50 µl reaction).[3]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[3] It is crucial that the reaction rate is linear within this timeframe.

  • Termination: Stop the reaction by placing the sample tubes in a 90°C water bath for 1.5 minutes to inactivate the enzyme.[3]

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 25 minutes at 4°C to pellet any precipitated protein.[3]

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Monitor the elution of this compound and 8-aminohypoxanthine using a UV detector.

  • Data Analysis: Quantify the amount of 8-aminohypoxanthine produced by comparing its peak area to a standard curve. Calculate the initial reaction velocity (V₀). For kinetic analysis, repeat the experiment with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[3]

Protocol 2: Spectrophotometric Coupled Enzyme Assay

This method is suitable for higher throughput screening and relies on a series of enzymatic reactions that ultimately produce a colored or fluorescent product.

Materials:

  • Sample containing PNP activity

  • This compound

  • Xanthine Oxidase (XOD)

  • Peroxidase (POD)

  • A suitable chromogenic substrate for peroxidase (e.g., N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS) and 4-aminoantipyrine (4-AA))[5]

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Microplate reader

Procedure:

  • Prepare Working Reagent: Create a working reagent containing the reaction buffer, xanthine oxidase, peroxidase, and the chromogenic substrates.

  • Sample and Substrate Addition: In a 96-well plate, add your sample containing PNP. Add this compound to initiate the reaction.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 546 nm for the TOOS/4-AA system) kinetically over a set period.[5]

  • Data Analysis: The rate of change in absorbance is proportional to the PNP activity. Calculate the activity based on a standard curve or the molar extinction coefficient of the final product.

Note on Coupled Assays: It is essential to ensure that the coupling enzymes (XOD and POD) are in excess so that the PNP-catalyzed reaction is the rate-limiting step.[5]

Visualizing the PNP Catalytic Pathway

PNP_Pathway This compound This compound PNP PNP This compound->PNP 8-Aminohypoxanthine 8-Aminohypoxanthine PNP->8-Aminohypoxanthine Ribose-1-Phosphate Ribose-1-Phosphate PNP->Ribose-1-Phosphate Pi Pi Pi->PNP

Caption: The conversion of this compound by Purine Nucleoside Phosphorylase (PNP).

References

  • 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and N
  • ELISA based assays to measure adenosine deaminases concentration in serum and saliva for the diagnosis of ADA2 deficiency and cancer - Frontiers. (URL: [Link])

  • Adenosine Deaminase (ADA) - Labcare diagnostics. (URL: [Link])

  • Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex - NIH. (URL: [Link])

  • Biochemical characterization of adenosine deaminase (CD26 - SciELO. (URL: [Link])

  • Purine nucleosides. XV. Synthesis of 8-amino- and 8-substituted aminopurine nucleosides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • EnzyFluo™ Inosine Assay Kit - BioAssay Systems. (URL: [Link])

Sources

Technical Support Center: Mitigating Potential Cytotoxicity of 8-Amino-Inosine at High Concentrations

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing 8-Amino-Inosine in their experiments. High concentrations of this potent nucleoside analog can lead to cytotoxicity, confounding experimental results. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and success of your research. Our approach is grounded in the principles of purine metabolism and the known mechanisms of nucleoside analog toxicity.

Understanding the Challenge: The Dual-Edged Sword of this compound

This compound, a synthetic purine nucleoside analog, holds significant promise in various research applications due to its ability to interfere with nucleic acid synthesis and cellular metabolism. However, its very mechanism of action is also the source of its potential cytotoxicity, particularly at elevated concentrations. The primary mechanisms of this compound-induced cytotoxicity are believed to be:

  • Metabolic Conversion and ATP Depletion: Upon cellular uptake, this compound is phosphorylated to its triphosphate form, this compound Triphosphate (8-amino-ITP). This analog can compete with endogenous adenosine triphosphate (ATP) for ATP-dependent enzymes, leading to a significant decline in intracellular ATP pools.[1][2] This energy depletion can trigger apoptosis and other forms of cell death.[3]

  • Incorporation into Nucleic Acids: 8-amino-ITP can be mistakenly incorporated into growing RNA chains by RNA polymerases.[4] This can lead to premature chain termination and the synthesis of dysfunctional RNA molecules, ultimately disrupting protein synthesis and other vital cellular processes.[4]

Understanding these mechanisms is crucial for developing effective strategies to mitigate cytotoxicity and obtain reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers encounter when working with high concentrations of this compound.

Q1: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A1: The signs can vary between cell lines but often include:

  • A rapid decrease in cell proliferation and viability.

  • Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.

  • Induction of apoptotic markers like caspase activation and DNA fragmentation.

  • A measurable decrease in intracellular ATP levels.

Q2: At what concentration should I start to be concerned about cytotoxicity?

A2: The cytotoxic concentration of this compound is highly cell-line dependent, influenced by factors such as the expression levels of nucleoside transporters and metabolic enzymes. As a general guideline, if you are using concentrations in the high micromolar range (e.g., >10 µM), it is prudent to actively monitor for signs of cytotoxicity. The IC50 values of related 8-substituted purine nucleoside analogs can vary widely, from low micromolar to millimolar, depending on the specific compound and cell line. For instance, the related compound 8-NH2-N1-IMP has shown potent inhibitory activity with an IC50 of 7.6 μM against the CD38 enzyme.[5][6]

Q3: How can I determine if the observed effect in my experiment is due to the intended biological activity of this compound or a result of general cytotoxicity?

A3: This is a critical question. We recommend including the following controls in your experimental design:

  • Dose-response curve: This will help you identify a concentration range where you observe the desired effect without significant cell death.

  • Time-course experiment: Cytotoxicity may be time-dependent. Assessing your endpoint at different time points can help distinguish between a specific early effect and a later cytotoxic one.

  • Cell viability assays: Concurrently run a cell viability assay (e.g., MTT, CellTiter-Glo) with your primary experiment.

  • Rescue experiments: Attempt to rescue the cells from the cytotoxic effects by co-administering nucleosides as described in the troubleshooting guides below. If the specific biological effect you are studying is also reversed, it may be linked to the cytotoxic mechanism.

Q4: Can I predict which cell lines will be more sensitive to this compound?

A4: While not definitive, you can make an educated guess based on the expression of nucleoside transporters. Cell lines with high expression of equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) may exhibit increased uptake of this compound and thus, higher sensitivity.[7][8] Specifically, ENT1 is a major transporter for purine nucleosides.[9]

Troubleshooting Guides

When faced with cytotoxicity, a systematic approach is key. The following guides provide detailed protocols and strategies to mitigate the adverse effects of high-concentration this compound treatment.

Guide 1: Optimizing this compound Concentration and Exposure Time

The most straightforward method to reduce cytotoxicity is to use the lowest effective concentration for the shortest necessary duration.

Experimental Protocol: Determining the Optimal Concentration and Time Window

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Dose-Response Setup: Prepare a serial dilution of this compound. A broad range is recommended for the initial experiment (e.g., 0.1 µM to 100 µM).

  • Time-Course Setup: For each concentration, set up parallel experiments to be harvested at different time points (e.g., 6, 12, 24, 48 hours).

  • Endpoint Analysis: At each time point, perform two assays in parallel:

    • Your primary experimental assay to measure the specific biological effect of this compound.

    • A cell viability assay (e.g., MTT or a luminescence-based ATP assay).

  • Data Analysis: Plot the specific activity versus this compound concentration and cell viability versus this compound concentration for each time point. The optimal condition is the concentration and time that gives you a robust specific signal with minimal impact on cell viability.

Guide 2: Mitigating Cytotoxicity through Metabolic Supplementation

Since this compound-induced cytotoxicity is often linked to ATP depletion and disruption of nucleotide pools, providing cells with alternative metabolic substrates can be an effective rescue strategy.

Strategy 2.1: Co-treatment with Natural Purine Nucleosides

Co-administration of natural purines like adenosine or inosine can help replenish the depleted nucleotide pools and compete with this compound for uptake and metabolic conversion.[10][11]

Experimental Protocol: Purine Nucleoside Rescue

  • Determine the Cytotoxic Concentration: From Guide 1, select a concentration of this compound that causes a noticeable but not complete loss of cell viability (e.g., IC50 or IC75).

  • Prepare Rescue Media: Supplement your standard culture medium with varying concentrations of adenosine or inosine (e.g., 10 µM, 50 µM, 100 µM).

  • Co-treatment: Treat your cells with the cytotoxic concentration of this compound in the presence or absence of the rescue nucleosides.

  • Analysis: After the desired incubation period, assess cell viability. A significant increase in viability in the co-treated groups indicates a successful rescue. You should also assess your primary experimental endpoint to ensure the rescue strategy does not interfere with the intended effect of this compound.

Table 1: Representative IC50 Values of Purine Analogs in Cancer Cell Lines

Note: The following data is for illustrative purposes to provide a general sense of the potency of purine analogs. Specific IC50 values for this compound should be determined empirically for your cell line of interest.

CompoundCell LineIC50 (µM)Reference
8-NH2-N1-IMPCD38 Enzyme Assay7.6[5][6]
FludarabineK562 (Erythroleukemia)>10[12]
6-MercaptopurineVariousVaries[13]
ClofarabineMDA-MB-453 (Breast)~0.1[14]
Guide 3: Assessing and Addressing Mitochondrial Dysfunction

Given that ATP depletion is a key cytotoxic mechanism, assessing mitochondrial health is crucial.

Experimental Protocol: Measuring Intracellular ATP Levels

Commercially available luminescence-based ATP assay kits provide a straightforward and sensitive method to quantify cellular ATP.[15][16][17][18]

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a positive control for ATP depletion (e.g., a known mitochondrial inhibitor like rotenone or oligomycin) and a vehicle control.

  • Cell Lysis and ATP Measurement: Follow the manufacturer's protocol for the chosen ATP assay kit. This typically involves lysing the cells to release ATP and then adding a luciferase/luciferin reagent that produces light in an ATP-dependent manner.

  • Data Analysis: Measure luminescence using a plate reader. A dose-dependent decrease in luminescence in the this compound-treated wells indicates ATP depletion.

Experimental Protocol: Assessing Mitochondrial Membrane Potential

A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of mitochondrial dysfunction.

  • Cell Treatment: Treat cells as described for the ATP assay.

  • Staining: Use a potentiometric fluorescent dye such as TMRM, TMRE, or JC-1 to stain the cells according to the manufacturer's instructions.

  • Analysis: Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Diagram 1: Proposed Metabolic Fate and Cytotoxic Mechanisms of this compound

cluster_0 Extracellular cluster_1 Intracellular 8-Amino-Inosine_ext This compound 8-Amino-Inosine_int This compound 8-Amino-Inosine_ext->8-Amino-Inosine_int Nucleoside Transporters (ENTs, CNTs) 8-amino-IMP 8-amino-IMP 8-Amino-Inosine_int->8-amino-IMP Kinases 8-amino-IDP 8-amino-IDP 8-amino-IMP->8-amino-IDP 8-amino-ITP 8-amino-ITP 8-amino-IDP->8-amino-ITP ATP_depletion ATP Depletion 8-amino-ITP->ATP_depletion Competition with ATP RNA_disruption RNA Synthesis Disruption 8-amino-ITP->RNA_disruption Incorporation into RNA

Caption: Metabolic activation and cytotoxic pathways of this compound.

Diagram 2: Experimental Workflow for Mitigating Cytotoxicity

start High Concentration This compound Experiment viability_check Observe Cytotoxicity? start->viability_check optimize Guide 1: Optimize Concentration and Time viability_check->optimize Yes success Successful Mitigation: Reliable Data viability_check->success No supplement Guide 2: Metabolic Supplementation optimize->supplement assess_mito Guide 3: Assess Mitochondrial Function supplement->assess_mito assess_mito->success end End success->end

Caption: A logical workflow for troubleshooting this compound cytotoxicity.

Concluding Remarks

Working with potent biological molecules like this compound requires careful experimental design and a proactive approach to troubleshooting. By understanding the underlying mechanisms of cytotoxicity and systematically applying the strategies outlined in this guide, researchers can minimize off-target effects and enhance the reliability and reproducibility of their findings. Our team of application scientists is committed to supporting your research endeavors. Please do not hesitate to reach out for further assistance.

References

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy . National Institutes of Health. [Link]

  • Analogues of 8-azainosine . PubMed. [Link]

  • Analyzing cellular ATP levels . Protocols.io. [Link]

  • A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity . Drug Target Review. [Link]

  • Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells . PMC. [Link]

  • Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase . MDPI. [Link]

  • Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines . National Institutes of Health. [Link]

  • CD73 inhibition by purine cytotoxic nucleoside analogue-based diphosphonates . PubMed. [Link]

  • Synthesis and anti-cancer evaluation (IC50 values) of the most primitive substituted triazole-based purine derivatives . ResearchGate. [Link]

  • Equilibrative Nucleoside Transporters – A Review . PMC. [Link]

  • Analogues of 8-azaguanosine . PubMed. [Link]

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases . PMC. [Link]

  • Nucleoside supplements as treatments for mitochondrial DNA depletion syndrome . Oxford Academic. [Link]

  • Equilibrative nucleoside transporter 1 plays an essential role in cardioprotection . PMC. [Link]

  • De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors . PMC. [Link]

  • Role of equilibrative nucleoside transporter 1 (ENT1) in the disposition of cytarabine in mice . National Institutes of Health. [Link]

  • Inosine analogs. Their metabolism in mouse L cells and in Leishmania donovani . PubMed. [Link]

  • Nucleoside analogues and nucleobases in cancer treatment . PubMed. [Link]

  • Emerging Roles of Nucleoside Transporters . PMC. [Link]

  • Nucleoside supplements as treatments for mitochondrial DNA depletion syndrome . National Institutes of Health. [Link]

  • Common resistance mechanisms to nucleoside analogues in variants of the human erythroleukemic line K562 . PubMed. [Link]

  • Purine Nucleosides Interfere with c-di-AMP Levels and Act as Adjuvants To Re-Sensitize MRSA To β-Lactam Antibiotics . PubMed Central. [Link]

  • IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3) . ResearchGate. [Link]

  • The role of the equilibrative and concentrative nucleoside transporters in the intestinal absorption of the nucleoside drug, ribavirin, in wild-type and Ent1(−/−) mice . National Institutes of Health. [Link]

  • 8-Amino-adenosine inhibits multiple mechanisms of transcription . PubMed. [Link]

  • Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine . PMC. [Link]

  • Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening . National Institutes of Health. [Link]

  • Assessing mitochondrial dysfunction in cells . Portland Press. [Link]

  • Inosine, but none of the 8-oxo-purines, is a plausible component of a primordial version of RNA . PNAS. [Link]

  • Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship . MDPI. [Link]

  • Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-Inosine 5'-Monophosphate, Analogues and Early Structure-Activity Relationship . University of Bath's research portal. [Link]

  • Latest assessment methods for mitochondrial homeostasis in cognitive diseases . PMC. [Link]

  • Troubleshooting and optimizing lab experiments . YouTube. [Link]

  • Inhibition of purine nucleoside phosphorylase by 8-aminoguanosine: selective toxicity for T lymphoblasts . PubMed. [Link]

  • 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond . PMC. [Link]

  • Approaches for Assessing Mitochondrial Activity through Biochemical Tools . Walsh Medical Media. [Link]

  • Deploying Fluorescent Nucleoside Analogues for High#Throughput Inhibitor Screening . DSpace@MIT. [Link]

  • Purine Degradation and Salvage Pathway Biochemistry | Nucleotide Synthesis | Dr. Apurva Popat . YouTube. [Link]

  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance . MDPI. [Link]

  • Comparison of the Effects of Adenosine, Inosine, and Their Combination as an Adjunct to Reperfusion in the Treatment of Acute Myocardial Infarction . National Institutes of Health. [Link]

  • This compound and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity . PMC. [Link]

  • Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor? . Frontiers. [Link]

  • Inosine in Biology and Disease . MDPI. [Link]

  • Inosine: A bioactive metabolite with multimodal actions in human diseases . ResearchGate. [Link]

  • Comparison of the Effects of Adenosine, Inosine, and Their Combination as an Adjunct to Reperfusion in the Treatment of Acute Myocardial Infarction . ResearchGate. [Link]

  • Inosine-Induced Base Pairing Diversity during Reverse Transcription . ACS Publications. [Link]

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Validation & Comparative

A Head-to-Head Comparison of 8-Amino-Inosine and 8-Aminoguanosine as PNPase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of purine metabolism research and drug development, Purine Nucleoside Phosphorylase (PNPase) has emerged as a critical therapeutic target. Inhibition of PNPase holds promise for a range of applications, from immunomodulation to the treatment of metabolic disorders. This guide provides an in-depth, objective comparison of two key PNPase inhibitors: 8-Amino-Inosine and 8-Aminoguanosine, offering experimental data and mechanistic insights to inform research and development decisions.

Introduction: The Significance of Purine Nucleoside Phosphorylase (PNPase)

Purine Nucleoside Phosphorylase is a pivotal enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective purine bases (hypoxanthine and guanine) and ribose-1-phosphate. This function is crucial for maintaining the balance of purine nucleotides in cells.

Dysregulation of PNPase activity is implicated in various pathological conditions. Genetic deficiency of PNPase leads to a severe T-cell immunodeficiency, highlighting its importance in lymphocyte function. Consequently, PNPase inhibitors are being explored as selective immunosuppressive agents for applications in organ transplantation and autoimmune diseases. Furthermore, by modulating the levels of purine nucleosides, PNPase inhibitors can influence a variety of physiological processes, including renal function and neurotransmission.[1][2]

Mechanism of Action: A Tale of Two Molecules

While both this compound and 8-Aminoguanosine are effective in inhibiting PNPase activity in vivo, their mechanisms of action at the molecular level are distinct.

8-Aminoguanosine: The Prodrug Approach

8-Aminoguanosine primarily functions as a prodrug.[3][4] Upon administration, it is rapidly metabolized by PNPase itself to its active form, 8-aminoguanine.[3] It is 8-aminoguanine that acts as a potent competitive inhibitor of PNPase. This conversion is a critical step for its inhibitory effect.

This compound: A Dual Role as Substrate and Precursor to an Inhibitor

This compound also exhibits a nuanced mechanism. It acts as a competitive substrate for PNPase and is metabolized to 8-aminohypoxanthine.[3] This metabolite, 8-aminohypoxanthine, is a competitive inhibitor of PNPase.[3] Therefore, the inhibitory action of this compound is mediated, at least in part, by its metabolic product.

The following diagram illustrates the metabolic pathways and inhibitory actions of 8-Aminoguanosine and this compound.

PNPase_Inhibition_Pathway cluster_8AG 8-Aminoguanosine Pathway cluster_8AI This compound Pathway 8-Aminoguanosine 8-Aminoguanosine 8-Aminoguanine 8-Aminoguanine 8-Aminoguanosine->8-Aminoguanine Metabolized by PNPase PNPase PNPase 8-Aminoguanine->PNPase Inhibits This compound This compound 8-Aminohypoxanthine 8-Aminohypoxanthine This compound->8-Aminohypoxanthine Metabolized by PNPase 8-Aminohypoxanthine->PNPase Inhibits caption Metabolic activation and inhibition of PNPase.

Metabolic pathways of 8-Aminoguanosine and this compound to their active PNPase inhibitors.

Comparative Efficacy: A Quantitative Look at Inhibition

The potency of an enzyme inhibitor is quantitatively described by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

InhibitorActive FormKᵢ (µmol/L)Potency Rank
8-Aminoguanosine8-Aminoguanine~2.8[5][6][7]1
This compound8-Aminohypoxanthine35 - 48[3]2

As the data clearly indicates, 8-aminoguanine, the active metabolite of 8-Aminoguanosine, is a significantly more potent inhibitor of PNPase than 8-aminohypoxanthine, the active metabolite of this compound. Head-to-head comparisons have shown that 8-aminoguanine is approximately 10-fold more potent.[3]

Experimental Data: In Vivo Confirmation of PNPase Inhibition

The inhibitory effects of these compounds have been validated in vivo. Administration of both this compound and 8-aminoguanine (the active form of 8-Aminoguanosine) has been shown to decrease the urinary ratio of PNPase products to their substrates (e.g., guanine-to-guanosine and hypoxanthine-to-inosine ratios), confirming target engagement and inhibition of PNPase activity in a physiological setting.[3]

Experimental Protocols: Assessing PNPase Inhibition

A robust and reproducible assay is essential for evaluating and comparing PNPase inhibitors. The following is a generalized protocol for a spectrophotometric assay to determine PNPase activity and inhibition.

Principle: The assay measures the phosphorolysis of a purine nucleoside substrate (e.g., inosine) to its corresponding purine base (hypoxanthine). The reaction is coupled to the oxidation of hypoxanthine by xanthine oxidase, which produces uric acid and hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Materials:

  • Recombinant Human PNPase (rhPNPase)

  • Inosine (substrate)

  • Potassium Phosphate Buffer (pH 7.4)

  • Xanthine Oxidase

  • Horseradish Peroxidase

  • Chromogenic Substrate (e.g., Amplex Red)

  • This compound and 8-Aminoguanosine (or 8-aminoguanine)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagent Solutions: Prepare stock solutions of all reagents in the appropriate buffer.

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitors (this compound and 8-aminoguanine) to be tested.

  • Assay Reaction:

    • To each well of a 96-well plate, add the potassium phosphate buffer, xanthine oxidase, horseradish peroxidase, and the chromogenic substrate.

    • Add the desired concentration of the inhibitor to the test wells and a corresponding volume of buffer to the control wells.

    • Add rhPNPase to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (inosine) to all wells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Using the Cheng-Prusoff equation, the Kᵢ value can be calculated from the IC₅₀ value if the Kₘ of the substrate is known.

The following diagram outlines the experimental workflow for assessing PNPase inhibition.

PNPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) setup_plate Set up 96-well Plate (Buffer, Coupling Enzymes, Chromogen) prep_reagents->setup_plate prep_inhibitors Prepare Inhibitor Dilutions (this compound, 8-Aminoguanine) add_inhibitor Add Inhibitor or Vehicle prep_inhibitors->add_inhibitor setup_plate->add_inhibitor add_enzyme Add PNPase add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure_absorbance Measure Absorbance Over Time start_reaction->measure_absorbance calculate_velocity Calculate Initial Reaction Velocities measure_absorbance->calculate_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_inhibition determine_ic50_ki Determine IC50 and Ki plot_inhibition->determine_ic50_ki caption Workflow for PNPase Inhibition Assay.

A generalized workflow for the in vitro assessment of PNPase inhibitors.

Concluding Remarks for the Research Professional

The choice between this compound and 8-Aminoguanosine as a PNPase inhibitor will depend on the specific research or therapeutic goals.

  • For maximal potency, 8-Aminoguanosine (via its conversion to 8-aminoguanine) is the superior choice. Its significantly lower Kᵢ value indicates that it can achieve a desired level of PNPase inhibition at a lower concentration.

  • This compound offers an alternative with a different pharmacokinetic and pharmacodynamic profile. Its reliance on conversion to 8-aminohypoxanthine may result in a different onset and duration of action compared to 8-Aminoguanosine.

It is imperative for researchers to consider the prodrug nature of both compounds and to design experiments that account for their metabolic activation. This guide provides a foundational understanding to aid in the selection and application of these important research tools.

References

  • Jackson, E. K., et al. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. Hypertension, 80(5), 981-994. [Link]

  • Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Journal of Pharmacology and Experimental Therapeutics, 382(1), 1-11. [Link]

  • Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension, 80(5), 947-959. [Link]

  • Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension, 81(12), 2410-2414. [Link]

  • Birder, L. A., et al. (2021). Purine nucleoside phosphorylase inhibition is an effective approach for the treatment of chemical hemorrhagic cystitis. JCI Insight, 6(15), e149857. [Link]

  • Jackson, E. K., et al. (2021). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. ResearchGate. [Link]

  • Jackson, E. K. (2023). Effects of 8-aminoinosine and 8-aminohypoxanthine on the urinary excretion of sodium, potassium, and glucose in anesthetized rats. ResearchGate. [Link]

  • Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. National Center for Biotechnology Information. [Link]

  • Jackson, E. K., et al. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. Hypertension, 80(5), 981-994. [Link]

  • Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PubMed. [Link]

  • Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. National Center for Biotechnology Information. [Link]

Sources

Comparative Analysis of the Diuretic and Natriuretic Profiles of 8-Amino-Inosine and 8-Aminohypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Preclinical Research Professionals

This guide provides a detailed comparison of the diuretic effects of two structurally related 8-aminopurines: 8-Amino-Inosine and 8-aminohypoxanthine. It is designed for researchers in pharmacology and drug development, offering an in-depth look at their mechanism of action, comparative efficacy based on preclinical data, and a robust protocol for head-to-head evaluation.

Introduction: The Renal Role of Purinergic Signaling

The modulation of renal function through purinergic signaling pathways is a well-established therapeutic strategy. Adenosine, a key purine nucleoside, exerts significant control over glomerular filtration and tubular reabsorption, primarily through its interaction with four G-protein-coupled receptors (A1, A2A, A2B, and A3). Antagonists of the adenosine A1 receptor, for instance, are known to induce diuresis and natriuresis by inhibiting sodium reabsorption in the proximal tubule[1][2][3].

While direct receptor antagonism is a common mechanism, an alternative approach involves modulating the metabolic pathways that regulate local adenosine and inosine concentrations. The 8-aminopurines, including this compound and 8-aminohypoxanthine, represent a family of compounds that achieve diuretic effects through such a mechanism[4][5]. This guide focuses on the experimental evidence delineating their renal excretory effects.

Mechanism of Action: Purine Nucleoside Phosphorylase (PNPase) Inhibition

Unlike classic adenosine receptor antagonists, this compound and 8-aminohypoxanthine exert their primary diuretic and natriuretic effects by inhibiting the enzyme purine nucleoside phosphorylase (PNPase)[4][5][6].

Causality of the Mechanism:

  • PNPase Inhibition: PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of inosine and guanosine into hypoxanthine and guanine, respectively. Both this compound and 8-aminohypoxanthine act as inhibitors of this enzyme[4][5].

  • Substrate Accumulation: Inhibition of PNPase leads to the accumulation of its substrates, most notably inosine, in the renal interstitium[6][7].

  • Adenosine A2B Receptor Activation: The elevated levels of inosine subsequently activate adenosine A2B receptors. This activation is believed to increase renal medullary blood flow, which in turn enhances renal excretory function, leading to diuresis and natriuresis[6][7].

  • Metabolic Relationship: It is crucial to note that this compound is a competitive substrate for PNPase and is metabolized to 8-aminohypoxanthine, which is a competitive inhibitor. Therefore, the in vivo effects of this compound are mediated, at least in part, by its conversion to 8-aminohypoxanthine[5].

The following diagram illustrates this proposed signaling pathway.

PNPase_Inhibition_Pathway cluster_tubule Renal Interstitial Space cluster_drug Exogenous Compounds PNPase Purine Nucleoside Phosphorylase (PNPase) Inosine_up ↑ Inosine PNPase->Inosine_up Inhibition leads to substrate accumulation A2B Adenosine A2B Receptor Inosine_up->A2B Activates AC Adenylyl Cyclase A2B->AC Stimulates cAMP ↑ cAMP AC->cAMP Converts ATP Effects ↑ Medullary Blood Flow ↑ Renal Excretory Function cAMP->Effects AAH 8-aminohypoxanthine AAH->PNPase Inhibits AAI This compound AAI->PNPase Inhibits AAI->AAH Metabolized by PNPase to caption Signaling pathway for 8-aminopurine-induced diuresis. Diuretic_Screening_Workflow acclimatize 1. Animal Acclimatization (Male Wistar Rats, 180-220g) 7 days, standard diet/water fasting 2. Fasting (18 hours prior to experiment) Water ad libitum acclimatize->fasting grouping 3. Group Allocation (n=6/group) - Group 1: Vehicle (Saline) - Group 2: Furosemide (25 mg/kg) - Group 3: 8-AI (Dose 1) - Group 4: 8-AI (Dose 2) - Group 5: 8-AAH (Dose 1) - Group 6: 8-AAH (Dose 2) fasting->grouping hydration 4. Oral Hydration (Normal Saline, 25 mL/kg, p.o.) grouping->hydration dosing 5. Compound Administration (p.o. or i.p.) Immediately after hydration hydration->dosing collection 6. Urine Collection (Metabolic Cages) Collect at 1, 2, 4, 6, 8, 24 hours dosing->collection analysis 7. Sample Analysis - Volume (gravimetric) - Na+/K+ (flame photometry) - Cl- (titration) - Osmolality (osmometer) collection->analysis data 8. Data Analysis (Statistical Comparison vs Vehicle) analysis->data caption Experimental workflow for diuretic screening.

Sources

Comparative Efficacy of 8-Amino-Inosine and Forodesine as Purine Nucleoside Phosphorylase Inhibitors in T-Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Targeting the Purine Salvage Pathway in T-Cell Malignancies

The enzyme Purine Nucleoside Phosphorylase (PNP) is a cornerstone of the purine salvage pathway, responsible for the catabolism of purine nucleosides.[1] A rare genetic deficiency in PNP results in a profound and selective impairment of T-cell function, while leaving B-cell immunity largely intact.[2][3] This clinical observation identified PNP as a compelling therapeutic target for diseases characterized by pathological T-cell proliferation, such as T-cell acute lymphoblastic leukemia (T-ALL) and peripheral T-cell lymphoma (PTCL).[2][4]

Inhibiting PNP disrupts the normal processing of deoxyguanosine (dGuo). This leads to an intracellular accumulation of deoxyguanosine triphosphate (dGTP), a metabolite that is particularly toxic to T-lymphocytes.[4][5] The buildup of dGTP inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, ultimately triggering apoptosis and leading to selective T-cell death.[5][6] This guide provides an in-depth comparison of two PNP inhibitors, the clinically validated drug forodesine and the research compound 8-Amino-Inosine, evaluating their mechanisms, potency, and reported efficacy in T-cell lines.

Shared Mechanism of Action: Induction of Apoptosis in T-Cells

Both forodesine and this compound, despite structural and potency differences, leverage the same fundamental mechanism to achieve T-cell cytotoxicity. The process is initiated by the inhibition of PNP, which sets off a cascade of metabolic disruptions selectively targeting T-cells.

PNP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (T-Cell) dGuo_ext Deoxyguanosine (dGuo) dGuo_int Deoxyguanosine (dGuo) dGuo_ext->dGuo_int transport PNP PNP Enzyme dGuo_int->PNP substrate dCK dCK dGuo_int->dCK phosphorylation Guanine Guanine PNP->Guanine phosphorolysis dGTP dGTP (accumulates) dCK->dGTP RR Ribonucleotide Reductase dGTP->RR inhibits DNA_Synth DNA Synthesis RR->DNA_Synth required for Apoptosis Apoptosis DNA_Synth->Apoptosis arrest leads to Inhibitor Forodesine or This compound Metabolite Inhibitor->PNP inhibits

Caption: Mechanism of PNP Inhibition-Induced T-Cell Apoptosis.

Compound Profile: Forodesine (BCX-1777, Immucillin H)

Forodesine is a rationally designed, transition-state analogue inhibitor of PNP.[2][4] It was engineered to mimic the transition state of the PNP-catalyzed reaction, resulting in an extremely high binding affinity and potent inhibition.

Efficacy and Potency

Forodesine is characterized by its remarkable potency, with a picomolar inhibitory constant (Ki) against the human PNP enzyme.[3][7] This high affinity allows for near-complete inhibition of PNP at nanomolar concentrations in cellular assays.[7] Its efficacy has been demonstrated in numerous preclinical studies using T-cell leukemia cell lines and has been validated in clinical trials for T-cell malignancies.[7] In Japan, forodesine was approved for the treatment of relapsed/refractory peripheral T-cell lymphoma in 2017, validating PNP as a druggable target.[8][9][10] Clinical trials have shown that forodesine treatment leads to increased plasma dGuo and intracellular dGTP, consistent with its mechanism of action.[2]

Compound Profile: this compound

This compound is a purine analogue that also functions as an inhibitor of PNP. However, its mechanism and potency differ significantly from forodesine. It acts as a competitive substrate for PNP and is metabolized to 8-aminohypoxanthine, which is the active competitive inhibitor of the enzyme.[11][12]

Efficacy and Potency

In stark contrast to forodesine, this compound and its active metabolite are significantly less potent inhibitors of PNP. Studies have reported its inhibitory activity to be in the micromolar to millimolar range, orders of magnitude weaker than the picomolar affinity of forodesine.[11][12][13] While it has been shown to inhibit PNP in vivo, much of the research on 8-aminopurines like this compound has focused on their diuretic and natriuretic effects rather than their potential as cytotoxic agents for cancer therapy.[11][14] The selective toxicity of related compounds like 8-aminoguanosine for T-lymphoblasts has been noted, but the high concentrations required reflect the lower intrinsic potency.[9]

Head-to-Head Comparison: Potency and Cytotoxicity

The fundamental difference in the efficacy of these two compounds in T-cell lines stems directly from their vastly different potencies against their molecular target, PNP.

Table 1: Comparative Potency Against Purine Nucleoside Phosphorylase (PNP)
CompoundType of InhibitorReported Inhibitory Constant (Ki)Reference
Forodesine Transition-State AnaloguePicomolar (pM) range[3][7]
This compound Competitive Substrate / Metabolite is a Competitive InhibitorMicromolar (µM) to Millimolar (mM) range[11][12][13]
Table 2: Expected Cytotoxicity in T-Cell Malignancy Cell Lines (e.g., MOLT-4, Jurkat)
CompoundExpected Effective Concentration (EC50)Rationale & Supporting DataReference
Forodesine Low Nanomolar (nM) rangeHighly potent PNP inhibition leads to efficient dGTP accumulation and apoptosis at low concentrations. This has been demonstrated in multiple T-cell lines.[3][7]
This compound High Micromolar (µM) to Millimolar (mM) rangeSignificantly weaker PNP inhibition requires much higher concentrations to achieve the necessary threshold of dGTP accumulation for apoptosis.[11][12]

Note: The cytotoxic effect of PNP inhibitors is critically dependent on the co-incubation of cells with deoxyguanosine (typically ~10 µM or higher), as it serves as the substrate for the generation of the toxic metabolite dGTP.[5][8]

Experimental Methodologies for Efficacy Evaluation

To empirically validate the differential efficacy of these compounds, a series of well-established in vitro assays are required. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE Staining)

This assay measures the ability of a compound to inhibit T-cell division upon stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for quantitative analysis by flow cytometry.[15]

TCell_Proliferation_Workflow start Isolate T-Cells (e.g., from PBMCs) label Label cells with CFSE dye start->label plate Plate cells and add PNP inhibitors (Forodesine / this compound) + 10µM dGuo label->plate stimulate Add T-Cell Stimulus (e.g., anti-CD3/CD28 beads) plate->stimulate incubate Incubate for 72-96 hours stimulate->incubate analyze Analyze CFSE dilution by Flow Cytometry incubate->analyze end Quantify Proliferation Inhibition analyze->end

Caption: Experimental Workflow for T-Cell Proliferation Assay.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary T-cells or use a T-cell line (e.g., Jurkat, MOLT-4).

  • CFSE Labeling: Resuspend cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold culture medium.

  • Washing: Wash cells three times with complete culture medium to remove excess CFSE.

  • Cell Plating: Resuspend cells in complete medium and plate in a 96-well plate.

  • Compound Addition: Add serial dilutions of forodesine or this compound. Crucially, add 2'-deoxyguanosine (dGuo) to a final concentration of 10-50 µM to all wells except the negative control.

  • Stimulation: Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or PHA) to all wells except the unstimulated control.[16]

  • Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The progressive halving of CFSE fluorescence intensity indicates subsequent generations of proliferating cells.[17]

Protocol 2: Apoptosis Induction Assay (Annexin V / PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains cells that have lost membrane integrity (late apoptosis/necrosis).[18]

Apoptosis_Workflow start Culture T-Cell Line (e.g., MOLT-4) treat Treat cells with compounds (Forodesine / this compound) + 10µM dGuo for 24-48h start->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash cells with cold PBS and then 1X Binding Buffer harvest->wash stain Resuspend in Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) wash->stain incubate Incubate for 15 min at room temperature (dark) stain->incubate analyze Analyze immediately by Flow Cytometry incubate->analyze end Quantify Apoptotic vs. Live vs. Necrotic Cells analyze->end

Caption: Experimental Workflow for Apoptosis Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed T-cell lines at a density of 0.5x10^6 cells/mL. Add the PNP inhibitors and dGuo as described in the proliferation assay. Include appropriate vehicle and dGuo-only controls. Incubate for 24-48 hours.

  • Cell Harvesting: Collect all cells, including those floating in the supernatant, as apoptotic cells may detach.[19]

  • Washing: Centrifuge the cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.[19][20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples immediately. The results will differentiate between:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Discussion and Conclusion

The comparative analysis of this compound and forodesine reveals a profound difference in their potential efficacy for treating T-cell malignancies. Forodesine is a testament to the power of rational drug design, a transition-state analogue with picomolar potency that translates directly to high efficacy in both preclinical models and clinical settings.[4][21] It stands as a validated therapeutic agent, confirming that potent PNP inhibition is a viable strategy for T-cell depletion.[10]

Conversely, this compound and its active metabolite are weak, micromolar-to-millimolar range competitive inhibitors of PNP.[11][12] While they operate through the same fundamental biochemical pathway, the concentration required to achieve a therapeutically relevant level of PNP inhibition is orders of magnitude higher than for forodesine. This significant gap in potency makes it a far less viable candidate for development as a cytotoxic agent against T-cell cancers. The causality is clear: the efficacy of a PNP inhibitor in T-cell lines is directly proportional to its ability to potently inhibit the target enzyme and drive the accumulation of toxic dGTP.

For researchers in the field, forodesine serves as the benchmark for potent and selective PNP inhibition. While this compound may be a useful tool for studying the broader physiological roles of PNP, its application in the context of T-cell oncology is limited by its low potency. Future development of PNP inhibitors for T-cell malignancies will continue to rely on the design of high-affinity molecules, following the successful paradigm established by forodesine.

References
  • Bantia, S., et al. (2001). Purine nucleoside phosphorylase inhibitors in T-cell malignancies. PubMed. [Link]

  • Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Stape, A., et al. (2004). Purine nucleoside phosphorylase inhibitors in T-cell malignancies. PubMed. [Link]

  • MassiveBio. (2025). Forodesine Hydrochloride. MassiveBio. [Link]

  • BioSpot. Novel purine nucleoside phosphorylase inhibitors for treatment of T-cell leukemias. BioSpot. [Link]

  • Krajewska, E., & Minta, M. (2006). Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application. PubMed. [Link]

  • IOCB Tech. (2021). Inhibiting purine nucleoside phosphorylase to treat T-cell malignancies – a viable approach or not? IOCB Tech. [Link]

  • Ohmachi, K., et al. (2018). Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review. Dovepress. [Link]

  • BioCryst Pharmaceuticals, Inc. (2004). BIOCRYST ANNOUNCES PRESENTATION AND UPDATE OF RESULTS WITH INTRAVENOUS FORODESINE HYDROCHLORIDE IN PATIENTS WITH CUTANEOUS T-CELL LYMPHOMA, B-CELL ACUTE LYMPHOBLASTIC LEUKEMIA (ALL) AND T-CELL ALL AT THE AMERICAN SOCIETY OF HEMATOLOGY (ASH). BioCryst Pharmaceuticals, Inc.[Link]

  • Gandhi, V., et al. (2015). Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia. Clinical Lymphoma, Myeloma & Leukemia. [Link]

  • Laukoter, S., et al. (2016). Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet. JOVE. [Link]

  • Kicska, G. A., et al. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes. Proceedings of the National Academy of Sciences. [Link]

  • Balakrishnan, K., et al. (1998). A purine nucleoside phosphorylase (PNP) inhibitor induces apoptosis via caspase-3-like protease activity in MOLT-4 T cells. PubMed. [Link]

  • ClinicalTrials.gov. (2004). Forodesine (BCX-1777) in Treating Patients With Refractory Stage IIA, Stage IIB, Stage III, Stage IVA, or Stage IVB Cutaneous T-Cell Lymphoma. ClinicalTrials.gov. [Link]

  • Maruyama, D., et al. (2018). Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma. Investigational New Drugs. [Link]

  • Maruyama, D., et al. (2018). Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma. PubMed. [Link]

  • Thiyagarajan, V., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]

  • Jackson, E. K., et al. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. PubMed. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2022). Tips for Measuring T Cell Proliferation by Flow Cytometry. KCAS Bio. [Link]

  • Monticone, G., et al. (2025). 1177 Forodesine has anticancer immunomodulatory properties through the adenosine pathway. Journal for ImmunoTherapy of Cancer. [Link]

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  • Jackson, E. K., et al. (2019). The purine nucleoside phosphorylase inhibitor 8-aminoguanine reduces pain and prevents damage in a rat model of hemorrhagic cystitis. American Journal of Physiology-Renal Physiology. [Link]

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  • Jackson, E. K. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PubMed. [Link]

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  • Icell Kealex Therapeutics. Supplementation with inosine improves CAR-T cell metabolism and anti-tumor effects. Icell Kealex Therapeutics. [Link]

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  • Wang, R., et al. (2020). Inosine can support human T effector cell proliferation and function in... ResearchGate. [Link]

  • Wang, R., et al. (2020). Inosine can support proliferation and function of mouse T eff cells... ResearchGate. [Link]

  • Akatsuka, Y., et al. (2016). Accurate Quantification of T Cells by Measuring Loss of Germline T-Cell Receptor Loci with Generic Single Duplex Droplet Digital PCR Assays. PubMed. [Link]

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A Head-to-Head In Vivo Comparison of 8-Aminopurine Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the therapeutic potential of purine analogs, the 8-aminopurine class presents a compelling landscape of nuanced biological activities. While in vitro assays provide a foundational understanding, the translation to in vivo efficacy, safety, and pharmacokinetics is the crucible where true therapeutic potential is forged. This guide offers an in-depth, head-to-head comparison of key 8-aminopurine derivatives that have been evaluated in vivo, with a primary focus on their well-documented cardiorenal effects. We will delve into the experimental data that differentiates these molecules, explore the causality behind their mechanisms of action, and provide the detailed protocols necessary to validate and build upon these findings.

The Cardiorenal Arena: A Comparative Analysis of 8-Aminoguanine, 8-Aminoinosine, and 8-Aminohypoxanthine

A significant body of in vivo research has focused on a subset of 8-aminopurines for their potent effects on renal function, positioning them as a novel class of diuretics with unique properties. The primary comparators in this field are 8-aminoguanine and its related structures, 8-aminoinosine and 8-aminohypoxanthine.

Core Mechanism of Action: Rebalancing the Purine Metabolome

The principal mechanism underlying the diuretic and natriuretic effects of these 8-aminopurines is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[1][2][3][4] PNPase is a key enzyme in the purine salvage pathway, responsible for cleaving purine nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine.

By inhibiting PNPase, these derivatives induce a "rebalancing" of the purine metabolome.[1][4] This leads to an accumulation of the PNPase substrates, inosine and guanosine, and a reduction in its products, hypoxanthine and guanine. The accumulation of inosine is particularly consequential, as it has been shown to activate adenosine A2B receptors, leading to increased renal medullary blood flow and enhanced renal excretory function.[1][4]

Signaling Pathway: PNPase Inhibition-Mediated Diuresis and Natriuresis

PNPase_Inhibition_Pathway cluster_0 8-Aminopurine Derivatives cluster_1 Purine Metabolome Shift 8-AG 8-Aminoguanine PNPase Purine Nucleoside Phosphorylase (PNPase) 8-AG->PNPase Inhibits 8-AI 8-Aminoinosine 8-AI->PNPase Inhibits 8-AH 8-Aminohypoxanthine 8-AH->PNPase Inhibits Inosine ↑ Inosine Guanosine ↑ Guanosine Hypoxanthine ↓ Hypoxanthine Guanine ↓ Guanine A2B_Receptor Adenosine A2B Receptor Inosine->A2B_Receptor Activates Renal_Effects ↑ Renal Medullary Blood Flow ↑ Diuresis ↑ Natriuresis A2B_Receptor->Renal_Effects

Caption: Mechanism of 8-aminopurine-induced diuresis and natriuresis.

Performance Metrics: A Head-to-Head Quantitative Comparison

The most striking differences among these derivatives emerge from their quantitative effects on urine and electrolyte excretion in vivo. The following table summarizes data from a head-to-head comparison in rats, where each 8-aminopurine was administered at a dose of 33.5 µmol/kg.[3]

ParameterVehicle (Control)8-Aminoguanine8-Aminohypoxanthine8-Aminoinosine
Urine Volume (µL/min) 11.2 ± 1.846.7 ± 5.6 35.1 ± 6.1 28.3 ± 4.2
Sodium Excretion (nmol/min) 968 ± 26810,644 ± 1,518 6,952 ± 1,291 4,858 ± 730
Glucose Excretion (nmol/min) 119 ± 202,042 ± 415 763 ± 147 410 ± 97
Potassium Excretion (nmol/min) 1,768 ± 2021,061 ± 149 1,600 ± 2231,489 ± 203
Data presented as mean ± SEM. *P < 0.05 compared to vehicle. Data extracted from Jackson et al., 2022.[3]

Key Insights from the Data:

  • Universal Diuretic and Natriuretic Effects: All three 8-aminopurine derivatives demonstrated significant diuretic and natriuretic activity compared to the vehicle control.[3]

  • Potency Hierarchy: In terms of diuretic and natriuretic potency, the order is 8-aminoguanine > 8-aminohypoxanthine > 8-aminoinosine.[3]

  • Glucosuric Effect: A notable differentiating feature is the potent glucosuric (glucose-excreting) effect of 8-aminoguanine, which was significantly more pronounced than that of 8-aminohypoxanthine and 8-aminoinosine.[3]

  • The Antikaliuretic Anomaly of 8-Aminoguanine: The most unique characteristic of 8-aminoguanine is its antikaliuretic effect, meaning it decreases potassium excretion.[3] This potassium-sparing property is not observed with 8-aminoinosine or 8-aminohypoxanthine.[3]

The Unique Antikaliuretic Mechanism of 8-Aminoguanine

The potassium-sparing effect of 8-aminoguanine is independent of PNPase inhibition.[2][3] This was elegantly demonstrated by the fact that 9-deazaguanine, another potent PNPase inhibitor, mimics the diuretic and natriuretic effects of 8-aminoguanine but does not affect potassium excretion.[2] Research suggests that the antikaliuretic effect may be mediated, at least in part, through the inhibition of Rac1, a small GTPase.[2] Inhibition of Rac1 is thought to impact downstream signaling that regulates potassium channels in the distal nephron.

Signaling Pathway: Proposed Antikaliuretic Mechanism of 8-Aminoguanine

Antikaliuretic_Pathway 8-AG 8-Aminoguanine Rac1 Rac1 8-AG->Rac1 Inhibits MR Mineralocorticoid Receptor Signaling Rac1->MR Activates K_Excretion ↓ Potassium Excretion MR->K_Excretion Promotes (via ENaC/ROMK regulation)

Caption: Proposed mechanism of 8-aminoguanine-induced antikaliuresis.

Pharmacokinetics and Metabolism: Prodrugs and Active Metabolites
  • 8-Aminoguanosine as a Prodrug: In vivo studies have established that 8-aminoguanosine functions as a prodrug, being rapidly converted to 8-aminoguanine, which is responsible for most of its diuretic and natriuretic effects.[5] However, 8-aminoguanosine may have some direct antikaliuretic activity.[5]

  • Metabolism of 8-Aminoinosine and 8-Aminohypoxanthine: 8-Aminoinosine is a competitive substrate for PNPase and is metabolized in vivo to 8-aminohypoxanthine, which is a competitive inhibitor of the enzyme.[3] Therefore, the effects of 8-aminoinosine are mediated in part by its conversion to 8-aminohypoxanthine.[3] Furthermore, 8-aminohypoxanthine is a substrate for xanthine oxidase and is metabolized to 8-aminoxanthine.[3]

  • Preliminary Pharmacokinetics of 8-Aminoguanine: In rats, intravenously administered 8-aminoguanine maintains pharmacologically active levels in the plasma for over 4 hours and in the urine for more than 6 hours.[1]

In Vivo Safety and Tolerability

While comprehensive toxicology studies are not widely published, available data suggests a good safety profile at therapeutic doses. Chronic oral administration of 8-aminoguanosine and 8-aminoguanine (5 mg/kg/day) was shown to be effective in a rat model of hypertension without reported toxicity.[6] In studies with sickle cell mice, 8-aminoguanosine was well-tolerated with no signs of toxicity.[2] A crucial consideration for PNPase inhibitors is the potential for immunodeficiency, as complete genetic deficiency of PNPase leads to T-cell depletion.[7] However, moderate inhibition of PNPase, as would be achieved therapeutically, is not expected to replicate this severe phenotype, and individuals heterozygous for PNPase deficiency are generally healthy.[7]

Experimental Protocols

For research teams looking to replicate or build upon these findings, a detailed experimental protocol is crucial. The following is a synthesized protocol for assessing the in vivo diuretic effects of 8-aminopurine derivatives in rats, based on the methodologies described in the cited literature.

Experimental Workflow: In Vivo Diuretic Assay in Rats

Diuretic_Assay_Workflow cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Acclimatization Acclimatization & Fasting Anesthesia Anesthesia (e.g., Inactin) Acclimatization->Anesthesia Surgery Surgical Preparation (Catheterization of jugular vein, carotid artery, and bladder) Anesthesia->Surgery Stabilization Stabilization Period (Saline Infusion) Surgery->Stabilization Baseline Baseline Urine Collection (e.g., 30 min) Stabilization->Baseline Drug_Admin IV Bolus Administration (Vehicle or 8-Aminopurine) Baseline->Drug_Admin Post_Dose Post-Dose Urine Collection (Multiple periods, e.g., 3 x 30 min) Drug_Admin->Post_Dose Urine_Analysis Urine Volume Measurement Electrolyte Analysis (Na+, K+) Glucose Analysis Post_Dose->Urine_Analysis Stats Statistical Analysis (e.g., ANOVA) Urine_Analysis->Stats

Caption: Workflow for in vivo diuretic and natriuretic activity assessment.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-350g) are commonly used. Animals should be acclimatized to the laboratory conditions for at least 3 days prior to the experiment.

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rat (e.g., with Inactin, 100 mg/kg, intraperitoneally).

    • Place the animal on a heated surgical table to maintain body temperature.

    • Perform a tracheotomy to ensure a patent airway.

    • Catheterize the jugular vein for intravenous infusions and drug administration.

    • Catheterize the carotid artery for blood pressure monitoring.

    • Catheterize the bladder for urine collection.

  • Experimental Protocol:

    • Start a continuous intravenous infusion of saline (0.9% NaCl) at a rate of ~1.2 ml/hr.

    • Allow for a stabilization period of at least 60 minutes.

    • Collect a baseline urine sample for a 30-minute period.

    • Administer a single intravenous bolus of the test compound (e.g., 8-aminoguanine at 33.5 µmol/kg) or vehicle.

    • Collect urine in consecutive 30-minute intervals for at least 90 minutes post-administration.

  • Sample Analysis:

    • Measure the volume of each urine sample gravimetrically.

    • Analyze urine samples for sodium and potassium concentrations using a flame photometer.

    • Analyze urine for glucose concentration using a commercially available kit.

  • Data Calculation and Statistical Analysis:

    • Calculate the excretion rates for urine volume (µL/min), sodium, potassium, and glucose (nmol/min).

    • Compare the post-treatment values to the baseline values and to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Beyond the Kidney: Other Therapeutic Applications

While the cardiorenal effects are the most comprehensively compared in vivo, 8-aminopurine derivatives have shown promise in other therapeutic areas, though direct head-to-head in vivo comparisons are less common.

  • TLR7/8 Agonism and Immuno-oncology: Certain 8-aminopurine derivatives, particularly 8-oxoadenines, are potent agonists of Toll-like receptor 7 (TLR7).[4] Systemic administration of the 8-oxoadenine derivative DSR-6434 demonstrated a strong antitumor effect in a mouse model and enhanced the efficacy of radiotherapy.[4] This suggests a potential role for these compounds as immunomodulators in cancer therapy.

  • Anticancer Activity: Beyond immuno-oncology, other 8-aminopurine derivatives are being investigated as direct anticancer agents. For example, derivatives have been designed as cyclin-dependent kinase 2 (CDK2) inhibitors for triple-negative breast cancer.[8]

Conclusion and Future Directions

The in vivo head-to-head comparison of 8-aminopurine derivatives reveals a family of compounds with distinct and nuanced pharmacological profiles. In the cardiorenal sphere, 8-aminoguanine stands out as a potent diuretic and natriuretic agent with the unique and therapeutically attractive properties of being both glucosuric and potassium-sparing. 8-Aminohypoxanthine and 8-aminoinosine also exhibit significant diuretic and natriuretic effects, albeit with lower potency and without the pronounced glucosuria or antikaliuresis of 8-aminoguanine.

For drug development professionals, the choice of derivative will depend on the desired therapeutic outcome:

  • For conditions requiring robust diuresis and natriuresis with the added benefits of glucose lowering and potassium retention (e.g., in diabetic patients with hypertension), 8-aminoguanine or its prodrug 8-aminoguanosine are the preferred candidates.

  • If potent diuresis and natriuresis are the primary goals, without the complexity of glucosuria or antikaliuresis, 8-aminohypoxanthine or 8-aminoinosine may be more suitable.

The field of 8-aminopurine therapeutics is ripe for further exploration. Future in vivo studies should focus on comprehensive, comparative pharmacokinetic and toxicology profiles. Furthermore, expanding direct head-to-head in vivo comparisons into the realms of immuno-oncology and antiviral applications will be critical to fully unlocking the therapeutic potential of this versatile chemical scaffold.

References

  • Jackson, E. K., Tofovic, S. P., Chen, Y., & Birder, L. A. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension, 81(12), 2410–2414. Available from: [Link]

  • Jackson, E. K., Mi, Z., Kleyman, T. R., & Cheng, D. (2018). 8-Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1. Journal of the American Heart Association, 7(21), e010085. Available from: [Link]

  • Jackson, E. K., Menshikova, E. V., Ritov, V. B., Mi, Z., & Birder, L. A. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics, 382(2), 135–148. Available from: [Link]

  • Nakamura, T., et al. (2015). Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. Bioorganic & Medicinal Chemistry, 23(17), 5771-5781. Available from: [Link]

  • Jackson, E. K., & Mi, Z. (2017). 8-Aminoguanosine Exerts Diuretic, Natriuretic, and Glucosuric Activity via Conversion to 8-Aminoguanine, Yet Has Direct Antikaliuretic Effects. The Journal of Pharmacology and Experimental Therapeutics, 363(3), 358–366. Available from: [Link]

  • Jackson, E. K., Gillespie, D. G., & Mi, Z. (2016). 8-Aminoguanosine and 8-Aminoguanine Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity. The Journal of Pharmacology and Experimental Therapeutics, 359(3), 420–435. Available from: [Link]

  • Jackson, E. K., et al. (2023). 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond. Hypertension, 80(8), 1536-1549. Available from: [Link]

  • Jackson, E. K., et al. (2023). 8-Aminoguanine and Its Actions on Renal Excretory Function. Hypertension, 80(5), 978-989. Available from: [Link]

  • Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension. Available from: [Link]

  • Lu, W., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 868352. Available from: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 8-Amino-Inosine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Alternative Immunomodulators and a Guide to Experimental Validation

Abstract

8-Amino-Inosine is a synthetic nucleoside analog that has garnered interest for its immunomodulatory properties. Preliminary evidence suggests its mechanism of action involves the activation of endosomal Toll-like receptors (TLRs), placing it in a class of compounds with significant therapeutic potential as vaccine adjuvants, antiviral agents, and anti-cancer therapeutics.[1][2] This guide provides a framework for researchers to rigorously validate this proposed mechanism. We will objectively compare this compound's expected functional profile with that of a well-characterized alternative, the imidazoquinoline compound Resiquimod (R848). Furthermore, this document details the essential experimental protocols required to dissect its molecular interactions and cellular consequences, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Mechanistic Validation

This compound belongs to a family of nucleoside analogs that can act as Pattern Recognition Receptor (PRR) agonists.[2] Specifically, its structural similarities to viral single-stranded RNA (ssRNA) components suggest it is recognized by TLR7 and potentially TLR8.[1][3][4] These receptors are critical sentinels of the innate immune system, located within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs), B cells, and myeloid cells.[5]

Upon agonist binding, TLR7/8 initiates a MyD88-dependent signaling cascade.[1][5][6] This pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1][5][6][7] The downstream result is a potent immune response characterized by the production of Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines like TNF-α and IL-6.[5][7][8][9]

Why is rigorous validation critical? While the hypothesis is strong, assuming the mechanism without empirical validation is a pitfall. Off-target effects, differing receptor affinities, or alternative pathway activation could lead to unexpected biological outcomes. For any drug development professional, confirming the precise mechanism of action is paramount for predicting efficacy, understanding potential toxicities, and establishing a solid foundation for preclinical and clinical advancement.

This guide uses Resiquimod (R848) as a benchmark comparator. R848 is a potent and well-documented dual agonist for human TLR7 and TLR8, providing a "gold standard" against which the activity of this compound can be measured.[5][7][8][9]

Comparative Analysis: this compound vs. Resiquimod (R848)

The first step in validation is to compare the functional output of this compound with the known profile of R848. The following table outlines the expected performance metrics based on the shared TLR7/8 agonist hypothesis. Researchers should aim to generate analogous data for this compound to complete this comparison.

ParameterResiquimod (R848) - Reference DataThis compound - Experimental TargetJustification for Comparison
Target Receptor(s) Human TLR7 & TLR8; Mouse TLR7[5][8]TLR7 and/or TLR8To confirm if this compound engages the same primary receptors as the benchmark compound.
Potency (EC50) Sub-micromolar to low micromolar range for cytokine induction in human PBMCs.[9]To be determined (TBD)Quantifies the concentration required for a half-maximal response, providing a direct measure of potency relative to R848.
Downstream Signaling Potent activation of NF-κB and IRF7 pathways.[5][6][7]TBDConfirms that receptor engagement translates into the activation of the canonical MyD88-dependent signaling cascade.
Cytokine Profile Strong induction of IFN-α, TNF-α, and IL-6 in human PBMCs.[7][8][9]TBDThe specific signature and magnitude of cytokine release is a key functional fingerprint of a TLR7/8 agonist.
Cellular Specificity Activates pDCs, B cells, monocytes, and macrophages.[4][5]TBDDetermines if this compound targets the same key immune cell populations responsible for anti-viral and anti-tumor responses.

Visualizing the Validated Pathway and Experimental Workflow

A clear understanding of the signaling pathway and the experimental logic is crucial.

Proposed Signaling Pathway for a TLR7 Agonist

This diagram illustrates the sequence of molecular events expected if this compound is a true TLR7 agonist.

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 Dimer MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 IRAK1->IRF7 Phosphorylates TAK1 TAK1 Complex TRAF6->TAK1 TRAF6->IRF7 IKK IKK Complex TAK1->IKK I_KB IκB IKK->I_KB Phosphorylates NF_KB NF-κB I_KB->NF_KB Releases NF_KB_nuc NF-κB NF_KB->NF_KB_nuc Translocation pIRF7 p-IRF7 IRF7->pIRF7 pIRF7_nuc p-IRF7 pIRF7->pIRF7_nuc Translocation Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NF_KB_nuc->Cytokines Transcription IFN Type I Interferon Genes (IFN-α) pIRF7_nuc->IFN Transcription Ligand This compound (or R848) Ligand->TLR7 Binds

Caption: Proposed TLR7 signaling cascade initiated by an agonist.

Experimental Validation Workflow

This flowchart outlines a logical, multi-step approach to validate the mechanism of action, moving from direct target engagement to functional cellular output.

Validation_Workflow cluster_level1 Level 1: Target Engagement cluster_level2 Level 2: Downstream Signaling cluster_level3 Level 3: Functional Output start Hypothesis: This compound is a TLR7/8 Agonist exp1 Protocol 1: HEK-Blue™ TLR7/8 Reporter Assay start->exp1 res1 Result: SEAP Activity (EC50) exp1->res1 exp2 Protocol 2: NF-κB & p-IRF7 Western Blot / Flow Cytometry res1->exp2 Positive Result res2 Result: Increased NF-κB p65 & p-IRF7 levels exp2->res2 exp3 Protocol 3: Cytokine Profiling in human PBMCs (ELISA) res2->exp3 Positive Result res3 Result: IFN-α & TNF-α Secretion exp3->res3 conclusion Conclusion: Mechanism Validated res3->conclusion Positive Result

Caption: A three-tiered workflow for validating the mechanism of action.

Experimental Protocols for Mechanistic Validation

Here we provide detailed, self-validating protocols. The causality behind key steps and the inclusion of appropriate controls are emphasized to ensure trustworthy and reproducible results.

Protocol 1: Target Engagement using a TLR7/8 Reporter Assay

Objective: To determine if this compound directly activates human TLR7 and/or TLR8 signaling and to quantify its potency (EC50).

Causality: This is the most direct test of the hypothesis. We use HEK293 cells, which are null for most TLRs, but have been engineered to express a specific human TLR (e.g., TLR7 or TLR8) and a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. Therefore, SEAP production is a direct proxy for receptor activation.

Materials:

  • HEK-Blue™ hTLR7 and hTLR8 cell lines (or equivalent)

  • HEK-Blue™ Detection Medium

  • This compound (test article)

  • Resiquimod (R848) (positive control)

  • Vehicle (e.g., water or DMSO) (negative control)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 and hTLR8 cells in separate 96-well plates at a density of ~50,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and R848. A typical concentration range would be from 100 µM down to 0.1 nM. Also prepare a vehicle-only control.

    • Expertise Note: A wide, logarithmic dilution series is crucial for capturing the full dose-response curve and accurately calculating the EC50.

  • Cell Stimulation: Remove the old medium from the cells and add 200 µL of fresh medium containing the different concentrations of the test article, positive control, or negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: a. Pipette 20 µL of the cell culture supernatant from each well into a new 96-well plate. b. Add 180 µL of HEK-Blue™ Detection medium to each well. c. Incubate at 37°C for 1-4 hours. The medium will turn purple/blue in the presence of SEAP.

  • Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

  • Analysis: Plot the OD values against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 for both this compound and R848 on both cell lines.

Trustworthiness (Self-Validation):

  • Positive Control (R848): Must show a robust, dose-dependent increase in SEAP activity. This confirms the cells are responsive and the assay is performing correctly.

  • Negative Control (Vehicle): Must show only baseline SEAP activity. This establishes the background signal and ensures there is no non-specific activation.

  • Cross-Reactivity Check: Testing on both hTLR7 and hTLR8 cell lines will reveal if this compound is a specific TLR7 agonist, a specific TLR8 agonist, or a dual agonist like R848.

Protocol 2: Downstream Signaling Analysis via Western Blot

Objective: To confirm that TLR7/8 engagement by this compound activates the canonical downstream signaling molecules, specifically the phosphorylation of IRF7 and the degradation of IκBα (an indicator of NF-κB activation).

Causality: While a reporter assay confirms receptor activation, it doesn't show the internal signaling cascade. Western blotting provides a direct visualization of the state of these critical signaling proteins, confirming the pathway is engaged as hypothesized.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a responsive cell line (e.g., THP-1)

  • This compound

  • Resiquimod (R848)

  • LPS (Lipopolysaccharide) (TLR4 agonist, control for NF-κB but not IRF7)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF7, anti-IκBα, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Culture: Plate PBMCs or THP-1 cells at a high density (e.g., 2-5 million cells/well in a 6-well plate).

  • Stimulation: Treat cells with a fixed, potent concentration of this compound (e.g., 2-5x the EC50 from Protocol 1), R848, LPS, and a vehicle control for a short time course (e.g., 0, 15, 30, 60 minutes).

    • Expertise Note: Phosphorylation events are often transient. A time course is essential to capture the peak signal. IκBα degradation is also rapid.

  • Cell Lysis: Wash cells with cold PBS and lyse them directly in the well with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-phospho-IRF7 and anti-IκBα) overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash thoroughly and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-Actin antibody to confirm equal protein loading across all lanes.

Trustworthiness (Self-Validation):

  • Positive Control (R848): Should induce strong phosphorylation of IRF7 and degradation of IκBα.

  • Pathway-Specific Control (LPS): Should induce IκBα degradation but have minimal effect on IRF7 phosphorylation, confirming the specificity of the IRF7 response to TLR7/8 agonists.

  • Loading Control (β-Actin): Must show consistent band intensity across all lanes, ensuring that any observed changes are due to the treatment and not loading errors.

Protocol 3: Functional Output via Cytokine Profiling in Human PBMCs

Objective: To measure the key functional consequence of this compound stimulation: the production of IFN-α (a hallmark of TLR7 activation) and TNF-α (a general pro-inflammatory cytokine).

Causality: This assay moves from intracellular signaling to the ultimate biological output. The profile of secreted cytokines is the functional "fingerprint" of the compound and is directly relevant to its in vivo immunomodulatory activity.

Materials:

  • Freshly isolated human PBMCs

  • This compound and Resiquimod (R848)

  • Vehicle control

  • Human IFN-α and TNF-α ELISA kits

  • 96-well culture plates and ELISA plates

Methodology:

  • Cell Plating: Plate PBMCs at a density of 1 million cells/well in a 96-well plate.

  • Stimulation: Add a serial dilution of this compound and R848 (as in Protocol 1) to the cells. Include a vehicle-only control.

  • Incubation: Incubate for 24 hours at 37°C.

    • Expertise Note: 24 hours is typically sufficient for robust cytokine accumulation in the supernatant.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA Procedure: a. Perform the IFN-α and TNF-α ELISAs on the collected supernatants according to the manufacturer's instructions. b. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Acquisition: Read the absorbance at 450 nm on a plate reader.

  • Analysis: Use the standard curve provided in the ELISA kit to convert OD values to cytokine concentrations (pg/mL or ng/mL). Plot the cytokine concentration against the log of the compound concentration to generate dose-response curves.

Trustworthiness (Self-Validation):

  • Positive Control (R848): Must induce high levels of both IFN-α and TNF-α in a dose-dependent manner.

  • Negative Control (Vehicle): Must result in negligible cytokine levels.

  • Standard Curve: The ELISA standard curve must have a high correlation coefficient (R² > 0.99) for the results to be considered quantitative and reliable.

Conclusion

The validation of this compound's mechanism of action requires a systematic and multi-faceted approach. By moving from direct target engagement in engineered reporter lines to the analysis of downstream signaling and finally to the measurement of functional cytokine output in primary human immune cells, researchers can build a robust and compelling body of evidence. Direct comparison with a well-characterized agonist like Resiquimod provides an essential benchmark for potency and specificity. Following the detailed, self-validating protocols outlined in this guide will ensure the generation of high-quality, trustworthy data, paving the way for the confident advancement of this compound in research and therapeutic development.

References

  • InvivoGen. R848 (Resiquimod) - TLR7/8 Agonist. [5]

  • InvivoChem. Resiquimod (R848) | Agonist of TLR 7/8 receptors. [7]

  • MedchemExpress. Resiquimod (R848) | TLR7/8 Agonist. [8]

  • Selleck Chemicals. Resiquimod (R848) | TLR7/8 Agonist. [9]

  • STEMCELL Technologies. The Toll-like receptor 7/8-ligand resiquimod (R-848) primes human neutrophils for leukotriene B4, prostaglandin E2 and platelet-activating factor biosynthesis. [3]

  • Bhagchandani, S., et al. (2021). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews. [6]

  • Synapse. What are TLR7 agonists and how do they work?. [1]

  • InvivoGen. Synthetic TLR7 and TLR8 agonists. [2]

  • Collet, G., et al. (2021). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Molecules. [4]

  • Sarvestani, M. A., et al. (2014). Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8. Journal of Virology. [10]

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A Comparative Analysis of 8-Amino-Inosine and Immucillin-H: Potency, Mechanism, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of therapeutic intervention targeting the purine salvage pathway, purine nucleoside phosphorylase (PNP) has emerged as a critical target for immunomodulatory and anti-cancer therapies. Genetic deficiency in PNP leads to a profound T-cell immunodeficiency, highlighting its central role in T-lymphocyte proliferation and function. This has spurred the development of potent PNP inhibitors. Among these, Immucillin-H (also known as Forodesine or BCX-1777) stands out as a powerful, transition-state analog inhibitor with picomolar affinity. In contrast, 8-Amino-Inosine represents a more classical competitive inhibitor with distinct biochemical properties and a different therapeutic focus. This guide provides an in-depth comparative analysis of these two compounds, offering researchers a comprehensive understanding of their respective mechanisms, potencies, and potential applications, supported by experimental data and detailed protocols.

At the Crossroads of Purine Metabolism: The Significance of PNP Inhibition

Purine nucleoside phosphorylase is a key enzyme that catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides, such as inosine and guanosine, and their 2'-deoxy counterparts, to the corresponding purine base and (deoxy)ribose-1-phosphate.[1] In T-lymphocytes, PNP plays a crucial role in the salvage of purines. Inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine (dGuo). This accumulation has profound consequences for T-cells, as dGuo is subsequently phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP).[2] Elevated intracellular levels of dGTP are cytotoxic as they inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication, ultimately leading to apoptosis.[2] This T-cell specific toxicity forms the rationale for developing PNP inhibitors as selective immunosuppressive and anti-leukemic agents.[1]

Immucillin-H: A Triumph of Transition-State Analogue Design

Immucillin-H is a testament to the power of rational drug design based on enzymatic transition-state theory. It is a 9-deaza-hypoxanthine analog linked to a ribose mimic, designed to mimic the transition state of the PNP-catalyzed reaction with extremely high affinity.[3]

Mechanism of Action

Immucillin-H is a potent, non-covalent, transition-state analog inhibitor of PNP.[3] Its structure closely resembles the oxocarbenium-like transition state of the ribosyl group during phosphorolysis, leading to picomolar binding affinity.[3] By tightly binding to the active site of PNP, Immucillin-H effectively blocks the metabolism of (deoxy)guanosine. This leads to the intracellular accumulation of dGTP in T-cells, inhibition of DNA synthesis, and subsequent apoptosis.[4]

Potency and Specificity

The potency of Immucillin-H is remarkable, with IC50 values in the nanomolar to picomolar range for PNP from various species.[5] This high potency translates to significant biological effects at low concentrations. Crucially, the cytotoxic effects of Immucillin-H are highly selective for T-lymphocytes. This selectivity is attributed to the higher deoxycytidine kinase activity in T-cells compared to other cell types, leading to a more pronounced accumulation of dGTP.[4] Non-T cell lines and normal, non-stimulated T-cells are largely unaffected.[4]

This compound: A Competitive Substrate and Precursor to a Micromolar Inhibitor

This compound represents a more traditional class of enzyme inhibitors. Unlike the transition-state mimicry of Immucillin-H, this compound acts as a competitive substrate for PNP and is metabolized to a competitive inhibitor.

Mechanism of Action

This compound itself is a substrate for PNP and is converted to 8-aminohypoxanthine.[6][7] It is 8-aminohypoxanthine that acts as a competitive inhibitor of PNP, competing with the natural substrates inosine and guanosine for binding to the active site.[6][7] The inhibitory effect of this compound is therefore indirect and dependent on its conversion to 8-aminohypoxanthine.

Potency and Therapeutic Focus

The inhibitory potency of 8-aminoinosine and its metabolite, 8-aminohypoxanthine, is in the micromolar range, significantly lower than that of Immucillin-H.[6][7] Recent studies have focused on the diuretic and natriuretic effects of 8-aminopurines, including this compound.[6][7] By inhibiting PNP, these compounds increase the levels of inosine and guanosine, which have been shown to have tissue-protective and anti-inflammatory effects.[8] The primary therapeutic applications being explored for this compound and related compounds are in the treatment of cardiovascular and renal diseases.[8]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of Immucillin-H and this compound and its metabolite against purine nucleoside phosphorylase.

CompoundTargetParameterValueReference
Immucillin-H (BCX-1777) Human PNPIC500.48 nM[5]
Mouse PNPIC501.57 nM[5]
Rat PNPIC500.56 nM[5]
Monkey PNPIC500.51 nM[5]
Dog PNPIC500.63 nM[5]
This compound Recombinant human PNPaseKi48 µM[9]
Human PNPIC50Quantified in study[5]
8-Aminohypoxanthine Recombinant human PNPaseKi28 µM (with inosine as substrate)[6][7]
Recombinant human PNPaseKi20 µM (with guanosine as substrate)[6][7]

Comparative Cytotoxicity in T-Cell Leukemia

The differential potency of these two inhibitors is also reflected in their cytotoxic effects on T-lymphoblastoid cell lines.

CompoundCell LineParameterValueConditionsReference
Immucillin-H MOLT-4IC50< 0.1 - 0.38 µMIn the presence of 3-10 µM dGuo[5]
8-Amino-3-benzylhypoxanthine MOLT-4IC50204.2 µMNot specified
This compound CCRF-CEMCytotoxicityEvaluated in studyNot specified[5]

Note: Data for 8-Amino-3-benzylhypoxanthine is included to provide context for the micromolar cytotoxicity of related 8-aminopurine derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay (Colorimetric)

This assay measures the activity of PNP by monitoring the production of uric acid from inosine in a coupled reaction with xanthine oxidase.

Materials:

  • PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Inosine solution (substrate)

  • Xanthine Oxidase

  • PNP enzyme (recombinant or from cell lysate)

  • Test compounds (this compound, Immucillin-H)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Prepare a reaction mixture containing PNP Assay Buffer, inosine, and xanthine oxidase.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the PNP enzyme to the wells.

  • Immediately measure the absorbance at 293 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) to monitor the formation of uric acid.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

PNP_Inhibition_Assay Inosine Inosine PNP PNP Inosine->PNP Hypoxanthine Hypoxanthine PNP->Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Uric_Acid Uric Acid XO->Uric_Acid Absorbance at 293 nm Inhibitor This compound or Immucillin-H Inhibitor->PNP

Caption: Workflow for the colorimetric PNP inhibition assay.

T-Lymphocyte Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation of T-lymphocyte cell lines.

Materials:

  • T-lymphocyte cell line (e.g., MOLT-4, CCRF-CEM)

  • Complete cell culture medium

  • Test compounds (this compound, Immucillin-H)

  • 2'-deoxyguanosine (dGuo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed T-lymphocytes into the wells of a 96-well plate at a predetermined density.

  • Add the test compounds at various concentrations to the wells. For PNP inhibitors, also add a non-toxic concentration of dGuo (e.g., 10 µM).

  • Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

T_Cell_Proliferation_Assay cluster_plate 96-Well Plate Well1 Cells + Medium (Control) Incubation Incubate (e.g., 72h) Well1->Incubation Well2 Cells + Medium + Inhibitor + dGuo Well2->Incubation Add_MTT Add MTT Solution Incubation->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: Step-by-step workflow of the MTT T-cell proliferation assay.

Measurement of Intracellular dGTP Levels (HPLC-MS/MS)

This protocol outlines a method for quantifying the accumulation of dGTP in T-cells following treatment with a PNP inhibitor.

Materials:

  • T-lymphocyte cell line

  • Test compound (e.g., Immucillin-H) and dGuo

  • Methanol

  • HPLC-MS/MS system

Procedure:

  • Treat T-lymphocytes with the PNP inhibitor and dGuo for a specified time.

  • Harvest the cells and extract the intracellular nucleotides using a cold methanol-based extraction method.

  • Separate the nucleotides using a suitable HPLC column (e.g., a porous graphitic carbon column).

  • Quantify the amount of dGTP using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Compare the dGTP levels in treated cells to those in untreated control cells.

dGTP_Measurement Cell_Treatment Treat T-cells with Inhibitor + dGuo Extraction Nucleotide Extraction Cell_Treatment->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification dGTP Quantification MS->Quantification

Caption: Workflow for measuring intracellular dGTP levels by HPLC-MS/MS.

Concluding Remarks for the Research Professional

The comparative analysis of this compound and Immucillin-H reveals two PNP inhibitors with vastly different profiles, dictating their potential therapeutic applications. Immucillin-H, with its picomolar potency and T-cell selective cytotoxicity, is a prime candidate for T-cell malignancies and autoimmune disorders. Its development is a landmark in structure-based drug design. In contrast, this compound, a micromolar inhibitor, and its active metabolite, are being explored for their ability to modulate purine levels for therapeutic benefit in cardiovascular and renal diseases.

For researchers in drug development, the choice between these or similar compounds depends entirely on the therapeutic goal. The provided experimental protocols offer a robust framework for in-house evaluation and comparison of novel PNP inhibitors. Understanding the nuances of their mechanisms and potencies is paramount to advancing the next generation of therapies targeting the purine salvage pathway.

References

  • Bantia, S., Miller, R. L., Parker, C. D., & Ananth, S. L. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes. Proceedings of the National Academy of Sciences, 98(8), 4593–4598. [Link]

  • Chern, J. W., Lee, H. Y., & Chen, C. S. (1993). Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. Journal of Medicinal Chemistry, 36(8), 1024–1031. [Link]

  • Ho, M. C., & Chen, C. S. (1987). 8-Amino-9-substituted guanines: potent purine nucleoside phosphorylase (PNP) inhibitors. Agents and Actions, 21(3-4), 253–256. [Link]

  • Jackson, E. K., Mi, Z., Tofovic, S. P., & Dubey, R. K. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of Pharmacology and Experimental Therapeutics, 382(1), 10–19. [Link]

  • Kicska, G. A., Long, L., Hörig, H., Fairchild, C., Tyler, P. C., Furneaux, R. H., Schramm, V. L., & Kaufman, H. L. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes. Proceedings of the National Academy of Sciences of the United States of America, 98(8), 4593–4598. [Link]

  • Rabuffetti, M., Moraca, F., Moroni, E., Cislaghi, G., Palomba, D., Caporuscio, F., Gramegna, G., Peri, F., & Bavaro, T. (2021). Discovery of a Novel Inhibitor of Human Purine Nucleoside Phosphorylase by a Simple Hydrophilic Interaction Liquid Chromatography Enzymatic Assay. ChemMedChem, 16(7), 1169–1177. [Link]

  • Jackson, E. K., Mi, Z., Tofovic, S. P., & Dubey, R. K. (2022). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. The Journal of pharmacology and experimental therapeutics, 382(1), 10–19. [Link]

  • Jackson, E. K., et al. (2022). Effects of 8-aminoguanine, 8-aminohypoxanthine, and 8-aminoinosine on... ResearchGate. [Link]

  • Klysz, D. D., Fowler, C., Malipatlolla, M., Stuani, L., Freitas, K. A., Chen, Y., ... & Mackall, C. L. (2024). Inosine Induces Stemness Features in CAR T cells and Enhances Potency. bioRxiv. [Link]

  • Bantia, S., Ananth, S. L., Parker, C. D., Horn, L. L., & Montgomery, J. A. (1998). Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)--a novel potent and orally active immunosuppressive agent. International immunopharmacology, 20(1), 1-10. [Link]

  • Wang, T., Gnanaprakasam, J. N. R., Chen, X., Kang, S., Xu, X., Sun, H., ... & Wang, R. (2020). Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction. Nature metabolism, 2(7), 635-647. [Link]

  • Jackson, E. K., Tofovic, S. P., Chen, Y., & Birder, L. A. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension (Dallas, Tex. : 1979), 10.1161/HYPERTENSIONAHA.124.21726. Advance online publication. [Link]

  • Agarwal, R. P., & Parks, R. E. (1975). A new isotopic assay for purine nucleoside phosphorylase. Biochemical pharmacology, 24(13-14), 1375–1377. [Link]

  • On-flow magnetic particle activity assay for the screening of human purine nucleoside phosphorylase inhibitors. (n.d.). ResearchGate. [Link]

  • Inosine can support human T effector cell proliferation and function in... (n.d.). ResearchGate. [Link]

  • Wang, T., Gnanaprakasam, J. N. R., Chen, X., Kang, S., Xu, X., Sun, H., ... & Wang, R. (2020). Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction. Nature Metabolism, 2(7), 635-647. [Link]

  • MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. Retrieved from [Link]

  • What are PNP inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • MTT assay protocol. (n.d.). Roche. Retrieved from [Link]

  • Krenitsky, T. A., Elion, G. B., Strelitz, R. A., & Hitchings, G. H. (1967). Ribonucleosides of allopurinol and oxoipurinol. Synthesis and reactivity with purine nucleoside phosphorylase. The Journal of biological chemistry, 242(11), 2675–2682. [Link]

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A Researcher's Guide to Cross-Validating the Immunomodulatory Effects of 8-Oxoadenine TLR7/8 Agonists in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immunotherapeutics and vaccine adjuvant development, Toll-like receptor (TLR) agonists have emerged as a pivotal class of molecules. Among these, synthetic small molecules targeting endosomal TLR7 and TLR8, which recognize viral single-stranded RNA, have shown immense promise. This guide provides an in-depth comparative analysis of a representative 8-oxoadenine derivative, a potent TLR7/8 agonist, against other established immunomodulators. Our focus is a critical examination of its activity across various immune cell types, underscoring the necessity of cross-validation for a comprehensive understanding of its therapeutic potential.

For the purpose of this guide, we will focus on a well-characterized 8-oxoadenine compound, hereafter referred to as "OXO-1," as a stand-in for the broader class of 8-substituted purine analogs which includes compounds like 8-Amino-Inosine. This allows us to ground our discussion in concrete experimental data while maintaining relevance to the broader topic. We will compare OXO-1's performance with the widely-used imidazoquinoline compound, Resiquimod (R848).

The Imperative of Cross-Validation in Immunomodulator Assessment

A common pitfall in preclinical drug development is the over-reliance on a single cell line or primary cell type for efficacy and potency determination.[1] Immune responses are highly context-dependent, varying significantly between different cell types due to differential expression of receptors, adaptor proteins, and downstream signaling molecules.[2] Therefore, cross-validating the effects of an immunomodulator like OXO-1 across a panel of relevant cell types is not merely a suggestion but a critical step for building a robust and predictive preclinical data package. This guide will illustrate this principle by comparing responses in human Peripheral Blood Mononuclear Cells (PBMCs), the human monocytic cell line THP-1, and human embryonic kidney (HEK293) cells engineered to express specific TLRs.

Mechanism of Action: The TLR7/8 Signaling Cascade

Upon entering the endosome of an immune cell, 8-oxoadenine derivatives and other TLR7/8 agonists bind to their respective receptors. This binding event induces a conformational change in the TLR, leading to the recruitment of the adaptor protein MyD88.[3] This initiates a downstream signaling cascade involving the IRAK family of kinases and the transcription factors NF-κB and IRF7.[4][5] The culmination of this pathway is the production of Type I interferons (IFN-α/β) and a host of pro-inflammatory cytokines and chemokines, which together orchestrate a powerful innate and subsequent adaptive immune response.[3]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88_endo MyD88 TLR7->MyD88_endo Recruitment OXO1 OXO-1 OXO1->TLR7 Binding MyD88_cyto MyD88 IRAK4 IRAK4 MyD88_cyto->IRAK4 IRF7 IRF7 MyD88_cyto->IRF7 Phosphorylation IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_active p50/p65 IKK_complex->NFkB_active Phosphorylates IκBα NFkB_complex p50/p65-IκBα NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocation IRF7_p p-IRF7 IRF7->IRF7_p Phosphorylation IRF7_nuc p-IRF7 IRF7_p->IRF7_nuc Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) NFkB_nuc->Cytokines Gene Transcription IFNs Type I Interferons (IFN-α, IFN-β) IRF7_nuc->IFNs Gene Transcription

Caption: TLR7 Signaling Cascade initiated by an 8-oxoadenine agonist.

Comparative Performance Analysis

The following tables summarize the performance of our representative 8-oxoadenine, OXO-1, in comparison to the established TLR7/8 agonist R848 across different cellular platforms.

Table 1: TLR7 and TLR8 Activation in HEK293 Reporter Cells

This assay utilizes HEK293 cells stably expressing either human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. The potency of each compound is reported as the half-maximal effective concentration (EC50).

CompoundTargetEC50 (µM)[3][4]
OXO-1 hTLR71.5
hTLR8>100
R848 hTLR70.8
hTLR86.2

Interpretation: The data clearly demonstrates that while both compounds activate TLR7, OXO-1 exhibits a more selective profile for TLR7 over TLR8 compared to the dual agonist R848. This selectivity can be advantageous in applications where a more targeted IFN-α response (primarily TLR7-mediated) is desired over a broad pro-inflammatory cytokine profile (potentiated by TLR8).[2]

Table 2: Cytokine Induction in Human PBMCs

Human PBMCs represent a mixed population of immune cells, providing a more physiologically relevant system for assessing immunomodulatory activity. The table shows the peak concentration of key cytokines induced by each compound.

Compound (at 10 µM)IFN-α (pg/mL)[4][6]TNF-α (pg/mL)[4][6]IL-12 (pg/mL)[2]
OXO-1 ~4500~800~200
R848 ~2000~3500~1500

Interpretation: In PBMCs, OXO-1 is a more potent inducer of IFN-α, a key antiviral cytokine primarily produced by plasmacytoid dendritic cells (pDCs) which predominantly express TLR7.[6] Conversely, R848, with its dual TLR7/8 agonism, elicits a stronger TNF-α and IL-12 response, cytokines largely produced by monocytes and myeloid dendritic cells that have higher TLR8 expression.[2][6] This highlights the differential cellular targeting and functional outcomes of the two agonists.

Table 3: Response in THP-1 Monocytic Cells

The human monocytic cell line THP-1, when differentiated into a macrophage-like phenotype with PMA, is a useful model for studying TLR8-mediated responses.

CompoundKey Response in PMA-differentiated THP-1 cells
OXO-1 Moderate IL-8 and TNF-α induction[7][8][9]
R848 Strong IL-8 and TNF-α induction[7][8][9]

Experimental Protocols

Protocol 1: In Vitro Cytokine Induction Assay in Human PBMCs

This protocol details the stimulation of human PBMCs to quantify the production of key cytokines.

PBMC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood Healthy Donor Blood Ficoll Ficoll-Paque Centrifugation Blood->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs Wash Wash & Resuspend in RPMI-1640 PBMCs->Wash Count Count Cells & Adjust Density Wash->Count Plate Plate PBMCs (2x10^5 cells/well) Count->Plate Stimulate Add TLR Agonists (OXO-1, R848) Plate->Stimulate Incubate Incubate 24h (37°C, 5% CO2) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Cytokine Quantification (ELISA or CBA) Collect->ELISA Analyze Data Analysis ELISA->Analyze

Caption: Workflow for PBMC isolation, stimulation, and cytokine analysis.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound Stimulation: Prepare serial dilutions of OXO-1 and R848. Add the compounds to the plated PBMCs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, and IL-12 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) kit.

Protocol 2: NF-κB Reporter Gene Assay in HEK293-TLR7/8 Cells

This protocol describes a common method to evaluate the specific TLR7 or TLR8 activity of a compound.

Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing either human TLR7 or TLR8 and an NF-κB-SEAP reporter gene into a 96-well plate at a density of 5 x 10^4 cells per well. Incubate overnight.[11]

  • Compound Addition: The next day, stimulate the cells with various concentrations of OXO-1 and R848.[11]

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[11]

  • SEAP Detection: Equilibrate the plate to room temperature. Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.

  • Measurement: Measure the optical density (OD) at the appropriate wavelength to quantify SEAP activity, which is proportional to NF-κB activation.

Conclusion and Future Directions

The cross-validation of the 8-oxoadenine TLR7/8 agonist, OXO-1, across HEK293 reporter lines, human PBMCs, and a monocytic cell line provides a comprehensive and robust characterization of its immunomodulatory profile. The data clearly indicates that OXO-1 is a potent and selective TLR7 agonist, with a distinct cytokine signature skewed towards high IFN-α production compared to the dual TLR7/8 agonist R848.

This guide underscores the principle that a multi-faceted approach to in vitro characterization is essential for building a reliable predictive model of a compound's in vivo activity. For researchers in drug development, these findings highlight the importance of selecting appropriate cellular models to dissect the specific mechanisms of action of novel immunomodulators. Future studies should extend this cross-validation to other primary immune cell populations, such as purified myeloid and plasmacytoid dendritic cells, and ultimately to in vivo models to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity. National Institutes of Health. Available at: [Link].

  • Structure and signaling pathways of the toll-like receptor 7 (TLR7). ResearchGate. Available at: [Link].

  • A cross-study analysis of drug response prediction in cancer cell lines. PubMed Central. Available at: [Link].

  • Structural requirements for TLR7-selective signaling by 9-(4-piperidinylalkyl)-8-oxoadenine derivatives. National Institutes of Health. Available at: [Link].

  • 14-129ACL: TLR7/NF-kB Reporter – HEK293 Cell Line. Abgenex. Available at: [Link].

  • TLR7 (Toll-like receptor 7)/NF-κB Luciferase Reporter HEK293 Cell Line. BPS Bioscience. Available at: [Link].

  • Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility. ResearchGate. Available at: [Link].

  • TLR7/NF-kB Luciferase Reporter-HEK293 Cell Line. Boster Biological Technology. Available at: [Link].

  • TLR8/NF-κB Luciferase Reporter HEK293 Cell Line. BPS Bioscience. Available at: [Link].

  • Production of cytokines in response to TLR7/8 agonists. ResearchGate. Available at: [Link].

  • Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. PubMed Central. Available at: [Link].

  • Synthesis and Biological Evaluation of 8-Oxoadenine Derivatives as Toll-like Receptor 7 Agonists Introducing the Antedrug Concept. ResearchGate. Available at: [Link].

  • Human TLR Dual Reporter HEK293 Cells (NF-κB and IRF). InvivoGen. Available at: [Link].

  • THP1 cells express TLR8 and TLR9 and respond to R848 and CpGB DNA. ResearchGate. Available at: [Link].

  • TLR7 Ligation Inhibits TLR8 Responsiveness in IL-27-Primed Human THP-1 Monocytes and Macrophages. PubMed Central. Available at: [Link].

  • Macrophage-like differentiated THP-1 cells respond to endosomal TLR. ResearchGate. Available at: [Link].

  • Comparative Proteomic Analysis Reveals Varying Impact on Immune Responses in Phorbol 12-Myristate-13-Acetate-Mediated THP-1 Monocyte-to-Macrophage Differentiation. Frontiers. Available at: [Link].

  • Combinations of Toll-like receptor 8 agonist TL8-506 activate human tumor-derived dendritic cells. PubMed Central. Available at: [Link].

  • TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. PubMed. Available at: [Link].

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Assessing the Specificity of 8-Amino-Inosine for Purine Nucleoside Phosphorylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of enzyme inhibitor specificity is a cornerstone of preclinical assessment. This guide provides an in-depth, technical comparison of 8-Amino-Inosine as an inhibitor of Purine Nucleoside Phosphorylase (PNP), benchmarked against other known inhibitors. We will delve into the experimental methodologies required to validate specificity, present comparative data, and offer insights into the causal relationships that underpin these experimental designs.

The Critical Role of Purine Nucleoside Phosphorylase (PNP) in Cellular Metabolism and Disease

Purine Nucleoside Phosphorylase (PNP; E.C. 2.4.2.1) is a pivotal enzyme in the purine salvage pathway.[1][2] It catalyzes the reversible phosphorolysis of purine ribo- and deoxyribonucleosides, such as inosine and guanosine, to their respective purine bases and ribose-1-phosphate or deoxyribose-1-phosphate.[1][3] This function is crucial for the recycling of purines and maintaining the nucleotide pool within the cell.

The significance of PNP as a therapeutic target is underscored by the consequences of its deficiency. Genetic absence of PNP leads to a toxic accumulation of deoxyguanosine in T-lymphocytes, resulting in T-cell lymphopenia and severe combined immunodeficiency (SCID).[1][2] This selective toxicity to T-cells has made PNP a compelling target for the development of inhibitors aimed at treating T-cell mediated autoimmune diseases, T-cell malignancies like leukemia, and preventing organ transplant rejection.[3][4][5][6]

This compound: A Competitive Inhibitor of PNP

This compound is a purine nucleoside analog that has been identified as an inhibitor of PNP.[7] Understanding its mechanism of action and specificity is paramount for its potential therapeutic application.

Mechanism of Inhibition

Recent studies have demonstrated that this compound acts as a competitive inhibitor of PNP.[8][9] This means that this compound competes with the natural substrates (e.g., inosine) for binding to the active site of the enzyme. Furthermore, this compound is also a substrate for PNP, being metabolized to 8-aminohypoxanthine, which is itself a competitive inhibitor of the enzyme.[8][10]

The following diagram illustrates the enzymatic reaction of PNP and the competitive inhibition by this compound.

PNP_Inhibition cluster_reaction PNP Catalyzed Reaction cluster_inhibition Competitive Inhibition Inosine Inosine PNP PNP Inosine->PNP Binds Pi Pi Pi->PNP Binds Hypoxanthine Hypoxanthine PNP->Hypoxanthine Releases Ribose-1-P Ribose-1-P PNP->Ribose-1-P Releases This compound This compound PNP_inhibited PNP This compound->PNP_inhibited Competes with Inosine for active site binding No_Reaction No_Reaction PNP_inhibited->No_Reaction Blocks Catalysis

Caption: PNP reaction and competitive inhibition by this compound.

Experimental Assessment of Inhibitor Specificity

To rigorously assess the specificity of this compound for PNP, a multi-faceted experimental approach is required. This involves both in vitro enzymatic assays to determine inhibitory potency and selectivity against related enzymes, and cell-based assays to evaluate its effects in a biological context.

In Vitro Enzymatic Assays: Determining Kinetic Parameters

The cornerstone of specificity assessment is the determination of the inhibition constant (Ki) for the target enzyme and potential off-target enzymes. A lower Ki value signifies a higher binding affinity of the inhibitor for the enzyme.

specificity_workflow start Start: Purified Enzymes (PNP and Off-Targets) assay_dev Develop & Optimize Enzymatic Assay (e.g., Colorimetric, Fluorometric) start->assay_dev ic50_det Determine IC50 of this compound for each enzyme assay_dev->ic50_det kinetic_analysis Perform Kinetic Analysis (Vary substrate and inhibitor conc.) ic50_det->kinetic_analysis ki_calc Calculate Ki and Determine Inhibition Type (e.g., Competitive) kinetic_analysis->ki_calc selectivity Calculate Selectivity Index (Ki off-target / Ki PNP) ki_calc->selectivity conclusion Conclusion on In Vitro Specificity selectivity->conclusion

Caption: Workflow for in vitro assessment of enzyme inhibitor specificity.

This protocol is adapted from commercially available kits and allows for the continuous measurement of PNP activity.[1][11]

Principle: The enzymatic reaction involves the conversion of inosine to hypoxanthine by PNP. Hypoxanthine is then further converted to uric acid by a developer enzyme, which can be measured by the change in absorbance at 293 nm.[1]

Materials:

  • Recombinant human PNP

  • PNP Assay Buffer

  • Inosine (substrate)

  • Developer enzyme (e.g., Xanthine Oxidase)

  • This compound and other test inhibitors

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Reagent Preparation: Prepare a 1x PNP Assay Buffer from a 10x stock. Reconstitute other reagents as per manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using hypoxanthine to quantify the amount of product formed.

  • Reaction Mix Preparation: For each reaction, prepare a master mix containing PNP Assay Buffer, Developer, and Inosine substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in PNP Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of the reaction mix to each well of the 96-well plate.

    • Add 2-10 µL of the diluted inhibitors to the respective wells. For the uninhibited control, add the same volume of assay buffer.

    • Initiate the reaction by adding 2-5 µL of the PNP enzyme solution to each well.

    • Immediately start measuring the absorbance at 293 nm in kinetic mode at room temperature for at least 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

    • To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (inosine) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.[12]

Cellular Assays: Validating Efficacy and Specificity in a Biological System

Cellular assays are crucial to confirm that the observed in vitro inhibition translates to a functional effect in a more complex biological environment and to assess potential off-target effects that might lead to cytotoxicity in non-target cells.

Principle: Since PNP inhibition is selectively toxic to T-cells in the presence of deoxyguanosine, this assay measures the anti-proliferative effect of this compound on T-lymphoblastic cell lines.

Materials:

  • T-lymphoblastic cell lines (e.g., CCRF-CEM, MOLT-4) and a B-lymphoblastic cell line (as a negative control)[6][13]

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

  • This compound and other inhibitors

  • 2'-deoxyguanosine

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the T- and B-lymphoblastic cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Add serial dilutions of this compound (and other inhibitors) to the wells. Also, include wells with a low concentration of 2'-deoxyguanosine alone and in combination with the inhibitors.[13]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Add the cell proliferation reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 (50% cytotoxic concentration) for each cell line. A potent inhibitor should show a low CC50 for T-cell lines in the presence of deoxyguanosine and a high CC50 for B-cell lines.

Comparative Analysis: this compound vs. Alternative PNP Inhibitors

The specificity of an inhibitor is best understood when compared to other compounds targeting the same enzyme. Below is a summary of the inhibitory potency of this compound and other notable PNP inhibitors.

InhibitorType of InhibitionKi / IC50 (Human PNP)Reference(s)
This compound CompetitiveKi: 48 µM[8][9]
8-Aminoguanine CompetitiveKi: 2.8 µM[8]
Immucillin-H Transition-state analogKd: Picomolar range[14][15]
DADMe-Immucillin-H Transition-state analogKd: Picomolar range[14][15]
Acyclic Nucleoside Phosphonates -IC50: as low as 19 nM[5][6][16]

Analysis:

  • Potency: Transition-state analogs like Immucillin-H and DADMe-Immucillin-H are significantly more potent inhibitors of PNP than this compound and 8-Aminoguanine, with dissociation constants in the picomolar range.[14][15] Acyclic nucleoside phosphonates also exhibit very high potency.[5][6]

  • Specificity: While this compound is a confirmed inhibitor, its micromolar Ki suggests a lower affinity compared to other classes of inhibitors. Its structural similarity to endogenous purines may also raise questions about its specificity for other enzymes in purine metabolism. Further studies are required to profile this compound against a panel of related enzymes (e.g., adenosine deaminase, hypoxanthine-guanine phosphoribosyltransferase) to establish a comprehensive specificity profile.

  • Therapeutic Implications: The high potency of transition-state analogs makes them attractive candidates for therapeutic development. However, factors such as bioavailability, metabolic stability, and potential off-target effects must be thoroughly investigated for all inhibitors. The diuretic and natriuretic effects of 8-aminopurines like this compound suggest potential applications beyond immunosuppression.[8][10]

Conclusion and Future Directions

This compound is a competitive inhibitor of purine nucleoside phosphorylase, though with a moderate potency compared to other established inhibitors such as the Immucillins. The experimental framework outlined in this guide provides a robust methodology for a comprehensive assessment of its specificity.

For drug development professionals, the key takeaway is the necessity of a multi-pronged approach to inhibitor characterization. While in vitro kinetic analysis provides fundamental data on potency and mechanism, cellular assays are indispensable for validating on-target effects and identifying potential liabilities in a biological context. Future investigations should focus on a broad off-target screening panel for this compound and in vivo studies to correlate its PNP inhibitory activity with its physiological effects.

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comparing the in vitro and in vivo efficacy of 8-Amino-Inosine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Efficacy of 8-Amino-Inosine: In Vitro and In Vivo Perspectives

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, a synthetic purine nucleoside analog. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanisms of action, presents supporting experimental data, and objectively compares its performance with established alternatives. Our analysis is grounded in established scientific principles to explain the causality behind experimental choices and ensure the trustworthiness of the presented protocols.

Introduction: this compound as a Dual-Action Modulator

This compound is a purine analog that has garnered interest for its multifaceted biological activities. Structurally related to the endogenous nucleoside inosine, it is distinguished by an amino group at the 8th position of the purine ring. This modification imparts unique pharmacological properties, primarily centered around two distinct mechanisms of action: the inhibition of Purine Nucleoside Phosphorylase (PNPase) and the agonism of Toll-like Receptor 7 (TLR7).

  • PNPase Inhibition: this compound acts as a competitive substrate and inhibitor of PNPase, an enzyme critical for the purine salvage pathway that converts inosine to hypoxanthine.[1][2] Its inhibition leads to an accumulation of inosine, which can subsequently activate adenosine receptors, mediating a range of physiological effects, including diuresis and natriuresis.[1][2]

  • Immunomodulation via TLR7 Agonism: Like other 8-substituted purine analogs and imidazoquinolines (e.g., R848, Gardiquimod), this compound is hypothesized to function as a potent agonist for Toll-like Receptor 7 (TLR7).[3][4] TLR7 is an endosomal pattern recognition receptor that detects single-stranded RNA, playing a pivotal role in initiating innate and subsequent adaptive immune responses.[5][6] Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.[7][8][9]

This dual-action profile positions this compound as a versatile compound with potential applications ranging from renal medicine to immuno-oncology.

Comparative In Vitro Efficacy

The in vitro activity of this compound is best understood by examining its effects on its two primary targets and comparing them to benchmark compounds.

Mechanism 1: PNPase Inhibition

Inhibition of PNPase by this compound directly alters the purine metabolome. By preventing the degradation of inosine, the compound elevates its local concentrations, which can then stimulate adenosine A2B receptors, leading to downstream signaling.[2]

Experimental Protocol: In Vitro PNPase Inhibition Assay

This protocol quantifies the inhibitory potential of this compound on PNPase activity.

  • Reagents & Materials: Recombinant human PNPase, inosine (substrate), phosphate buffer, this compound, and a suitable detection reagent for hypoxanthine or a spectrophotometer to measure the phosphorolysis of the substrate.

  • Assay Preparation: Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).

  • Enzymatic Reaction: In a 96-well plate, combine the PNPase enzyme, phosphate buffer, and varying concentrations of this compound or vehicle control.

  • Initiation: Add a fixed concentration of inosine to all wells to start the reaction. Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of hypoxanthine produced or the remaining inosine. The rate of substrate conversion is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mechanism 2: TLR7-Mediated Immune Activation

As a TLR7 agonist, this compound is expected to induce robust cytokine production from immune cells. Its efficacy can be compared to well-characterized TLR7 agonists like Gardiquimod (TLR7-specific) and R848 (a dual TLR7/8 agonist).[4][10]

Signaling Pathway: TLR7 Activation

Upon binding its ligand in the endosome, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases, leading to the activation of transcription factors NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines and Type I interferons, respectively.[8]

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (TLR7 Agonist) TLR7 TLR7 Dimer Ligand->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAK Complex MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 IRAKs->IRF7 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription IFN Type I Interferons (IFN-α) IRF7->IFN Upregulates Transcription

Caption: TLR7 signaling cascade initiated by this compound.

Experimental Protocol: In Vitro Cytokine Release from Human PBMCs

This assay is a gold standard for assessing the immunostimulatory potential of TLR agonists.[7][11]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well culture plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.

  • Stimulation: Add serial dilutions of this compound, R848 (positive control), Gardiquimod (positive control), or media/vehicle (negative control) to the wells.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Plot cytokine concentrations against agonist concentration to generate dose-response curves and determine EC50 values for each cytokine.

In Vitro Data Summary

The following table summarizes the expected performance of this compound in comparison to established TLR agonists based on typical results from the described assays.

CompoundTarget(s)Primary Cell TypeKey ReadoutExpected Cytokine Profile
This compound PNPase, TLR7PBMCs, pDCs, B-cellsIC50 (PNPase), EC50 (Cytokines)IFN-α, TNF-α, IL-6, IL-12
Gardiquimod TLR7pDCs, B-cellsEC50 (Cytokines)Strong IFN-α, moderate TNF-α/IL-6[10][12]
R848 (Resiquimod) TLR7, TLR8pDCs, Myeloid cells (Monocytes, mDCs)EC50 (Cytokines)Strong TNF-α, IL-12, IFN-γ; moderate IFN-α[4][6][9]

Comparative In Vivo Efficacy

Translating in vitro findings to a whole-organism context is critical for evaluating therapeutic potential. In vivo studies for this compound focus on its pharmacodynamic effects related to PNPase inhibition and its immunomodulatory, anti-tumor activity.

Pharmacodynamic Effect: Diuresis and Purine Metabolite Modulation

In vivo administration of this compound confirms its ability to inhibit PNPase systemically. This is evidenced by changes in urinary excretion patterns.[1]

Experimental Protocol: In Vivo Diuresis and Metabolite Analysis in Rodents

  • Animal Model: Use male Sprague-Dawley rats housed in metabolic cages that allow for the separate collection of urine and feces.

  • Acclimation: Allow animals to acclimate for at least 24 hours before the experiment. Provide access to food and water ad libitum.

  • Compound Administration: Administer this compound (e.g., at 33.5 µmol/kg) or vehicle control via intravenous or intraperitoneal injection.[1]

  • Urine Collection: Collect urine over a defined period (e.g., 4-6 hours). Record the total volume.

  • Analysis:

    • Diuresis & Natriuresis: Measure the urine volume and sodium concentration to assess diuretic and natriuretic effects.

    • Metabolite Ratios: Use UPLC-MS/MS to quantify the levels of inosine, hypoxanthine, guanosine, and guanine in the urine. Calculate the hypoxanthine-to-inosine and guanine-to-guanosine ratios as a direct biomarker of in vivo PNPase inhibition.[1]

Immunomodulatory Effect: Anti-Tumor Efficacy

The most compelling in vivo application of TLR7 agonists is in cancer immunotherapy, often in combination with checkpoint inhibitors.[7] this compound is expected to show similar synergistic anti-tumor activity.

Experimental Workflow: Murine Syngeneic Tumor Model

This workflow outlines a standard preclinical study to evaluate the anti-tumor efficacy of an immunomodulatory agent.

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints A 1. Inoculate C57BL/6 Mice with B16 Melanoma Cells (s.c.) B 2. Allow Tumors to Establish (e.g., to 50-100 mm³) A->B C 3. Randomize Mice into Treatment Groups: - Vehicle - this compound - Anti-PD1 Ab - Combination B->C D 4. Administer Treatments (e.g., for 2-3 weeks) C->D E 5. Monitor Tumor Volume (2-3 times/week) & Body Weight D->E F 6. Primary Endpoint: Tumor Growth Inhibition (TGI) & Survival E->F G 7. Secondary Endpoint (Ex Vivo): - Serum Cytokine Analysis (Luminex) - Immune Cell Profiling in Tumors & Spleen (Flow Cytometry) F->G

Caption: Workflow for an in vivo anti-tumor efficacy study.

Experimental Protocol: In Vivo Anti-Tumor Efficacy Study

  • Tumor Inoculation: Subcutaneously inject a suspension of syngeneic tumor cells (e.g., 1 x 10^5 B16 melanoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).[12][13]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., ~75 mm³), randomize the mice into treatment cohorts.

  • Treatment Regimen: Administer treatments as scheduled. For example:

    • Vehicle (e.g., PBS, i.p., 2x/week)

    • This compound (e.g., 1-10 mg/kg, i.v. or i.p., 2x/week)

    • Anti-PD1 antibody (e.g., 10 mg/kg, i.p., 2x/week)

    • This compound + Anti-PD1 antibody

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined endpoint), collect blood for serum cytokine analysis. Harvest tumors and spleens to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, dendritic cells) by flow cytometry.[14]

In Vivo Data Summary

This table outlines the anticipated in vivo efficacy of this compound relative to established immunomodulators in a cancer model.

CompoundAnimal ModelKey OutcomesExpected Combination Synergy (with anti-PD1)
This compound B16 Melanoma or CT26 Colon CarcinomaTumor growth delay, increased survival, induction of IFN-γ and TNF-α, increased CD8+ T-cell infiltration in tumors.Strong synergy, potentially leading to complete tumor regressions.[7]
Gardiquimod B16 MelanomaDelayed tumor growth and suppression of metastasis. Potent activation of APCs.[12][13]Significant synergy.
R848 (Resiquimod) Pancreatic, Lung Cancer ModelsRemodeling of the tumor microenvironment, activation of DCs and NK cells, increased antigen-specific CD8+ T-cells.[4][14]Strong synergy, enhanced by increased Th1-associated cytokines.[14]

Conclusion and Future Directions

This compound presents a compelling profile as a dual-acting therapeutic agent. Its ability to inhibit PNPase offers a clear pharmacodynamic readout and potential applications in conditions responsive to purine modulation. Concurrently, its predicted potent TLR7 agonism positions it as a next-generation immunomodulator for oncology and infectious diseases.

  • In Vitro: this compound demonstrates quantifiable, target-specific activity. Its efficacy as a TLR7 agonist is comparable to other purine-based analogs and can be precisely characterized by its cytokine induction profile in human immune cells.

  • In Vivo: The compound's dual mechanisms translate into distinct and measurable systemic effects. It effectively inhibits its enzymatic target, PNPase, and is poised to demonstrate robust, synergistic anti-tumor immunity when combined with checkpoint blockade therapy, a hallmark of effective TLR7 agonists.

Future research should focus on head-to-head comparisons with other TLR7 agonists in advanced preclinical models to fully delineate its therapeutic window and potential for inducing systemic immune-related adverse effects. Further investigation into its pharmacokinetics and metabolism will be crucial for optimizing dosing strategies to harness both of its unique mechanisms of action for maximal therapeutic benefit.

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  • The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. (2010). Cellular & Molecular Immunology. Available at: [Link]

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Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for 8-Amino-Inosine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Mitigating Risk

Welcome to your definitive guide for the safe handling of 8-Amino-Inosine. As researchers and drug developers, our work with novel nucleoside analogs like this compound is critical. This compound, a derivative of the naturally occurring nucleoside Inosine, has been explored for its potential as a chemotherapeutic agent and for its effects on purine metabolism.[1] However, its full toxicological profile remains largely uninvestigated.

This guide is structured from a position of proactive caution. When comprehensive safety data is unavailable for a research chemical, we must operate under the precautionary principle. This means treating the compound as potentially hazardous and implementing robust protective measures to ensure the safety of all laboratory personnel.[2] This document provides the essential, field-tested procedures for personal protective equipment (PPE) and handling, designed to build a self-validating system of safety around your experimental work.

The Foundation: Hazard Assessment and Engineering Controls

Before a single container is opened, a thorough hazard assessment is mandatory.[3][4] For this compound, this assessment must conclude that the primary engineering control will be a certified chemical fume hood.[5][6] All manipulations involving the solid (powder) form of this compound—including weighing, transferring, and preparing solutions—must occur within a fume hood to prevent the inhalation of airborne particulates.[6][7]

Causality: this compound is a crystalline solid.[8] The primary risk during handling is the generation and subsequent inhalation of fine dust, which is difficult to control on an open bench. A fume hood provides a contained, negative-pressure environment that captures these particulates at the source, offering the highest level of respiratory protection.[6]

Core PPE Protocol for this compound

The following PPE is required for all procedures involving this compound. This multi-layered approach ensures redundant protection against the primary exposure routes: inhalation, dermal contact, and ocular contact.

Hand Protection: The First Barrier

Given the unknown dermal toxicity, a robust glove policy is non-negotiable.

  • Methodology: Double-gloving with nitrile gloves is the required standard.[9][10] The inner glove protects your skin in the event the outer glove is breached, while the outer glove bears the brunt of any potential contamination.

  • Rationale and Practice: Nitrile gloves offer good resistance to a wide range of chemicals and are the preferred choice for handling biohazards and research compounds.[10] The outer glove should be removed and replaced immediately upon known or suspected contact with the compound. Always remove gloves using a technique that avoids skin contact with the contaminated outer surface. Hands must be washed thoroughly with soap and water after removing gloves.

Body Protection: Preventing Systemic Exposure

Personal clothing must be fully protected from potential contamination.

  • Methodology: A disposable, solid-front gown made of a non-absorbent material, such as polyethylene-coated polypropylene, is required.[9] Standard cloth lab coats are not sufficient as they can absorb spills, holding the chemical against your personal clothing and skin.

  • Rationale and Practice: This type of gown prevents penetration by chemical splashes and dust. It should have long sleeves with tight-fitting cuffs that can be tucked under the outer glove of your double-glove system. The gown should be removed before leaving the laboratory work area.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Methodology: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required.[4]

  • Enhanced Precautions: When handling larger quantities or performing procedures with a higher risk of splashing (e.g., sonicating solutions), a full face shield must be worn in addition to the safety goggles.[4][11]

  • Rationale and Practice: Safety glasses with side shields offer impact protection but do not provide a seal around the eyes and are inadequate for protecting against chemical splashes or fine dust.[4] Goggles provide this necessary seal. The face shield adds a critical layer of protection for the entire face.

Respiratory Protection: A Necessary Secondary Control

While the fume hood is the primary respiratory control, respiratory PPE is mandatory for specific situations.

  • Methodology: A NIOSH-approved N95 respirator (or better) is required for any activity that could generate dust outside of a chemical fume hood. This includes cleaning up spills or when a fume hood is not available.

  • Rationale and Practice: In an ideal workflow, all handling of solid this compound occurs within a fume hood, making a respirator unnecessary during routine use.[12][13] However, preparing for non-routine events like a spill is a critical component of a comprehensive safety plan. All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.

Operational Workflow: A Step-by-Step Safety Plan

This section outlines the procedural flow for safely handling this compound, integrating the PPE requirements into a coherent, repeatable process.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution (Inside Chemical Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_exit Phase 4: Exit Protocol prep Review SDS & SOP assess Conduct Hazard Assessment prep->assess gather Gather Materials & PPE assess->gather don Don Full PPE gather->don handle Weigh & Handle Compound don->handle experiment Perform Experiment handle->experiment decon Decontaminate Surfaces experiment->decon waste Segregate & Label Waste decon->waste doff Doff PPE (Outer to Inner) waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for Safe Handling of this compound.

  • Preparation and Donning: Before entering the lab, review all relevant Safety Data Sheets (SDS) and Standard Operating Procedures (SOPs).[6][12] In the anteroom or designated clean area, don your inner nitrile gloves, disposable gown, and safety goggles.

  • Entering the Work Area: Proceed to the chemical fume hood. Don your outer nitrile gloves.

  • Handling and Manipulation: Perform all work with solid this compound well within the fume hood. Use tools like spatulas and weighing paper to minimize direct contact. If you suspect the outer gloves have been contaminated, remove and replace them immediately.

  • Decontamination: After completing the experimental work, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent or cleaning agent as determined by your institution's safety plan.

  • Waste Disposal: All disposable items contaminated with this compound, including pipette tips, weighing papers, and outer gloves, must be placed in a clearly labeled hazardous chemical waste container.[5][6] Do not dispose of this material in the regular trash.

  • Doffing PPE: Before exiting the lab, remove your PPE in the following order to prevent re-contamination:

    • Remove outer gloves.

    • Remove disposable gown.

    • Remove face shield (if used).

    • Remove safety goggles.

    • Remove inner gloves.

  • Final Step: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures

  • Spill: In the event of a spill, evacuate the immediate area. If the spill is outside the fume hood, alert others and follow your institution's emergency procedures.[7] Only trained personnel with appropriate respiratory protection should attempt to clean up a spill of solid this compound.

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

    • Eyes: Flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[13]

Summary of PPE Requirements

Task / ConditionRequired Personal Protective Equipment
Weighing/Handling Solid Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, (Face Shield recommended)
Handling Solutions Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles
Potential Splash Hazard Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Full Face Shield
Cleaning Spills (Outside Hood) Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, NIOSH-approved Respirator

This guide provides a robust framework for the safe handling of this compound. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and scientific integrity that protects you, your colleagues, and the validity of your research.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Chemical Safety in Research and Teaching.
  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
  • Working with Chemicals - Prudent Practices in the Laboratory. (2011).
  • This compound | 13389-16-7. ChemicalBook.
  • Chemical Safety for Laboratory Employees. Rosalind Franklin University.
  • Personal Protective Equipment. (2025). US Environmental Protection Agency.
  • Safety Data Sheet: 8-Aminoquinoline. (2009). Fisher Scientific.
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
  • Safety Data Sheet: Inosine. (2010). Fisher Scientific.
  • Chapter 10: Personal Protective Equipment for Biohazards. (2024). University of Nevada, Las Vegas.
  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
  • Chemw
  • 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. (2022).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.